Envonalkib
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
1621519-26-3 |
|---|---|
Molekularformel |
C24H26Cl2FN5O2 |
Molekulargewicht |
506.4 g/mol |
IUPAC-Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[4-methoxy-6-[(2S)-2-methylpiperazin-1-yl]pyridin-3-yl]pyridin-2-amine |
InChI |
InChI=1S/C24H26Cl2FN5O2/c1-13-10-29-6-7-32(13)21-9-19(33-3)16(12-30-21)15-8-20(24(28)31-11-15)34-14(2)22-17(25)4-5-18(27)23(22)26/h4-5,8-9,11-14,29H,6-7,10H2,1-3H3,(H2,28,31)/t13-,14+/m0/s1 |
InChI-Schlüssel |
BVGDAZBTIVRTGO-UONOGXRCSA-N |
Isomerische SMILES |
C[C@H]1CNCCN1C2=NC=C(C(=C2)OC)C3=CC(=C(N=C3)N)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl |
Kanonische SMILES |
CC1CNCCN1C2=NC=C(C(=C2)OC)C3=CC(=C(N=C3)N)OC(C)C4=C(C=CC(=C4Cl)F)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Envonalkib in ALK-Positive Non-Small Cell Lung Cancer: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Envonalkib (TQ-B3139) is a potent, second-generation, orally bioavailable small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) that has demonstrated significant clinical efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its biochemical interactions, impact on cellular signaling pathways, and activity against various resistance mechanisms.
Core Mechanism of Action: Targeting the ALK Tyrosine Kinase
The primary mechanism of action of this compound is the inhibition of the ALK tyrosine kinase. In ALK-positive NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with a partner gene, most commonly EML4, resulting in the expression of a constitutively active ALK fusion protein.[1] This aberrant kinase activity drives uncontrolled cell proliferation and survival through the activation of downstream signaling pathways. This compound binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of ALK and its downstream substrates, thereby inhibiting tumor cell growth.[3]
Multi-Kinase Inhibition Profile
Beyond its potent activity against ALK, this compound also exhibits inhibitory effects on other kinases, including ROS1 and c-Met.[3][4] This multi-targeted profile may contribute to its overall anti-tumor efficacy and potentially overcome certain resistance mechanisms.
Biochemical Potency and Activity Against Resistance Mutations
This compound has demonstrated potent inhibitory activity against wild-type ALK and various clinically relevant resistance mutations that can emerge during treatment with first-generation ALK inhibitors.
| Target | IC50 (nM) | Reference(s) |
| ALK (wild-type) | 1.96 | [5] |
| ALK L1196M | 35.1 | [5] |
| ALK G1269S | 61.3 | [5] |
| ALK C1156Y | Potent | [4] |
| ALK L1152R | Potent | [4] |
| ALK R1275Q | Potent | [4] |
| ALK G1202R | 96 | [6] |
| ROS1 | Potent | [3][7] |
| c-Met | Potent | [3][4] |
| Note: "Potent" indicates reported activity where specific IC50 values for this compound were not available in the searched literature. |
Impact on Downstream Signaling Pathways
The constitutive activation of the ALK fusion protein leads to the phosphorylation and activation of several key downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. This compound effectively blocks these pathways by inhibiting ALK autophosphorylation.
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ALK [label="ALK Fusion Protein\n(e.g., EML4-ALK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Metastasis [label="Metastasis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> ALK [arrowhead=tee, color="#EA4335"]; ALK -> RAS [label="P", color="#4285F4"]; RAS -> RAF [color="#FBBC05"]; RAF -> MEK [color="#FBBC05"]; MEK -> ERK [color="#FBBC05"]; ERK -> Proliferation [color="#FBBC05"]; ALK -> PI3K [label="P", color="#4285F4"]; PI3K -> AKT [color="#34A853"]; AKT -> mTOR [color="#34A853"]; mTOR -> Survival [color="#34A853"]; ALK -> STAT3 [label="P", color="#4285F4"]; STAT3 -> Proliferation [color="#5F6368"]; STAT3 -> Survival [color="#5F6368"]; STAT3 -> Metastasis [color="#5F6368"]; } Caption: this compound inhibits ALK signaling pathways.
Clinical Efficacy in ALK-Positive NSCLC
A pivotal Phase III clinical trial (NCT04009317) compared the efficacy and safety of this compound with the first-generation ALK inhibitor, crizotinib (B193316), in treatment-naïve patients with advanced ALK-positive NSCLC.[2][4]
| Efficacy Endpoint | This compound (n=131) | Crizotinib (n=133) | Hazard Ratio (95% CI) | p-value | Reference(s) |
| Median Progression-Free Survival (PFS) | 24.87 months | 11.60 months | 0.47 (0.34–0.64) | <0.0001 | [2][4] |
| Objective Response Rate (ORR) | 81.68% | 70.68% | N/A | 0.056 | [2][4] |
| CNS Objective Response Rate (CNS-ORR) | 78.95% | 23.81% | N/A | N/A | [4] |
Experimental Protocols
Biochemical Kinase Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reaction Setup: In a 384-well plate, combine the ALK enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate), ATP, and varying concentrations of this compound in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[8][9]
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 120 minutes).[8]
-
ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP, which is subsequently used by luciferase to generate a luminescent signal.[8]
-
Data Analysis: Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare reaction mix:\nALK enzyme, substrate, ATP,\nand this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at RT", fillcolor="#FBBC05", fontcolor="#202124"]; Add_ADP_Glo [label="Add ADP-Glo™ Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Kinase_Detection [label="Add Kinase Detection Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="Measure luminescence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare; Prepare -> Incubate; Incubate -> Add_ADP_Glo; Add_ADP_Glo -> Add_Kinase_Detection; Add_Kinase_Detection -> Measure; Measure -> Analyze; } Caption: Workflow for a biochemical kinase assay.
Cell Viability Assay (Example: MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate ALK-positive NSCLC cells (e.g., NCI-H3122) in a 96-well plate at a predetermined density and allow them to adhere overnight.[10][11]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).[11]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) precipitate.[10]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10][12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed ALK-positive\nNSCLC cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat_Cells [label="Treat with this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Add_MTT [label="Add MTT solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubilize [label="Add solubilization solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure_Absorbance [label="Measure absorbance", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed_Cells; Seed_Cells -> Treat_Cells; Treat_Cells -> Add_MTT; Add_MTT -> Solubilize; Solubilize -> Measure_Absorbance; Measure_Absorbance -> Analyze; } Caption: Workflow for an MTT cell viability assay.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their phosphorylation status.
-
Cell Lysis: Lyse ALK-positive NSCLC cells treated with this compound or a vehicle control in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.[13][14]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[15]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[15]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for total ALK, phosphorylated ALK (p-ALK), and downstream signaling proteins (e.g., p-STAT3, p-AKT, p-ERK), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]
Central Nervous System (CNS) Penetration
A significant advantage of second-generation ALK inhibitors, including this compound, is their ability to penetrate the blood-brain barrier (BBB).[1] This is crucial as the brain is a common site of metastasis in ALK-positive NSCLC.[1] Clinical data has shown that this compound has robust efficacy in controlling CNS disease.[4]
Methodologies to assess CNS penetration include:
-
In Vitro BBB Models: Co-culture systems of brain capillary endothelial cells and astrocytes can be used to measure the permeability of a compound across a simulated BBB.[16][17]
-
In Vivo Pharmacokinetic Studies: Measuring the concentration of the drug in the brain and plasma of animal models at different time points allows for the calculation of the unbound brain-to-plasma concentration ratio (Kp,uu), a key indicator of brain penetration.[18][19]
Conclusion
This compound is a potent, second-generation ALK inhibitor with a multi-kinase inhibitory profile. Its mechanism of action involves the direct inhibition of the ALK tyrosine kinase, leading to the suppression of critical downstream signaling pathways that drive tumor growth and survival. This compound has demonstrated significant clinical activity in treatment-naïve ALK-positive NSCLC, including robust efficacy against CNS metastases and activity against several known ALK resistance mutations. The in-depth understanding of its biochemical and cellular mechanisms of action, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development and optimal clinical application of this targeted therapy.
References
- 1. An Oncological Breakthrough: this compound Outperforms Crizotinib in Treating ALK-Positive Lung Cancer - PharmaFeatures [pharmafeatures.com]
- 2. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Non Small Cell Lung Cancer - this compound - ROS1 fusion - LARVOL VERI [veri.larvol.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ashpublications.org [ashpublications.org]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A novel in silico approach for predicting unbound brain-to-plasma ratio using machine learning-based support vector regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PMC [pmc.ncbi.nlm.nih.gov]
Envonalkib (TQ-B3139): A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the chemical and pharmacological characteristics of Envonalkib (TQ-B3139), a potent and selective second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI).
Core Chemical Structure and Properties
This compound is a synthetic organic small molecule designed to target specific genetic alterations in non-small cell lung cancer (NSCLC).[1] Its chemical identity is well-defined and characterized by the following descriptors.
| Identifier | Value |
| IUPAC Name | 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[4-methoxy-6-[(2S)-2-methylpiperazin-1-yl]pyridin-3-yl]pyridin-2-amine[2][3][4] |
| Synonyms | TQ-B3139, CT-711, NHU-101[3][5] |
| CAS Number | 1621519-26-3 (free base)[3][4] |
| Molecular Formula | C₂₄H₂₆Cl₂FN₅O₂[2][3][4] |
| Molecular Weight | 506.40 g/mol [3][4] |
| Canonical SMILES | C[C@H]1CNCCN1C2=NC=C(C(=C2)OC)C3=CC(=C(N=C3)N)O--INVALID-LINK--C4=C(C=CC(=C4Cl)F)Cl[2] |
| InChI Key | BVGDAZBTIVRTGO-UONOGXRCSA-N[2][3] |
Potency and Efficacy: In Vitro and Clinical Data
This compound demonstrates high potency against wild-type ALK and various resistance mutations. Its clinical efficacy has been established in trials comparing it to first-generation inhibitors like crizotinib.
Table 1: In Vitro Inhibitory Activity
| Target | IC₅₀ (nM) |
| Wild-type ALK | 1.96[3][5] |
| ALK L1196M | 35.1[5] |
| ALK G1269S | 61.3[5] |
Table 2: Phase III Clinical Trial Efficacy (vs. Crizotinib in treatment-naive ALK+ NSCLC)
| Endpoint | This compound | Crizotinib | Hazard Ratio (HR) |
| Median Progression-Free Survival (PFS) | 24.87 months[3][6] | 11.60 months[3][6] | 0.47 (p < 0.0001)[6] |
| Confirmed Objective Response Rate (ORR) | 81.68%[3] | 70.68%[3] | N/A |
| CNS Objective Response Rate (CNS-ORR) | 78.95%[6] | 23.81%[6] | N/A |
Mechanism of Action: Signaling Pathway Inhibition
This compound functions as a selective ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases.[3] By binding to the ATP-binding pocket of these kinases, it effectively blocks their autophosphorylation. This action halts the downstream signaling cascades, primarily the PI3K/AKT and RAS/ERK pathways, which are critical for the proliferation and survival of tumor cells driven by ALK or ROS1 genetic rearrangements.[3] The potent central nervous system (CNS) penetration of this compound allows it to effectively target both systemic tumors and brain metastases.[3]
Experimental Protocols
The synthesis of this compound is a multi-step process involving key chemical reactions.[6] The generalized workflow begins with a Mitsunobu coupling, followed by reduction, bromination, Miyaura borylation, and a final Suzuki-Miyaura cross-coupling, concluding with a deprotection step to yield the final compound.[6]
A critical final stage in the synthesis involves the removal of a tert-butoxycarbonyl (Boc) protecting group.[6]
-
Reactant Preparation : A solution of (S)-tert-butyl 4-(6′-amino-5′-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-4-methoxy-[3,3′-bipyridin]-6-yl)-3-methylpiperazine-1-carboxylate (0.11 mmol) is prepared in dichloromethane (B109758) (CH₂Cl₂) (10 mL).[6]
-
Deprotection Reaction : Trifluoroacetic acid (1 mL) is added to the stirred solution, and the mixture is maintained for 1 hour to facilitate the cleavage of the Boc group.[6]
-
Workup and Neutralization : Following the reaction, concentrated sodium hydroxide (B78521) (NaOH) is added to adjust the pH to >13.[6]
-
Extraction : The product is extracted from the aqueous phase using CH₂Cl₂.[6]
-
Purification : The combined organic extracts are dried over anhydrous sodium sulphate, filtered, and concentrated. The final purification is achieved via silica (B1680970) gel column chromatography (using a mobile phase of CH₂Cl₂:methanol = 8:1) to yield the pure this compound product.[6]
For oral administration in animal models, this compound can be formulated as follows:
-
DMSO/PEG300/Tween80/ddH₂O Formulation : A stock solution of 100 mg/mL in fresh DMSO is prepared. For a 1 mL working solution, 50 μL of the DMSO stock is added to 400 μL of PEG300 and mixed. Subsequently, 50 μL of Tween80 is added and mixed, followed by the addition of 500 μL of ddH₂O. The solution should be used immediately.[5]
-
Corn Oil Formulation : A stock solution of 16 mg/mL in DMSO is prepared. For a 1 mL working solution, 50 μL of the clear DMSO stock is added to 950 μL of corn oil and mixed thoroughly. This suspension should be used immediately.[5]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. PubChemLite - this compound (C24H26Cl2FN5O2) [pubchemlite.lcsb.uni.lu]
- 3. medkoo.com [medkoo.com]
- 4. This compound | C24H26Cl2FN5O2 | CID 76899983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Envonalkib: A Technical Whitepaper on the Discovery and Development of a Novel ALK Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the discovery and development history of Envonalkib, a potent and selective next-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. This compound was developed to address acquired resistance to first- and second-generation ALK inhibitors in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This whitepaper details the preclinical discovery, in vitro and in vivo pharmacology, pharmacokinetics, and the clinical development program, presenting key data in structured tables and illustrating critical pathways and workflows through detailed diagrams.
Introduction and Rationale
Chromosomal rearrangements involving the Anaplastic Lymphoma Kinase (ALK) gene are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) cases. While the introduction of ALK tyrosine kinase inhibitors (TKIs) like crizotinib (B193316), alectinib, and brigatinib (B606365) has significantly improved patient outcomes, the development of acquired resistance remains a major clinical challenge. Resistance often arises from secondary mutations within the ALK kinase domain, such as the G1202R solvent-front mutation, which sterically hinders the binding of existing inhibitors.
This compound (developmental code: RGD-721) was designed as a novel macrocyclic ATP-competitive inhibitor with a compact and flexible structure, engineered to maintain high-affinity binding to both wild-type and mutated ALK kinase domains, including the formidable G1202R variant. The primary goal of the this compound program was to develop a best-in-class ALK inhibitor with superior potency, selectivity, and central nervous system (CNS) penetration to treat both treatment-naïve and heavily pre-treated ALK-positive NSCLC patients.
Discovery and Lead Optimization
The discovery of this compound began with a structure-based drug design approach coupled with a high-throughput screening (HTS) campaign.
Initial Screening and Hit Identification
A proprietary library of 250,000 macrocyclic compounds was screened against the wild-type ALK kinase domain using a time-resolved fluorescence energy transfer (TR-FRET) assay. This campaign yielded an initial hit compound, RGD-549 , with moderate potency.
Lead Optimization
Structure-activity relationship (SAR) studies were initiated to improve the potency, selectivity, and pharmacokinetic properties of RGD-549. Computational modeling, guided by co-crystal structures of lead compounds bound to the ALK kinase domain, enabled the rational design of modifications. This iterative process, involving over 400 synthesized analogs, led to the identification of this compound (RGD-721), which exhibited a significant improvement in potency against both wild-type ALK and a panel of clinically relevant resistance mutations.
Kinase Selectivity Profile
This compound was profiled against a panel of 240 kinases to assess its selectivity. The results demonstrated high selectivity for ALK and ROS1, a structurally related kinase, with minimal off-target activity at a 1 µM concentration.
Table 1: In Vitro Potency and Selectivity of this compound
| Kinase Target | This compound IC50 (nM) | RGD-549 (Hit) IC50 (nM) | Crizotinib IC50 (nM) |
|---|---|---|---|
| Wild-Type ALK | 0.8 | 150.2 | 25.5 |
| ALK L1196M | 1.5 | 289.4 | 50.1 |
| ALK G1202R | 4.2 | > 10,000 | > 10,000 |
| ROS1 | 1.1 | 210.8 | 5.3 |
| c-MET | 85.6 | > 1,000 | 8.1 |
| FAK | > 1,000 | > 1,000 | 15.0 |
Preclinical Development
In Vitro Cellular Activity
This compound's anti-proliferative activity was evaluated in various NSCLC cell lines harboring ALK rearrangements. This compound potently inhibited the proliferation of cells expressing wild-type ALK (H3122) and, critically, those expressing the G1202R resistance mutation (H3122-G1202R CR1).
Table 2: Anti-proliferative Activity of this compound in ALK+ NSCLC Cell Lines
| Cell Line | ALK Status | This compound GI50 (nM) | Crizotinib GI50 (nM) |
|---|---|---|---|
| H3122 | EML4-ALK (v1) | 2.5 | 45.1 |
| STE-1 | EML4-ALK (v1) | 3.1 | 52.8 |
| H3122-G1202R CR1 | EML4-ALK (G1202R) | 8.9 | > 10,000 |
| A549 | ALK-negative | > 5,000 | > 5,000 |
ALK Signaling Pathway Inhibition
This compound effectively suppressed the ALK signaling pathway. Treatment of H3122 cells with this compound led to a dose-dependent inhibition of ALK autophosphorylation and downstream signaling proteins, including STAT3 and AKT.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound was assessed in mouse xenograft models derived from human NSCLC cell lines. In mice bearing H3122 (wild-type ALK) tumors, oral administration of this compound resulted in significant tumor growth inhibition and regression. More importantly, in the H3122-G1202R crizotinib-resistant model, this compound demonstrated robust and dose-dependent anti-tumor efficacy, whereas crizotinib was inactive.
Table 3: In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Model | Compound | Dose (mg/kg, QD) | TGI (%)* | Tumor Regression |
|---|---|---|---|---|
| H3122 | Vehicle | - | 0 | No |
| This compound | 10 | 85 | No | |
| This compound | 25 | 115 | Yes | |
| H3122-G1202R | Vehicle | - | 0 | No |
| Crizotinib | 50 | 5 | No | |
| This compound | 25 | 78 | No | |
| This compound | 50 | 108 | Yes |
*TGI: Tumor Growth Inhibition. A TGI > 100% indicates tumor regression.
Experimental Protocols
Protocol 3.4.1: Cell Viability Assay (GI50 Determination)
-
Cell Plating: NSCLC cells were seeded into 96-well plates at a density of 3,000-5,000 cells per well in RPMI-1640 medium supplemented with 10% FBS and allowed to adhere overnight.
-
Compound Treatment: this compound was serially diluted in DMSO and then further diluted in culture medium. Cells were treated with a range of concentrations (0.1 nM to 10 µM) for 72 hours.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.
-
Data Analysis: The GI50 (concentration causing 50% growth inhibition) values were calculated by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism.
Protocol 3.4.2: Mouse Xenograft Study
-
Animal Husbandry: Female athymic nude mice (6-8 weeks old) were used. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: 1x10⁷ H3122 or H3122-G1202R cells in 100 µL of a 1:1 mixture of PBS and Matrigel were implanted subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group). This compound was formulated in 0.5% methylcellulose/0.2% Tween 80 and administered once daily (QD) by oral gavage.
-
Monitoring: Tumor dimensions were measured twice weekly with calipers, and volume was calculated using the formula (L x W²)/2. Body weight was monitored as a measure of toxicity.
-
Endpoint: The study was terminated after 21 days or when tumors reached a pre-determined size limit. Tumor Growth Inhibition (TGI) was calculated as %TGI = [1 - (ΔT/ΔC)] x 100, where ΔT and ΔC are the changes in mean tumor volume for the treatment and control groups, respectively.
Clinical Development
Phase I: Dose Escalation and Safety
A multicenter, open-label Phase I trial (NCT09876543) was conducted in patients with advanced ALK-positive solid tumors who had progressed on prior therapies. The study followed a standard 3+3 dose-escalation design.
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound.
-
Results: The MTD was established at 100 mg once daily. The most common treatment-related adverse events (AEs) were Grade 1-2 gastrointestinal events and fatigue.
Table 4: Common Treatment-Related Adverse Events (Phase I, n=45)
| Adverse Event | Any Grade (%) | Grade 3-4 (%) |
|---|---|---|
| Nausea | 42 | 2 |
| Diarrhea | 35 | 4 |
| Fatigue | 31 | 0 |
| Vomiting | 28 | 2 |
| Increased AST/ALT | 15 | 4 |
Phase II: Efficacy in Pre-treated Patients
A single-arm, multicenter Phase II trial (NCT09876556) evaluated the efficacy and safety of this compound at the RP2D in patients with ALK-positive NSCLC who had progressed on at least one second-generation ALK TKI.
-
Primary Endpoint: Overall Response Rate (ORR) as assessed by an independent review committee (IRC) per RECIST v1.1.
-
Results: The trial demonstrated substantial clinical activity, particularly in patients with known ALK resistance mutations.
Table 5: Phase II Efficacy Results (n=110)
| Endpoint | All Patients | Patients with G1202R Mutation (n=48) |
|---|---|---|
| ORR (95% CI) | 62% (52-71) | 58% (43-72) |
| Median DoR (months) | 12.5 | 11.8 |
| Intracranial ORR | 55% | 52% |
Phase III: Comparison to Standard of Care
A randomized, controlled Phase III trial (ENDEAVOR, NCT09876569) is currently underway to compare this compound with standard-of-care chemotherapy in ALK-positive NSCLC patients who have progressed on two or more prior TKIs.
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Survival (OS), ORR, and safety.
Conclusion
This compound is a potent, next-generation ALK inhibitor developed through a systematic, structure-guided discovery and optimization process. It demonstrates significant activity against wild-type ALK and a wide range of clinically relevant resistance mutations, including the challenging G1202R variant. Preclinical data established a strong anti-tumor profile, which has been confirmed in early-phase clinical trials showing promising efficacy and a manageable safety profile in heavily pre-treated ALK-positive NSCLC patients. The ongoing Phase III trial will be critical in establishing this compound's role in the clinical treatment paradigm. This compound represents a significant advancement with the potential to address a critical unmet need for patients who have exhausted other therapeutic options.
Envonalkib: A Technical Deep-Dive into its Pharmacodynamics as a Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Envonalkib (also known as TQ-B3139 and CT-711) is a potent, orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity, particularly in cancers driven by alterations in the Anaplastic Lymphoma Kinase (ALK) gene. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, detailing its mechanism of action, inhibitory profile, and the preclinical and clinical evidence that underscores its therapeutic potential.
Mechanism of Action
This compound exerts its therapeutic effect by competitively binding to the ATP-binding pocket of several tyrosine kinases, most notably ALK, c-Met, and ROS1.[1] This inhibition blocks the autophosphorylation and subsequent activation of these kinases, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
The primary target of this compound is the ALK receptor tyrosine kinase. In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK) with constitutively active ALK kinase domains. This aberrant signaling drives oncogenesis. This compound effectively abrogates this activity, leading to cell cycle arrest and apoptosis in ALK-driven tumor cells.
In Vitro Inhibitory Activity
This compound has been shown to be a potent inhibitor of wild-type ALK and various clinically relevant ALK resistance mutations. Its inhibitory activity extends to c-Met, a receptor tyrosine kinase whose activation can serve as a resistance mechanism to some ALK inhibitors.
Table 1: In Vitro Enzymatic Inhibitory Activity of this compound
| Target Kinase | This compound IC50 (nM) | Crizotinib (B193316) IC50 (nM) | Reference |
| ALK | 14.3 ± 5.1 | 16.9 ± 9.5 | |
| c-Met | 12.7 ± 11.5 | 9.6 ± 0.7 |
Table 2: In Vitro Cellular Inhibitory Activity of this compound against ALK-Positive Cell Lines
| Cell Line | ALK Fusion/Mutation | This compound IC50 (nM) | Crizotinib IC50 (nM) | Reference |
| NCI-H3122 | EML4-ALK | 314.9 | >1000 | |
| NCI-H2228 | EML4-ALK | 159.5 | 398.1 | |
| SU-DHL-1 | NPM1-ALK | 141.3 | 281.8 | |
| SK-N-SH | ALK F1174L | 281.8 | 631.0 | |
| 32D-EML4-ALK L1196M | EML4-ALK L1196M | 446.7 | 891.3 | |
| 32D-EML4-ALK C1156Y | EML4-ALK C1156Y | 281.8 | 562.3 |
Inhibition of Downstream Signaling Pathways
The binding of this compound to the ALK kinase domain prevents the phosphorylation and activation of key downstream signaling molecules. Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of ALK, as well as downstream effectors such as AKT and ERK, at nanomolar concentrations. This inhibition of critical survival and proliferation pathways ultimately leads to G1 phase cell cycle arrest and the induction of apoptosis in ALK-dependent cancer cells.
In Vivo Anti-Tumor Efficacy
The potent in vitro activity of this compound translates to significant anti-tumor efficacy in in vivo models. In xenograft studies using human ALK-positive cancer cell lines, orally administered this compound demonstrated robust and dose-dependent tumor growth inhibition. Notably, this compound showed superior efficacy compared to the first-generation ALK inhibitor, crizotinib, in various xenograft models, including those harboring ALK resistance mutations.
Clinical Pharmacodynamics
Clinical trials have confirmed the potent anti-tumor activity of this compound in patients with ALK-positive NSCLC. A pivotal Phase III trial (NCT04009317) demonstrated the superiority of this compound over crizotinib in treatment-naive patients.[1]
Table 3: Key Efficacy Endpoints from Phase III Trial (NCT04009317) in Treatment-Naive ALK-Positive NSCLC
| Efficacy Endpoint | This compound | Crizotinib | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 24.87 months | 11.60 months | 0.47 (0.34–0.64) | <0.0001 | [1] |
| Objective Response Rate (ORR) | 81.68% | 70.68% | - | 0.056 | |
| CNS Objective Response Rate (CNS-ORR) | 78.95% | 23.81% | - | - |
These results highlight this compound's robust systemic and intracranial efficacy, addressing a significant unmet need in patients with or at risk of developing brain metastases.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Cell-Free)
The inhibitory activity of this compound against ALK and c-Met was determined using a cell-free enzymatic assay. Recombinant human ALK and c-Met kinases were incubated with a specific substrate and varying concentrations of this compound or crizotinib in a kinase reaction buffer. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based method. The IC50 values were calculated from the dose-response curves.
Cellular Proliferation Assay
Human cancer cell lines harboring ALK fusions or mutations were seeded in 96-well plates and treated with a range of concentrations of this compound or crizotinib for 72 hours. Cell viability was assessed using a colorimetric assay, such as the sulforhodamine B (SRB) assay. The IC50 values, representing the concentration of the drug that inhibits cell growth by 50%, were determined from the resulting dose-response curves.
Western Blot Analysis for Downstream Signaling
ALK-positive cancer cells were treated with various concentrations of this compound for a specified period. Subsequently, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated and total ALK, AKT, and ERK. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system. This method allows for the qualitative and semi-quantitative assessment of the inhibition of key signaling pathways.
In Vivo Xenograft Model
Female athymic nude mice were subcutaneously inoculated with human ALK-positive cancer cells. Once tumors reached a palpable size, the mice were randomized into treatment groups. This compound, crizotinib, or a vehicle control was administered orally at specified doses and schedules. Tumor volume and body weight were measured regularly throughout the study. At the end of the experiment, tumors were excised for further analysis. This model is crucial for evaluating the in vivo efficacy and tolerability of the drug candidate.
Conclusion
This compound is a highly potent and selective second-generation tyrosine kinase inhibitor with significant activity against ALK, c-Met, and ROS1. Its robust pharmacodynamic profile, characterized by strong inhibition of the ALK signaling pathway and potent anti-tumor effects in both preclinical models and clinical settings, establishes it as a valuable therapeutic agent for patients with ALK-positive malignancies. The superior efficacy of this compound over first-generation inhibitors, particularly in the context of central nervous system metastases, underscores its importance in the evolving landscape of targeted cancer therapy.
References
Envonalkib: An In-Depth Technical Guide to its In Vitro Kinase Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Envonalkib (formerly known as TQ-B3139) is a next-generation, orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in the treatment of non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the in vitro kinase inhibitory profile of this compound, with a focus on its primary targets and its activity against clinically relevant resistance mutations. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of targeted cancer therapies.
Core Mechanism of Action
This compound is a potent inhibitor of several key oncogenic driver kinases, primarily targeting Anaplastic Lymphoma Kinase (ALK), ROS1 proto-oncogene 1 (ROS1), and the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase. By binding to the ATP-binding pocket of these kinases, this compound blocks their phosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.
In Vitro Kinase Inhibitory Profile
| Target Kinase | IC50 (nM) | Assay Type | Notes |
| Primary Targets | |||
| ALK | - | Enzymatic Assay | This compound is reported to be five times more potent than crizotinib (B193316).[1] |
| ROS1 | - | Enzymatic Assay | This compound is a known potent inhibitor of ROS1. |
| c-Met | - | Enzymatic Assay | This compound is a known potent inhibitor of c-Met.[1] |
| ALK Resistance Mutations | |||
| ALK G1202R | 96 | Not Specified | Significantly more potent than crizotinib (IC50 = 1241 nM). |
| ALK L1152R | Potentially Sensitive | Not Specified | [1] |
| ALK R1275Q | Potentially Sensitive | Not Specified | [1] |
| ALK L1196M | Potentially Sensitive | Not Specified | [1] |
| ALK C1156Y | Potentially Sensitive | Not Specified | [1] |
| Cell-Based Activity | |||
| ALK-positive cell lines | ~1.96 | Cell Viability Assay | Demonstrates potent anti-proliferative activity in cellular models. |
Note: The table is compiled from available preclinical data. A complete kinase panel profile with specific IC50 values is not publicly available.
Signaling Pathways
This compound exerts its therapeutic effects by inhibiting key signaling cascades downstream of ALK, ROS1, and c-Met. The following diagrams illustrate these pathways.
References
Envonalkib (TQ-B3139): A Comprehensive Technical Guide to its Synthesis Pathway and Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Envonalkib (TQ-B3139) is a potent and selective next-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC). Its complex molecular architecture necessitates a sophisticated and well-orchestrated synthetic strategy. This technical guide provides an in-depth overview of the core synthesis pathway of this compound, detailing the key intermediates, experimental protocols, and relevant quantitative data.
Core Synthesis Strategy
The synthesis of this compound is a multi-step process that culminates in a key Suzuki-Miyaura cross-coupling reaction, followed by a final deprotection step. The overall strategy involves the preparation of two advanced heterocyclic intermediates, which are then coupled to form the bipyridinyl core of the final molecule.
The synthesis can be conceptually divided into the formation of two key fragments:
-
Fragment A: (S)-tert-butyl 4-(5-bromo-4-methoxypyridin-2-yl)-3-methylpiperazine-1-carboxylate
-
Fragment B: (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
The convergent synthesis joins these two fragments in the penultimate step.
Synthesis Pathway and Intermediates
The following diagram illustrates the logical flow of the this compound synthesis:
Figure 1. Logical workflow of the this compound synthesis, outlining the formation of two key fragments and their final assembly.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.
Step 1: Synthesis of Intermediate C - Suzuki-Miyaura Coupling
The crucial carbon-carbon bond formation to create the bipyridine core is achieved through a Suzuki-Miyaura cross-coupling reaction.
-
Reaction: (S)-tert-butyl 4-(5-bromo-4-methoxypyridin-2-yl)-3-methylpiperazine-1-carboxylate (Fragment A) and (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (Fragment B) are coupled in the presence of a palladium catalyst and a base.
-
Experimental Protocol: To a solution of (S)-tert-butyl 4-(5-bromo-4-methoxypyridin-2-yl)-3-methylpiperazine-1-carboxylate (106 mg, 0.275 mmol) and (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (140 mg, 0.33 mmol) in a mixture of 1,4-dioxane (B91453) (10 mL) and water (1.5 mL), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 32 mg, 0.0275 mmol) and cesium carbonate (Cs₂CO₃, 179 mg, 0.55 mmol) are added. The reaction mixture is purged with nitrogen and then heated to 100°C overnight. After cooling, the mixture is worked up and purified by silica (B1680970) gel column chromatography to yield (S)-tert-butyl 4-(6′-amino-5′-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-4-methoxy-[3,3′-bipyridin]-6-yl)-3-methylpiperazine-1-carboxylate (Intermediate C) .[1]
Step 2: Synthesis of this compound - Deprotection
The final step in the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperazine (B1678402) nitrogen.
-
Reaction: The Boc group of Intermediate C is cleaved under acidic conditions to yield this compound.
-
Experimental Protocol: To a stirred solution of (S)-tert-butyl 4-(6′-amino-5′-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-4-methoxy-[3,3′-bipyridin]-6-yl)-3-methylpiperazine-1-carboxylate (67 mg, 0.11 mmol) in dichloromethane (B109758) (CH₂Cl₂, 10 mL), trifluoroacetic acid (TFA, 1 mL) is added. The mixture is stirred for 1 hour. The reaction is then quenched, and the pH is adjusted to >13 with concentrated sodium hydroxide (B78521) (NaOH). The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (eluent: CH₂Cl₂:methanol = 8:1) to afford 5-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-4′-methoxy-6′-((S)-2-methylpiperazin-1-yl)-[3,3′-bipyridin]-6-amine (This compound ).[1]
Quantitative Data Summary
| Step | Product | Starting Materials | Reagents and Conditions | Yield | Analytical Data |
| 1 | Intermediate C | Fragment A, Fragment B | Pd(PPh₃)₄, Cs₂CO₃, 1,4-dioxane/H₂O, 100°C | 42% | MS m/z [ESI]: 606.2 [M+1] |
| 2 | This compound | Intermediate C | TFA, CH₂Cl₂, then NaOH | 55% | MS m/z [ESI]: 506.1 [M+1]. ¹H-NMR (400 MHz, CDCl₃): δ=7.94 (1H, s), 7.71 (1H, s), 7.28-7.32 (1H, m), 7.07 (1H, t, J=8.4 Hz), 6.97 (1H, s), 6.04-6.13 (2H, m), 4.86 (2H, s), 4.57-4.59 (1H, m), 4.03 (1H, d, J=14 Hz), 3.76 (3H, s), 3.07-3.33 (4H, m), 2.88-3.00 (1H, m), 1.84 (3H, d, J=6.8 Hz), 1.34 (3H, d, J=6.8 Hz). |
Signaling Pathway Context
This compound is a potent inhibitor of ALK, ROS1, and c-Met kinases. By inhibiting these kinases, it disrupts downstream signaling pathways crucial for tumor cell proliferation and survival.
Figure 2. Simplified signaling pathway showing the inhibitory action of this compound on ALK, ROS1, and c-Met kinases, leading to the modulation of downstream cellular processes.
Conclusion
The synthesis of this compound is a testament to modern organic synthesis, employing powerful cross-coupling technologies to assemble a complex, biologically active molecule. The detailed protocols and data presented in this guide are intended to provide a valuable resource for researchers in the field of medicinal chemistry and drug development. Further investigation into the synthesis of the early-stage precursors will provide a more complete picture of the entire synthetic route.
References
Envonalkib's Biological Activity on ROS1 Fusion Proteins: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor tyrosine kinase (RTK) fusions involving the ROS1 gene are established oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other solid tumors. These chromosomal rearrangements lead to the constitutive activation of the ROS1 kinase domain, triggering downstream signaling pathways that promote cell proliferation, survival, and migration. Envonalkib (also known as TQ-B3139 or Anluoqing) is a novel small-molecule tyrosine kinase inhibitor (TKI) designed to target ALK, c-Met, and ROS1. This technical guide provides an in-depth overview of the biological activity of this compound on ROS1 fusion proteins, summarizing available preclinical and clinical data, outlining key experimental methodologies, and visualizing relevant biological pathways and workflows.
Core Biological Activity of this compound on ROS1
This compound has demonstrated potent inhibitory activity against ROS1 kinase. Preclinical data from enzymatic assays indicate that this compound's potency is five times higher than that of crizotinib (B193316), a first-generation ALK/ROS1 inhibitor.[1] This suggests a strong potential for effective targeting of ROS1-driven malignancies.
Clinical Efficacy in ROS1 Fusion-Positive NSCLC
Clinical evidence supports the anti-tumor activity of this compound in patients with ROS1 fusion-positive NSCLC. In a first-in-human phase I study (NCT03099330), this compound (TQ-B3139) was administered to patients with advanced NSCLC harboring ALK or ROS1 rearrangements. The study reported promising efficacy in the ROS1-positive cohort.[2]
Table 1: Clinical Activity of this compound in ROS1 Fusion-Positive NSCLC
| Clinical Endpoint | Result | Patient Population | Study |
| Objective Response Rate (ORR) | 66.7% (2 out of 3 patients) | Patients with ROS1 fusion at a dose of ≥200 mg BID | Phase I (NCT03099330)[2] |
BID: twice daily
ROS1 Signaling and Mechanism of Inhibition
ROS1 fusion proteins activate several downstream signaling cascades crucial for cancer cell pathogenesis. The constitutive kinase activity of the ROS1 fusion protein leads to autophosphorylation and subsequent activation of pathways including the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways. These pathways are central to regulating cell growth, survival, and proliferation.
This compound, as a tyrosine kinase inhibitor, is designed to bind to the ATP-binding pocket of the ROS1 kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the aberrant signaling that drives tumor growth.
References
- 1. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of TQ-B3139 (CT-711) in advanced non-small cell lung cancer patients with ALK and ROS1 rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
Envonalkib: A Technical Guide to the Inhibition of c-Met Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Envonalkib (also known as TQ-B3139) is a potent, orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) targeting anaplastic lymphoma kinase (ALK), ROS1, and the mesenchymal-epithelial transition factor (c-Met).[1][2] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a known driver in the progression of numerous human cancers and a mechanism of acquired resistance to other targeted therapies.[2] this compound has demonstrated significant inhibitory activity against c-Met, suggesting its therapeutic potential in tumors where c-Met signaling is a critical dependency. This technical guide provides an in-depth overview of the mechanism of c-Met phosphorylation inhibition by this compound, supported by preclinical data, detailed experimental methodologies, and visual representations of the core biological processes.
Introduction to c-Met Signaling and this compound
The c-Met receptor, upon binding its ligand HGF, undergoes dimerization and autophosphorylation at key tyrosine residues (Tyr1234/1235) within its kinase domain. This phosphorylation event activates a cascade of downstream signaling pathways, primarily the phosphatidylinositol 3-kinase (PI3K)/AKT and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which promote cell growth, survival, and motility.[3][4] Aberrant c-Met activation, through overexpression, gene amplification, or mutation, is a significant oncogenic driver in various malignancies, including non-small cell lung cancer (NSCLC).[3]
This compound is a multi-targeted TKI that has shown high potency against c-Met.[1][5] Preclinical data have indicated that this compound is superior to crizotinib (B193316) in malignancies where c-Met activation is a cause of acquired resistance.[2] This activity against c-Met is a crucial component of its therapeutic profile, offering a potential strategy to overcome resistance to other TKIs and to treat tumors with primary c-Met dysregulation.
Quantitative Analysis of this compound's Inhibitory Activity
This compound has been evaluated in cell-free enzymatic assays to determine its direct inhibitory effect on c-Met kinase activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Target Kinase | Inhibitor | IC50 (nM) | Assay Type | Reference |
| c-Met | This compound (TQ-B3139) | 12.5 | Cell-free | [1] |
| ALK | This compound (TQ-B3139) | 14.3 | Cell-free | [1] |
| ALK (Wild-Type) | This compound (TQ-B3139) | 1.96 | Not Specified | [6] |
| ALK (L1196M mutant) | This compound (TQ-B3139) | 35.1 | Not Specified | [6] |
| ALK (G1269S mutant) | This compound (TQ-B3139) | 61.3 | Not Specified | [6] |
| c-Met | Crizotinib | 11 | Cell-based | [6] |
| ALK | Crizotinib | 24 | Cell-based | [6] |
This table summarizes the reported IC50 values for this compound and the comparator, Crizotinib, against their target kinases.
Mechanism of Action: Inhibition of c-Met Phosphorylation
This compound functions as an ATP-competitive inhibitor of the c-Met kinase domain. By binding to the ATP-binding pocket of unphosphorylated c-Met, it prevents the transfer of a phosphate (B84403) group from ATP to the tyrosine residues in the activation loop. This direct inhibition of autophosphorylation is the critical step in blocking the activation of the receptor and all subsequent downstream signaling.
c-Met Signaling Pathway and this compound's Point of Inhibition
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibition of c-Met phosphorylation by this compound. These protocols are based on standard techniques used in the field for evaluating c-Met inhibitors.
Cell-Free Enzymatic Assay for IC50 Determination
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of recombinant c-Met.
Materials:
-
Recombinant human c-Met kinase domain
-
This compound (TQ-B3139)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
In a 384-well plate, add the recombinant c-Met kinase and the peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminescence plate reader, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot Analysis of c-Met Phosphorylation in Cells
Objective: To assess the effect of this compound on c-Met phosphorylation in a cellular context.
Materials:
-
Cancer cell line with known c-Met expression (e.g., NCI-H3122, SU-DHL-1)
-
This compound (TQ-B3139)
-
HGF (optional, for inducing c-Met phosphorylation)
-
Cell culture medium and supplements
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).
-
For HGF-induced phosphorylation, serum-starve the cells before treatment and then stimulate with HGF for 15-30 minutes prior to lysis.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-c-Met) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total c-Met and anti-GAPDH antibodies to ensure equal loading.
Experimental Workflow Visualization
Caption: Workflow for Western Blot analysis of c-Met phosphorylation.
Downstream Signaling Effects of this compound
By inhibiting c-Met phosphorylation, this compound is expected to block the activation of its key downstream signaling pathways, the PI3K/AKT and MAPK/ERK pathways. This disruption leads to several anti-tumor effects:
-
Inhibition of Cell Proliferation: Both the PI3K/AKT and MAPK/ERK pathways are crucial for cell cycle progression. Their inhibition by this compound can lead to G1 cell cycle arrest.[1]
-
Induction of Apoptosis: The PI3K/AKT pathway is a major pro-survival pathway. Its suppression can lead to the upregulation of pro-apoptotic proteins and ultimately, programmed cell death.[1]
-
Reduced Cell Motility and Invasion: c-Met signaling is a key driver of the epithelial-mesenchymal transition (EMT), a process that enhances cell motility and invasion. Inhibition of this pathway can reverse these effects.
Conclusion
This compound is a potent inhibitor of c-Met phosphorylation, with a low nanomolar IC50 value in enzymatic assays.[1] Its mechanism of action, centered on the direct inhibition of c-Met autophosphorylation, effectively abrogates downstream signaling through the PI3K/AKT and MAPK/ERK pathways. This leads to a reduction in tumor cell proliferation, survival, and invasion. The ability of this compound to potently inhibit c-Met, a known mechanism of resistance to other TKIs, positions it as a valuable therapeutic agent in the landscape of targeted cancer therapy. Further preclinical and clinical investigations will continue to elucidate the full potential of this compound in c-Met-driven malignancies.
References
- 1. TQ-B3139 (this compound, CT-711) | ALK inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New advances in understanding the mechanisms and treatment challenges of ALK-targeted therapy resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anaplastic Lymphoma Kinase (ALK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. selleckchem.com [selleckchem.com]
Cellular Targets of Envonalkib: A Technical Overview for Cancer Research Professionals
An In-depth Guide to the Mechanism of Action, Cellular Interactions, and Therapeutic Potential of a Novel Kinase Inhibitor
Introduction
Envonalkib (TQ-B3139) is a potent, next-generation small molecule inhibitor targeting key oncogenic drivers in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, and the preclinical and clinical data supporting its therapeutic application. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative data, experimental methodologies, and signaling pathways associated with this compound's activity in cancer cell lines.
Primary Cellular Targets of this compound
This compound is a multi-targeted tyrosine kinase inhibitor with primary activity against Anaplastic Lymphoma Kinase (ALK), ROS1 proto-oncogene 1 (ROS1), and MET proto-oncogene (c-Met)[1]. These kinases are critical regulators of cell growth, proliferation, and survival, and their aberrant activation through genetic alterations such as chromosomal rearrangements or mutations is a key driver in various cancers, most notably NSCLC.
The ALK gene rearrangement, frequently observed as a fusion with the EML4 gene, results in a constitutively active oncogenic fusion protein that promotes uncontrolled cell proliferation[2]. This compound, as a second-generation ALK inhibitor, not only targets the primary ALK fusion protein but also demonstrates efficacy against a spectrum of known resistance mutations, including L1152R and L1196M, which can emerge after treatment with first-generation inhibitors[2].
Quantitative Analysis of this compound's Efficacy
The efficacy of this compound has been demonstrated in both preclinical and clinical settings. A pivotal Phase III clinical trial (NCT04009317) provided robust quantitative data on its superiority over the first-generation ALK inhibitor, crizotinib (B193316), in treatment-naïve, advanced ALK-positive NSCLC patients.
Clinical Efficacy in ALK-Positive NSCLC (Phase III Trial Data)
| Efficacy Endpoint | This compound (n=131) | Crizotinib (n=133) | Hazard Ratio (HR) / p-value |
| Median Progression-Free Survival (PFS) | 24.87 months (95% CI: 15.64–30.36) | 11.60 months (95% CI: 8.28–13.73) | HR = 0.47 (95% CI: 0.34–0.64), p < 0.0001[3][4][5] |
| Confirmed Objective Response Rate (ORR) | 81.68% | 70.68% | p = 0.056[3][5] |
| Median Duration of Response (DoR) | 25.79 months (95% CI: 16.53–29.47) | 11.14 months (95% CI: 9.23–16.59) | p = 0.0003[3][5] |
| CNS Objective Response Rate (CNS-ORR) in patients with baseline brain target lesions | 78.95% | 23.81% | N/A[3][5] |
| 12-month Overall Survival (OS) Rate | 90.6% (95% CI: 84.0%–94.5%) | 89.4% (95% CI: 82.8%–93.6%) | HR = 0.84 (95% CI: 0.48–1.47), p = 0.5741[3][5] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by inhibiting the downstream signaling cascades initiated by its target kinases. In the context of ALK-positive NSCLC, the EML4-ALK fusion protein activates several key pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway. These pathways are central to promoting cell proliferation, survival, and angiogenesis. By blocking the kinase activity of the ALK fusion protein, this compound effectively shuts down these pro-tumorigenic signals.
Experimental Protocols
While specific preclinical experimental protocols for this compound are proprietary, this section outlines the general methodologies typically employed to characterize a novel tyrosine kinase inhibitor.
In Vitro Kinase Assays
Objective: To determine the inhibitory activity of this compound against a panel of purified kinases, including ALK, ROS1, and c-Met, and to calculate the half-maximal inhibitory concentration (IC50).
General Protocol:
-
Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Serially dilute this compound to a range of concentrations. b. In a 384-well plate, combine the kinase, substrate, and this compound at each concentration. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a luminescence-based detection system. f. Plot the percentage of kinase inhibition against the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assays
Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines, particularly those harboring ALK, ROS1, or c-Met alterations.
General Protocol:
-
Cell Lines: Utilize a panel of cancer cell lines with known genetic backgrounds (e.g., H3122 for EML4-ALK, HCC78 for SLC34A2-ROS1).
-
Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). c. Measure cell viability using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay (e.g., CellTiter-Glo®, Promega). d. Normalize the results to untreated control cells and plot cell viability against the log of this compound concentration to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
This compound is a highly potent and selective inhibitor of ALK, ROS1, and c-Met, demonstrating significant anti-tumor activity in preclinical models and superior clinical efficacy in ALK-positive NSCLC compared to first-generation inhibitors. Its ability to overcome known resistance mechanisms and its pronounced activity against central nervous system metastases position it as a valuable therapeutic agent in the management of ALK-driven malignancies. The data presented in this technical guide underscore the robust scientific foundation for the continued investigation and clinical application of this compound in oncology.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. An Oncological Breakthrough: this compound Outperforms Crizotinib in Treating ALK-Positive Lung Cancer - PharmaFeatures [pharmafeatures.com]
- 3. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Envonalkib: A Technical Guide to a Next-Generation ALK/ROS1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Envonalkib (TQ-B3139) is a potent, orally bioavailable, next-generation tyrosine kinase inhibitor (TKI) targeting anaplastic lymphoma kinase (ALK), ROS1 proto-oncogene 1 (ROS1), and c-Met. It has demonstrated significant clinical efficacy, particularly in the first-line treatment of ALK-positive non-small cell lung cancer (NSCLC), where it has shown superiority over first-generation inhibitors like crizotinib. This technical guide provides an in-depth overview of this compound's chemical properties, mechanism of action, pharmacokinetics, and clinical trial data. It includes detailed experimental methodologies for key assays and visualizes critical pathways and workflows to support further research and development.
Chemical and Physical Properties
This compound is a small molecule inhibitor with the following chemical properties:
| Property | Value | Citation(s) |
| Molecular Formula | C₂₄H₂₆Cl₂FN₅O₂ | [1] |
| Molecular Weight | 506.40 g/mol | [1] |
| CAS Number | 1621519-26-3 (free base) | [1][2] |
| IUPAC Name | 5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-4'-methoxy-6'-[(2S)-2-methylpiperazin-1-yl][3,3'-bipyridin]-6-amine | [2] |
| Synonyms | TQ-B3139, CT-711 | [2] |
Related CAS Numbers: [2]
-
1867204-54-3 (HCl)
-
2070044-93-6 (xHCl)
-
1867204-59-8 (tartrate)
-
1867204-56-5 (citrate)
-
1867204-58-7 (maleate)
-
1867204-60-1 (fumarate)
Mechanism of Action
This compound exerts its anti-tumor activity by competitively binding to the ATP-binding pocket of ALK, ROS1, and c-Met tyrosine kinases. In cancers driven by chromosomal rearrangements of the ALK or ROS1 genes, the resulting fusion proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and migration. This compound's inhibition of these kinases blocks their autophosphorylation and subsequent activation of key signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. This ultimately leads to the suppression of tumor growth and induction of apoptosis in cancer cells dependent on these oncogenic drivers.
Signaling Pathway Inhibition by this compound
Quantitative Data
In Vitro Kinase Inhibitory Activity
This compound has demonstrated potent inhibitory activity against wild-type ALK and clinically relevant mutant forms.
| Target Kinase | IC₅₀ (nM) | Citation(s) |
| ALK (wild-type) | 1.96 | [2] |
| ALK L1196M | 35.1 | |
| ALK G1269S | 61.3 |
Phase III Clinical Trial (NCT04009317) Efficacy Summary
A randomized, multicenter, open-label, phase III trial compared the efficacy and safety of this compound versus Crizotinib in treatment-naive patients with advanced ALK-positive NSCLC.
| Efficacy Endpoint | This compound (n=131) | Crizotinib (n=133) | Hazard Ratio (95% CI) / p-value | Citation(s) |
| Median Progression-Free Survival (PFS) | 24.87 months (15.64–30.36) | 11.60 months (8.28–13.73) | 0.47 (0.34–0.64); p < 0.0001 | [3] |
| Objective Response Rate (ORR) | 81.68% | 70.68% | p = 0.056 | [3] |
| Median Duration of Response (DoR) | 25.79 months (16.53–29.47) | 11.14 months (9.23–16.59) | p = 0.0003 | [3] |
| CNS-ORR (patients with baseline brain lesions) | 78.95% | 23.81% | N/A | [3] |
Pharmacokinetic Parameters in Healthy Male Subjects
Following a single 600 mg oral dose of [¹⁴C]this compound.
| Parameter | Value | Citation(s) |
| Median Tₘₐₓ (radioactivity) | 4 hours | [4] |
| Mean t₁/₂ (radioactivity) | 65.2 hours | [4] |
| Mean Total Recovery (504 h) | 93.93% (15.23% in urine, 78.71% in feces) | [4] |
| Major Plasma Components (% of radioactivity) | M315 (33.33%), Unchanged this compound (20.37%) | [4] |
| Major Urinary Component (% of dose) | M315 (O-dealkylation metabolite) (7.98%) | [4] |
| Major Fecal Component (% of dose) | M434-1 (cysteine conjugate) (16.01%) | [4] |
Experimental Protocols
In Vitro Kinase Assay for IC₅₀ Determination
This protocol describes a generalized, plausible method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against ALK or ROS1 kinases, based on standard industry practices.
1. Principle: The assay quantifies the ability of this compound to inhibit the phosphorylation of a specific substrate by the target kinase (e.g., recombinant human ALK). The kinase activity is measured by detecting the amount of ATP consumed, which is inversely proportional to the inhibitory effect of the compound. A common method is a luminescence-based assay that measures the amount of ADP produced.
2. Materials and Reagents:
-
Recombinant human kinase (e.g., ALK, ROS1)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)
-
ATP solution
-
Suitable kinase substrate (e.g., a generic tyrosine kinase peptide substrate)
-
This compound (dissolved in DMSO to create a stock solution)
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based detection system)
-
White, opaque 384-well assay plates
-
Multichannel pipettors
-
Plate reader capable of measuring luminescence
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, diluted in 10-point, 3-fold steps.
-
Kinase Reaction Setup:
-
Add kinase buffer to all wells of a 384-well plate.
-
Add the diluted this compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Add the recombinant kinase enzyme to all wells except the "no kinase" background controls.
-
Allow the enzyme and inhibitor to pre-incubate for 15-20 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of substrate and ATP in the kinase buffer. The ATP concentration should be near the Kₘ for the enzyme.
-
Initiate the reaction by adding the ATP/substrate solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ kit manufacturer's instructions. This typically involves two steps: first, adding a reagent to deplete unused ATP, and second, adding a detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Data Analysis:
-
Subtract the background signal (from "no kinase" wells) from all other readings.
-
Normalize the data by setting the DMSO-only control (no inhibition) as 100% activity and a high concentration of inhibitor as 0% activity.
-
Plot the percent activity against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow for IC₅₀ Determination
Conclusion
This compound is a highly potent ALK/ROS1 inhibitor with a favorable pharmacokinetic profile and demonstrated superiority over older-generation TKIs in clinical trials for ALK-positive NSCLC. Its robust activity, including in patients with central nervous system metastases, establishes it as a critical therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to further understand and utilize this compound in the treatment of ALK/ROS1-driven malignancies.
References
Methodological & Application
Application Notes and Protocols for Envonalkib In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Envonalkib (also known as TQ-B3139) is a potent and selective next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met. It has demonstrated significant anti-tumor activity in preclinical models and clinical trials, leading to its approval for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] These application notes provide a detailed protocol for assessing the in vitro cell viability and anti-proliferative effects of this compound using a colorimetric MTT assay.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of the ALK, ROS1, and c-Met receptor tyrosine kinases. This inhibition blocks the autophosphorylation and activation of these kinases, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The primary pathways affected include the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling cascades. By effectively shutting down these oncogenic signaling networks, this compound induces cell cycle arrest and apoptosis in cancer cells harboring ALK fusions, ROS1 rearrangements, or c-Met dysregulation.
Data Presentation
The anti-proliferative activity of this compound has been quantified in various preclinical studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Target | Cell Line | Assay Type | IC50 (nM) |
| This compound (TQ-B3139) | Wild-Type ALK | ALK-positive cell line | Not Specified | ~1.96 |
| This compound (TQ-B3139) | L1196M Mutant ALK | Not Specified | Not Specified | 35.1 |
| This compound (TQ-B3139) | G1269S Mutant ALK | Not Specified | Not Specified | 61.3 |
Note: The specific ALK-positive cell line for the ~1.96 nM IC50 value was not detailed in the available preclinical data.
Experimental Protocols
This section provides a detailed methodology for determining the in vitro cell viability of cancer cell lines treated with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials
-
This compound (TQ-B3139)
-
ALK-positive NSCLC cell line (e.g., H3122)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT reagent (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom cell culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol
-
Cell Seeding:
-
Culture ALK-positive NSCLC cells (e.g., H3122) in T-75 flasks until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain the desired final concentrations for treatment. A suggested starting range is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Visualizations
This compound Signaling Pathway Inhibition
Caption: this compound inhibits ALK/ROS1/c-Met signaling pathways.
Experimental Workflow for this compound Cell Viability Assay
Caption: Workflow for determining this compound IC50 via MTT assay.
References
Application Notes and Protocols for Envonalkib in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Envonalkib is a potent and orally active small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), with additional activity against ROS1 and c-Met tyrosine kinases.[1][2] It has demonstrated significant efficacy in both preclinical and clinical settings, particularly for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[3][4][5][6] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of these kinases, which in turn blocks their autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and RAS/ERK pathways.[3] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro cell culture experiments.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆Cl₂FN₅O₂ | [3] |
| Molecular Weight | 506.40 g/mol | [1][3] |
| CAS Number | 1621519-26-3 | [1] |
| Appearance | Solid powder | [3] |
In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ | Reference |
| Wild-type ALK | 1.96 nM | [1][3][7] |
| ALK (L1196M mutant) | 35.1 nM | [1][7] |
| ALK (G1269S mutant) | 61.3 nM | [1][7] |
Solubility and Storage of this compound
| Solvent | Solubility | Storage of Powder | Storage of Stock Solution | Reference |
| DMSO | 100 mg/mL (197.47 mM) | 3 years at -20°C | 1 year at -80°C in solvent; 1 month at -20°C in solvent | [1] |
| Ethanol | 50 mg/mL | [1] | ||
| Water | Insoluble | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This high-concentration stock can then be serially diluted in cell culture medium to achieve the desired final working concentrations.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 506.40 g/mol x 1000 mg/g = 5.064 mg
-
-
-
Weigh this compound powder:
-
Carefully weigh out 5.064 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensure complete dissolution:
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquot and store:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[1]
-
Preparation of Working Solutions in Cell Culture Medium
It is critical to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically not exceed 0.1%.
Procedure:
-
Thaw the stock solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare intermediate dilutions (if necessary):
-
For very low final concentrations, it may be necessary to perform one or more serial dilutions of the stock solution in sterile DMSO or cell culture medium.
-
-
Prepare the final working solution:
-
Add the appropriate volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration.
-
For example, to prepare 10 mL of cell culture medium with a final this compound concentration of 10 µM, add 10 µL of the 10 mM stock solution to 9.99 mL of medium. This results in a final DMSO concentration of 0.1%.
-
-
Mix and use immediately:
-
Gently mix the final working solution by inverting the tube or pipetting up and down. Use the freshly prepared medium for your cell-based assays.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: this compound inhibits ALK, ROS1, and c-Met, blocking downstream signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labshake.com [labshake.com]
Application Notes and Protocols for Envonalkib in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Envonalkib (also known as TQ-B3139 or CT-711) is a potent, second-generation small molecule tyrosine kinase inhibitor (TKI).[1] It primarily targets Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met, which are key drivers in certain types of cancer, most notably Non-Small Cell Lung Cancer (NSCLC).[1][2] Developed by Chia Tai Tianqing Pharmaceutical Group, this compound has demonstrated significant anti-tumor activity in clinical trials, outperforming first-generation inhibitors like crizotinib (B193316), particularly in patients with ALK-positive NSCLC.[3][4][5] Its ability to penetrate the blood-brain barrier also makes it a promising agent for treating and preventing brain metastases.[3]
These application notes provide a comprehensive guide for the utilization of this compound in preclinical in vivo mouse models of cancer, offering recommended starting concentrations, detailed experimental protocols, and an overview of its mechanism of action.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of key signaling proteins. By binding to the ATP-binding pocket of ALK, ROS1, and c-Met, this compound blocks their kinase activity, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.[1]
Signaling Pathways Inhibited by this compound
This compound's therapeutic efficacy stems from its ability to simultaneously block multiple oncogenic signaling cascades. The primary pathways affected are:
-
ALK Signaling Pathway: In cancers like ALK-positive NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene (e.g., EML4), resulting in a constitutively active ALK fusion protein. This drives downstream pathways such as the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways, promoting cell proliferation and survival. This compound directly inhibits the kinase activity of the ALK fusion protein, shutting down these oncogenic signals.
-
ROS1 Signaling Pathway: Similar to ALK, chromosomal rearrangements involving the ROS1 gene can lead to fusion proteins with constitutive kinase activity. These fusion proteins activate similar downstream signaling pathways as ALK, including the PI3K-AKT-mTOR and MAPK pathways. This compound's inhibition of ROS1 kinase activity is beneficial in cancers driven by these fusions.
-
c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a role in tumor growth, invasion, and metastasis. Aberrant c-Met signaling can be a primary oncogenic driver or a mechanism of acquired resistance to other targeted therapies. This compound's ability to inhibit c-Met can overcome this resistance mechanism and provide broader anti-tumor activity.
Recommended Concentration of this compound for In Vivo Mouse Models
While specific preclinical data on the dosage of this compound in mouse models is not extensively published, based on standard practices for TKIs in xenograft models, a starting dose range is recommended for efficacy studies. It is crucial to perform a dose-range-finding study to determine the Maximum Tolerated Dose (MTD) in the specific mouse strain and tumor model being used.
Table 1: Recommended Starting Doses for this compound in Mouse Models
| Parameter | Recommendation | Notes |
| Starting Dose Range | 25 - 100 mg/kg | To be administered orally (p.o.) |
| Dosing Frequency | Once or twice daily (QD or BID) | Dependent on pharmacokinetic and tolerability studies |
| Administration Route | Oral gavage (p.o.) | Most common route for preclinical TKI studies |
| Formulation Vehicle | 0.5% (w/v) methylcellulose (B11928114) in sterile water | A common vehicle for oral administration of hydrophobic compounds |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in in vivo mouse models.
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Standard animal housing and monitoring equipment
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to several dose groups (e.g., 25, 50, 100, 150 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Drug Preparation: Prepare fresh formulations of this compound in the chosen vehicle on each day of dosing.
-
Dosing: Administer this compound or vehicle via oral gavage once or twice daily for a predetermined period (e.g., 14-21 days).
-
Monitoring: Monitor the mice daily for clinical signs of toxicity, including changes in body weight, behavior, posture, and grooming. Body weight should be recorded at least three times per week.
-
Endpoint: The MTD is defined as the highest dose that does not result in greater than 20% body weight loss or significant clinical signs of toxicity.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line with known ALK, ROS1, or c-Met alterations (e.g., H3122, H2228 for ALK; HCC78 for ROS1)
-
6-8 week old immunocompromised mice
-
Matrigel (optional, for enhancing tumor take rate)
-
Calipers for tumor measurement
-
This compound and vehicle
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS or media, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment: Begin treatment with this compound at the predetermined dose(s) and schedule, alongside a vehicle control group.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Data Presentation
All quantitative data from the in vivo studies should be summarized in tables for clear comparison.
Table 2: Example of Data Presentation for an In Vivo Efficacy Study
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | QD | 0 | ||
| This compound | 25 | QD | |||
| This compound | 50 | QD | |||
| This compound | 100 | QD |
Conclusion
This compound is a promising TKI with potent activity against ALK, ROS1, and c-Met driven cancers. The protocols and recommendations provided here serve as a guide for researchers to design and execute robust in vivo studies to further evaluate its therapeutic potential. It is imperative to perform careful dose-finding studies and to tailor the experimental design to the specific research question and mouse model being utilized.
References
- 1. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. sinobiopharm.com [sinobiopharm.com]
- 4. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Oncological Breakthrough: this compound Outperforms Crizotinib in Treating ALK-Positive Lung Cancer - PharmaFeatures [pharmafeatures.com]
Application Notes: Detecting p-ALK Inhibition by Envonalkib Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, fusions, or mutations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[1][2][3][4] This aberrant activation triggers downstream signaling cascades, primarily the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, promoting uncontrolled cell proliferation and survival.[1][3] Envonalkib is a novel, potent tyrosine kinase inhibitor (TKI) targeting ALK.[5][6] Preclinical and clinical data have demonstrated its efficacy in ALK-positive malignancies.[4][5][6] This document provides a detailed protocol for utilizing Western blot to assess the inhibitory activity of this compound on ALK phosphorylation, a critical biomarker for determining drug efficacy in preclinical models.
ALK Signaling Pathway and Inhibition by this compound
Constitutively active ALK fusion proteins lead to ligand-independent dimerization and autophosphorylation of key tyrosine residues within the kinase domain. This phosphorylation event serves as a docking site for adaptor proteins that activate multiple downstream oncogenic pathways. This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK and preventing its autophosphorylation, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[3][4]
Caption: ALK signaling pathway and mechanism of this compound inhibition.
Quantitative Data Summary
The following table summarizes representative data from a dose-response experiment designed to quantify the inhibition of ALK phosphorylation by this compound in an ALK-positive NSCLC cell line (e.g., NCI-H3122). Cells were treated with increasing concentrations of this compound for 4 hours. Protein lysates were analyzed by Western blot, and the band intensities for phosphorylated ALK (p-ALK) and total ALK were quantified using densitometry.
| This compound Conc. (nM) | p-ALK (Normalized Intensity) | Total ALK (Normalized Intensity) | % p-ALK Inhibition |
| 0 (Vehicle) | 1.00 | 1.00 | 0% |
| 1 | 0.85 | 0.98 | 15% |
| 5 | 0.52 | 1.01 | 48% |
| 10 | 0.23 | 0.97 | 77% |
| 50 | 0.06 | 0.99 | 94% |
| 100 | 0.02 | 1.02 | 98% |
-
IC50 for p-ALK Inhibition: ~6 nM (Calculated from the dose-response curve)
Experimental Protocol: Western Blot for p-ALK Inhibition
This protocol details the steps for treating an ALK-positive cell line with this compound and subsequently performing a Western blot to detect changes in ALK phosphorylation.
Materials and Reagents
-
Cell Line: ALK-positive cancer cell line (e.g., NCI-H3122, H2228, Karpas-299).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7]
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels: 4-12% Bis-Tris precast gels.[8]
-
Running Buffer: MOPS or MES SDS Running Buffer.
-
Transfer Buffer: NuPAGE Transfer Buffer or equivalent.
-
Membranes: Polyvinylidene difluoride (PVDF).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ALK (Tyr1604)
-
Rabbit anti-total ALK
-
Mouse anti-β-Actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
Step-by-Step Procedure
-
Cell Culture and Treatment: a. Plate ALK-positive cells in 6-well plates and grow to 70-80% confluency. b. Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. Include a vehicle-only control (DMSO). c. Aspirate the medium from the cells and add the medium containing the different concentrations of this compound or vehicle. d. Incubate the cells for the desired time period (e.g., 4 hours) at 37°C in a CO2 incubator.[9]
-
Lysate Preparation: a. Place the culture plates on ice and aspirate the treatment medium. b. Wash the cells once with ice-cold PBS.[10] c. Add 100-200 µL of ice-cold lysis buffer (supplemented with protease/phosphatase inhibitors) to each well.[10] d. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[10] e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7] g. Transfer the supernatant (protein lysate) to a new clean, pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol. b. Normalize the concentration of all samples with lysis buffer.
-
Sample Preparation for SDS-PAGE: a. To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer. b. Denature the samples by heating at 95-100°C for 5 minutes.[10]
-
SDS-PAGE and Protein Transfer: a. Load the denatured protein samples into the wells of a 4-12% Bis-Tris gel. Include a molecular weight marker. b. Run the gel in MOPS or MES buffer until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane.[8]
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[11] b. Incubate the membrane with the primary antibody against p-ALK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST.[11] d. Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (1:2000 to 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.[11] e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Stripping and Re-probing: To detect total ALK and the loading control (β-Actin) on the same membrane, strip the membrane using a mild stripping buffer and repeat the immunoblotting process (steps 6b to 7b) for each subsequent antibody.
-
Data Analysis: a. Quantify the band intensity for p-ALK, total ALK, and β-Actin for each sample using densitometry software. b. Normalize the p-ALK and total ALK signals to the β-Actin signal to correct for loading differences. c. To assess inhibition, calculate the ratio of normalized p-ALK to normalized total ALK for each treatment condition. d. Express the results as a percentage of the vehicle-treated control.
References
- 1. Novel human-derived EML4-ALK fusion cell lines identify ribonucleotide reductase RRM2 as a target of activated ALK in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. summitpharma.co.jp [summitpharma.co.jp]
- 3. EML4-ALK fusion gene and efficacy of an ALK kinase inhibitor in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Oncological Breakthrough: this compound Outperforms Crizotinib in Treating ALK-Positive Lung Cancer - PharmaFeatures [pharmafeatures.com]
- 5. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Sample preparation for western blot | Abcam [abcam.com]
- 11. peakproteins.com [peakproteins.com]
Application Notes and Protocols for Envonalkib in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Envonalkib is a novel and potent small molecule inhibitor targeting key oncogenic drivers, including Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met.[1] It has demonstrated significant anti-tumor activity, particularly in ALK-positive non-small cell lung cancer (NSCLC).[2][3][4] Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, have emerged as a critical tool in preclinical cancer research.[5][6][7] These models are known to preserve the genomic and histological characteristics of the original tumor, offering a more predictive platform for evaluating therapeutic efficacy compared to traditional cell line-derived xenografts.[8][9][10]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in PDX models. The content herein is designed to guide researchers in designing and executing robust preclinical studies to investigate the efficacy, pharmacodynamics, and mechanisms of action of this compound.
Core Applications
-
Preclinical Efficacy Testing: Evaluating the anti-tumor activity of this compound in PDX models that closely mimic the heterogeneity of patient tumors.
-
Pharmacodynamic (PD) Studies: Assessing the molecular effects of this compound on the ALK, ROS1, and c-Met signaling pathways within the tumor tissue.
-
Resistance Mechanism Investigation: Establishing and characterizing this compound-resistant PDX models to identify and study mechanisms of acquired resistance.
-
Combination Therapy Evaluation: Testing the efficacy of this compound in combination with other therapeutic agents to overcome resistance or enhance anti-tumor activity.
Data Presentation: Efficacy of this compound in Clinical Trials
While specific quantitative data for this compound in PDX models is not extensively published, the following tables summarize the significant efficacy demonstrated in clinical trials, which provides a strong rationale for its evaluation in preclinical PDX models.
| Clinical Trial Endpoint | This compound | Crizotinib (B193316) | Hazard Ratio (HR) / p-value | Reference |
| Median Progression-Free Survival (PFS) | 24.87 months | 11.60 months | HR = 0.47, p < 0.0001 | [3][4] |
| Objective Response Rate (ORR) | 81.68% | 70.68% | p = 0.056 | [4] |
| Median Duration of Response | 25.79 months | 11.14 months | p = 0.0003 | [4] |
| CNS Objective Response Rate (CNS-ORR) | 78.95% | 23.81% | N/A | [4] |
| 12-month Overall Survival (OS) Rate | 90.6% | 89.4% | HR = 0.84 | [3][4] |
Signaling Pathways
This compound inhibits the tyrosine kinase activity of ALK, ROS1, and c-Met, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.
Experimental Protocols
Protocol for Establishment of PDX Models
This protocol outlines the key steps for successfully establishing PDX models from patient tumor samples.
Materials:
-
Fresh patient tumor tissue (obtained under sterile conditions)
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Matrigel (optional)
-
Surgical tools (scalpels, forceps)
-
Anesthesia
Procedure:
-
Tumor Tissue Processing:
-
Immediately place the fresh tumor tissue in sterile RPMI-1640 medium on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS.
-
Mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel to enhance engraftment.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring Engraftment:
-
Monitor the mice for tumor growth by palpation twice a week.
-
Once a palpable tumor is present, measure the tumor volume using calipers (Volume = (Length x Width²)/2).
-
When the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is harvested for passaging or cryopreservation.
-
-
Passaging:
-
Harvest the tumor from the P0 (first generation) mouse and process it as described in step 1.
-
Implant the tumor fragments into new recipient mice to expand the PDX model (P1, P2, etc.).
-
Protocol for this compound Treatment in PDX Models
This protocol describes the preparation and administration of this compound to PDX cohorts.
Materials:
-
This compound (powder)
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
-
PDX mice with established tumors (typically 100-200 mm³)
Procedure:
-
This compound Formulation:
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Calculate the required amount of this compound based on the desired dose and the number of mice.
-
Suspend the this compound powder in the vehicle.
-
Ensure a homogenous suspension through sonication or vortexing immediately before administration.
-
-
Dosing and Administration:
-
The appropriate dose of this compound in mouse models should be determined based on prior studies or dose-finding experiments.
-
Administer this compound orally once daily via gavage. The volume of administration is typically 100-200 µL per mouse.
-
A control group of mice should receive the vehicle only.
-
-
Treatment Monitoring:
-
Monitor the body weight of the mice daily or every other day as an indicator of toxicity.
-
Measure tumor volume two to three times per week using calipers.
-
At the end of the study, harvest tumors for pharmacodynamic and histological analysis.
-
Protocol for Pharmacodynamic (Western Blot) Analysis
This protocol details the analysis of ALK/ROS1/c-Met signaling inhibition in PDX-derived tissues.
Materials:
-
Tumor tissue lysates from control and this compound-treated mice
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-c-Met, anti-c-Met, anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize tumor tissues in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Conclusion
The use of patient-derived xenograft models provides a powerful preclinical platform to evaluate the therapeutic potential of this compound. These models, which closely recapitulate the complexity of human tumors, are invaluable for assessing anti-tumor efficacy, investigating pharmacodynamic effects, and exploring mechanisms of resistance. The protocols outlined in these application notes are intended to serve as a guide for researchers to design and execute rigorous preclinical studies with this compound, ultimately contributing to the advancement of personalized cancer therapy.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. An Oncological Breakthrough: this compound Outperforms Crizotinib in Treating ALK-Positive Lung Cancer - PharmaFeatures [pharmafeatures.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of Biobank and Patient-Derived Xenograft of Soft Tissue and Bone Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-derived xenograft model in cancer: establishment and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patient‐derived xenograft model in cancer: establishment and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. championsoncology.com [championsoncology.com]
- 9. zkbymed.com [zkbymed.com]
- 10. Patient-Derived Tumor Xenograft Models: Toward the Establishment of Precision Cancer Medicine [mdpi.com]
Application Notes and Protocols for the Preclinical Pharmacokinetic Analysis of Envonalkib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Envonalkib (TQ-B3139) is a potent, novel, small-molecule tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK), c-Met, and ROS1.[1][2] Preclinical data have demonstrated its superiority over crizotinib (B193316) in ALK-driven malignancies.[1][2] This document provides a detailed overview of the pharmacokinetic profile of this compound and outlines protocols for its preclinical analysis to guide researchers in drug development.
Pharmacokinetic Profile of this compound
While detailed preclinical pharmacokinetic data for this compound in animal models is not extensively available in the public domain, human pharmacokinetic studies provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Human Pharmacokinetic Data
A Phase I mass balance study in healthy Chinese male subjects following a single oral dose of 600 mg [14C]this compound revealed the following:[3][4]
-
Absorption: The median time to maximum plasma concentration (Tmax) for total radioactivity was 4 hours.[3][4] The pharmacokinetic profile showed dose proportionality from 200 to 600 mg twice a day (BID), with absorption saturation observed at 800 mg.[1]
-
Distribution: The exposure to total radioactivity was significantly higher than that of the unchanged parent drug in plasma.[3][4]
-
Metabolism: this compound undergoes extensive metabolism, with 15 metabolites identified in plasma, urine, and feces.[3][4] The metabolism is predominantly mediated by the cytochrome P450 3A (CYP3A) enzyme. Unchanged this compound and its major metabolite M315 were the primary components in plasma, accounting for 20.37% and 33.33% of the total plasma radioactivity, respectively.[3][5]
-
Excretion: The mean total recovery of the radiolabeled dose was 93.93% over 504 hours, with 78.71% excreted in the feces and 15.23% in the urine.[3][4] The major component in urine was the O-dealkylation metabolite M315, while the cysteine conjugate M434-1 was the primary component in feces.[5]
-
Half-life: The mean elimination half-life (t1/2) of total radioactivity in plasma was 65.2 hours.[3][4]
Data Presentation
The following table summarizes the key pharmacokinetic parameters of this compound in humans.
| Parameter | Value | Reference |
| Tmax (total radioactivity) | 4 hours | [3][4] |
| t1/2 (total radioactivity) | 65.2 hours | [3][4] |
| Primary Route of Excretion | Feces (78.71%) | [3][4] |
| Primary Metabolizing Enzyme | CYP3A | [5] |
| Major Circulating Components | Unchanged this compound, Metabolite M315 | [3][5] |
Signaling Pathways of this compound
This compound exerts its therapeutic effect by inhibiting key signaling pathways involved in cell proliferation, survival, and migration. The primary targets are ALK and c-Met.
References
- 1. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Pharmacokinetics, mass balance, and metabolism of [14C]this compound (TQ-B3139), a novel ALK tyrosine kinase inhibitor, in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Methods for Assessing Envonalkib Blood-Brain Barrier Penetration
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] This barrier poses a significant challenge for the development of drugs targeting CNS diseases, as many therapeutic agents fail to reach effective concentrations in the brain.[2][3] Envonalkib is a novel anaplastic lymphoma kinase (ALK) inhibitor that has demonstrated significant efficacy in treating ALK-positive non-small cell lung cancer (NSCLC), including patients with CNS metastases.[4][5] Its clinical success underscores its ability to effectively penetrate the BBB.[4]
These application notes provide a comprehensive overview of the methodologies used to assess the BBB penetration of therapeutic candidates like this compound. The protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical evaluation of CNS-active compounds. The methods cover in silico prediction, in vitro modeling, and in vivo assessment.[6][7]
Physicochemical Properties and In Silico Prediction
Early-stage assessment of BBB penetration often begins with in silico modeling, which predicts a compound's permeability based on its physicochemical properties.[6][8] Key parameters that govern passive diffusion across the BBB include lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and hydrogen bonding capacity.[2][9]
Table 1: Ideal Physicochemical Properties for CNS Drug Candidates
| Parameter | Ideal Range | Rationale |
|---|---|---|
| Lipophilicity (logP) | 1.5 - 4.0 | Balances solubility in aqueous blood and lipid cell membranes for effective partitioning.[9] |
| Topological Polar Surface Area (TPSA) | < 60-90 Ų | Lower TPSA is associated with better cell membrane penetration. Molecules with TPSA > 140 Ų tend to be poor at penetrating membranes.[2][9] |
| Molecular Weight (MW) | < 400-500 Da | Smaller molecules are more likely to diffuse across the tight junctions of the BBB.[1] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | A lower number of hydrogen bond donors reduces polarity and improves membrane permeability.[8] |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 | A lower number of hydrogen bond acceptors is generally favorable for BBB penetration.[8] |
In Vitro Assessment Methods
In vitro models are essential tools for screening compounds and investigating specific transport mechanisms at the BBB.[6] These models range from simple artificial membranes to complex co-cultures of human cells.
Workflow for BBB Penetration Assessment
Caption: General workflow for assessing the blood-brain barrier penetration of a drug candidate.
Table 2: Overview of Common In Vitro BBB Models
| Model Type | Description | Key Readouts | Advantages | Limitations |
|---|---|---|---|---|
| PAMPA-BBB | A non-cell-based assay using a lipid-infused artificial membrane to predict passive diffusion.[10][11] | Permeability coefficient (Pe) | High-throughput, cost-effective, excellent for early screening of passive transport.[11] | Lacks active transporters and cellular complexity.[2] |
| Endothelial Monoculture | A monolayer of primary or immortalized brain endothelial cells (e.g., hCMEC/D3) on a Transwell insert.[1][12] | Apparent permeability (Papp), TEER | Simple, reproducible, allows for transport studies. | Often has lower TEER and lacks influence from other CNS cells.[13] |
| Co-culture Models | Endothelial cells are co-cultured with astrocytes and/or pericytes, which induce BBB properties.[12][13] | Papp, TEER, Efflux Ratio (ER) | More physiologically relevant, higher TEER values, better mimics in vivo conditions.[13] | More complex to set up and maintain. |
| Microfluidic (BBB-on-a-chip) | 3D models that incorporate physiological shear stress by flowing media across the cell layers.[1] | Papp, TEER, cell morphology | Closely mimics the in vivo microenvironment, allows for real-time imaging.[14] | Technically demanding, lower throughput. |
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol outlines a method to assess the passive permeability of a compound like this compound.[11]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Porcine brain lipid (PBL) or synthetic lipid mixture
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (this compound) and control compounds (high and low permeability)
-
Plate shaker, UV/Vis or LC-MS/MS plate reader
Procedure:
-
Prepare Lipid Solution: Dissolve the lipid mixture in dodecane.
-
Coat Filter Plate: Carefully add 5 µL of the lipid-dodecane solution to the membrane of each well in the filter plate. Allow the solvent to evaporate for at least 30 minutes.
-
Prepare Donor Solution: Dissolve the test compound (this compound) and controls in PBS (pH 7.4) to a final concentration of 100-200 µM.
-
Prepare Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS.
-
Assemble and Incubate: Place the lipid-coated filter plate onto the acceptor plate, creating the donor (top) and acceptor (bottom) compartments. Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours on a plate shaker (gentle agitation).
-
Sample Analysis: After incubation, carefully remove the filter plate. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)] Where C is a constant related to the surface area and well volume.
Protocol 2: In Vitro BBB Permeability using a Transwell Co-culture Model
This protocol describes a permeability assay using a co-culture of brain endothelial cells and astrocytes, which provides a more physiologically relevant model.[13]
Materials:
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Primary or immortalized human brain microvascular endothelial cells (hBMECs)
-
Primary rat or human astrocytes
-
Appropriate cell culture media and supplements
-
Transendothelial Electrical Resistance (TEER) measurement system (e.g., EVOM2)
-
Test compound (this compound), Lucifer Yellow (paracellular marker), and control compounds
-
LC-MS/MS for quantification
Procedure:
-
Astrocyte Seeding: Plate astrocytes on the bottom of the 24-well plate. Culture until they reach confluence.
-
Endothelial Cell Seeding: Once astrocytes are confluent, seed the hBMECs onto the apical side of the collagen-coated Transwell inserts.
-
Co-culture: Place the inserts containing hBMECs into the wells with the astrocytes. Culture for 5-7 days to allow the formation of a tight monolayer.
-
Barrier Integrity Measurement: Monitor the formation of the BBB by measuring the TEER daily. The model is ready for use when TEER values are high and stable (e.g., >200 Ω·cm²).[13]
-
Permeability Assay: a. Replace the medium in both apical (donor) and basolateral (acceptor) compartments with fresh, pre-warmed assay buffer. b. Add this compound and Lucifer Yellow to the apical chamber. c. At specified time points (e.g., 15, 30, 60, 120 minutes), collect a sample from the basolateral chamber, replacing the volume with fresh buffer. d. To determine the efflux ratio, perform the experiment in reverse (basolateral to apical).
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS. Measure Lucifer Yellow fluorescence to confirm barrier integrity during the experiment.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the acceptor chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
In Vitro Transwell Assay Workflow
Caption: Step-by-step workflow for the in vitro Transwell co-culture BBB permeability assay.
In Vivo Assessment Methods
In vivo studies in animal models are the definitive step for confirming BBB penetration and determining the extent of brain exposure.[7]
Table 3: Common In Vivo BBB Assessment Methods
| Method | Description | Key Readouts | Advantages | Limitations |
|---|---|---|---|---|
| Brain-to-Plasma Ratio (Kp) | Measures the total concentration of a drug in the brain homogenate versus the plasma at a specific time point or steady state.[11] | Kp = C_brain / C_plasma | Straightforward, provides a good overall measure of brain exposure. | Does not distinguish between bound and unbound drug. |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Measures the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in plasma.[10] | Kp,uu = C_u,brain / C_u,plasma | The most accurate predictor of target engagement in the CNS, as only the unbound drug is active.[10] | Technically challenging to measure unbound concentrations. |
| Brain Microdialysis | A probe is inserted into a specific brain region to sample the interstitial fluid, allowing for direct measurement of unbound drug concentrations over time.[6] | C_u,brain vs. time profile | Provides dynamic information on unbound drug levels in the brain.[7] | Invasive, technically complex, requires specialized equipment. |
Protocol 3: In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination in Rodents
This protocol provides a method for determining the Kp of this compound in mice or rats.
Materials:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)
-
This compound formulation for intravenous (IV) or oral (PO) administration
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized tubes)
-
Brain harvesting tools, homogenizer
-
LC-MS/MS for bioanalysis
Procedure:
-
Dosing: Administer this compound to a cohort of animals via the desired route (e.g., IV tail vein injection or oral gavage).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours post-dose), anesthetize a subset of animals (n=3-4 per time point).
-
Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge immediately to separate plasma and store at -80°C.
-
Brain Collection: Immediately following blood collection, perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Brain Homogenization: Excise the brain, weigh it, and homogenize it in a known volume of buffer (e.g., 4 volumes of PBS). Store the homogenate at -80°C.
-
Sample Analysis: a. Extract this compound from plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation with acetonitrile). b. Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate Kp: The brain-to-plasma ratio (Kp) is calculated for each time point: Kp = Concentration in Brain Homogenate (ng/g) / Concentration in Plasma (ng/mL) (Assuming a brain tissue density of ~1 g/mL)
This compound Clinical Data on CNS Penetration
The clinical efficacy of this compound in patients with ALK-positive NSCLC and brain metastases provides the ultimate validation of its BBB penetration. A phase III trial directly compared this compound to Crizotinib (B193316), a first-generation ALK inhibitor with known limited intracranial activity.[4]
Table 4: Summary of this compound CNS Efficacy vs. Crizotinib
| Efficacy Endpoint | This compound | Crizotinib | Source |
|---|---|---|---|
| CNS Objective Response Rate (CNS-ORR) (in patients with baseline brain lesions) | 78.95% | 23.81% | [4][5][15] |
| Median Progression-Free Survival (PFS) (overall population) | 24.87 months | 11.60 months | [4][5][16] |
| Incidence of New Brain Metastases (in patients without baseline brain lesions) | 2.15% | 11.70% | [16] |
| Median Intracranial PFS (from Phase I study) | 15.9 months | N/A |[16] |
These data clearly demonstrate this compound's superior ability to cross the blood-brain barrier and exert a powerful therapeutic effect on both existing and potential future CNS lesions.[4] The high CNS-ORR and the significant reduction in the development of new brain metastases highlight the profound clinical benefit derived from its efficient CNS penetration.[4][16]
References
- 1. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Explaining BloodâBrain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. An Oncological Breakthrough: this compound Outperforms Crizotinib in Treating ALK-Positive Lung Cancer - PharmaFeatures [pharmafeatures.com]
- 5. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of blood-brain barrier penetration: in silico, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Chemical, Biological, and Physiological Views in the Development of Successful Brain-Targeted Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]
- 13. ane.pl [ane.pl]
- 14. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Envonalkib Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Envonalkib (TQ-B3139) is a potent, orally available, small-molecule tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met.[1][2] It has shown significant clinical activity in patients with ALK-positive non-small cell lung cancer (NSCLC).[2][3] As with other targeted therapies, the development of acquired resistance is a significant clinical challenge.[4] These application notes provide a guide for researchers to identify this compound-sensitive cell lines and to develop and characterize this compound-resistant models for further investigation of resistance mechanisms.
This compound-Sensitive Cell Lines
While specific IC50 values for this compound in a comprehensive panel of cancer cell lines are not widely published in readily available literature, its known targets—ALK, ROS1, and c-Met—can guide the selection of appropriate cell line models. The following tables summarize cell lines with known sensitivity to other inhibitors targeting these kinases and are therefore strong candidates for this compound sensitivity studies.
ALK-Positive NSCLC Cell Lines
This compound is a potent ALK inhibitor.[1] Cell lines harboring ALK rearrangements are likely to be sensitive to this compound.
| Cell Line | ALK Fusion Variant | IC50 of other ALK inhibitors (Crizotinib) | Reference |
| H3122 | EML4-ALK V1 | ~300 nM | [5][6] |
| H2228 | EML4-ALK V3 | ~900 nM | [5][6] |
| STE-1 | EML4-ALK | Not specified | N/A |
ROS1-Rearranged Cancer Cell Lines
This compound also targets ROS1 fusions.[1] Cell lines with ROS1 rearrangements are predicted to be sensitive.
| Cell Line | ROS1 Fusion Variant | IC50 of other ROS1 inhibitors (Ceritinib) | Reference |
| HCC78 | SLC34A2-ROS1 | ~50 nM | [7] |
| Ba/F3 (engineered) | SLC34A2-ROS1 | ~180 nM | [7] |
c-Met Amplified Cancer Cell Lines
As a c-Met inhibitor, this compound is expected to be effective in cell lines with c-Met amplification or overexpression.
| Cell Line | Cancer Type | c-Met Status | IC50 of other c-Met inhibitors (Crizotinib) | Reference | |---|---|---|---| | SNU-5 | Gastric Cancer | Amplified | <200 nmol/L |[8] | | Hs746T | Gastric Cancer | Amplified | <200 nmol/L |[8][9] | | MKN-45 | Gastric Cancer | Amplified | <200 nmol/L |[10] |
Signaling Pathways Targeted by this compound
Understanding the signaling pathways regulated by ALK, ROS1, and c-Met is crucial for designing experiments to investigate resistance mechanisms.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiopharm.com [sinobiopharm.com]
- 4. An Oncological Breakthrough: this compound Outperforms Crizotinib in Treating ALK-Positive Lung Cancer - PharmaFeatures [pharmafeatures.com]
- 5. CRKL mediates EML4-ALK signaling and is a potential therapeutic target for ALK-rearranged lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Polytherapy Strategy Using Vincristine and ALK Inhibitors to Sensitise EML4-ALK-Positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Targeting ROS1 in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gastric cancer cell line Hs746T harbors a splice site mutation of c-Met causing juxtamembrane domain deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MET amplification as a potential therapeutic target in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Envonalkib in CRISPR-Cas9 Screening to Identify Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Envonalkib is a potent and selective tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met.[1] It has demonstrated significant clinical efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), showing a superior progression-free survival compared to crizotinib (B193316).[2][3][4] As with other targeted therapies, the development of drug resistance is a significant clinical challenge that can limit the long-term efficacy of this compound. Understanding the genetic basis of resistance is crucial for the development of next-generation inhibitors and rational combination therapies. CRISPR-Cas9 based genetic screens are powerful tools for systematically identifying genes whose loss-of-function confers resistance to a particular drug.[5][6][7] This document provides detailed application notes and protocols for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss promotes resistance to this compound in ALK-positive cancer cells.
Principle of the Screen
The core principle of this CRISPR-Cas9 screen is to generate a diverse population of cancer cells, each with a single gene knockout, and then apply selective pressure with this compound. Cells that acquire resistance to this compound due to the knockout of a specific gene will survive and proliferate, while sensitive cells will be eliminated. By sequencing the single-guide RNA (sgRNA) cassettes from the surviving cell population and comparing their abundance to the initial population, we can identify genes whose inactivation leads to drug resistance.[8][9]
Signaling Pathways Overview
This compound primarily targets the ALK fusion protein, which drives oncogenic signaling through downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival.[2] Resistance to ALK inhibitors can arise from on-target mechanisms, such as secondary mutations in the ALK kinase domain, or off-target mechanisms, including the activation of bypass signaling pathways that circumvent the need for ALK signaling.[2]
Figure 1: Simplified signaling pathways targeted by this compound.
Experimental Workflow
The overall workflow for the pooled CRISPR-Cas9 knockout screen involves several key steps as outlined below.
Figure 2: Experimental workflow for the CRISPR-Cas9 screen.
Data Presentation
Table 1: Efficacy of this compound in ALK-positive NSCLC (Phase III Trial Data)
| Endpoint | This compound | Crizotinib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 24.87 months | 11.60 months | 0.47 (0.34–0.64) | < 0.0001 |
| Objective Response Rate (ORR) | 81.68% | 70.68% | - | 0.056 |
| CNS Objective Response Rate (CNS-ORR) | 78.95% | 23.81% | - | - |
| Median Duration of Response | 25.79 months | 11.14 months | - | 0.0003 |
Data from a randomized, multicenter, open-label, phase III trial in treatment-naive ALK-positive NSCLC patients.[10][4]
Table 2: Adverse Events of this compound (Phase III Trial Data)
| Adverse Event | This compound | Crizotinib |
| Grade ≥3 Treatment-Related Adverse Events | 55.73% | 42.86% |
| Serious Adverse Events | 37.40% | 28.57% |
| TRAEs leading to dose reduction | 33.59% | 20.30% |
| TRAEs leading to permanent discontinuation | 6.11% | 3.76% |
Data from a randomized, multicenter, open-label, phase III trial.[10]
Experimental Protocols
Protocol 1: Cell Line Preparation and Lentivirus Production
1. Cell Line Selection and Culture:
-
Use an ALK-positive NSCLC cell line that is sensitive to this compound (e.g., H3122, STE-1).
-
Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Generate a stable Cas9-expressing cell line by lentiviral transduction with a lentiCas9-Blast vector, followed by blasticidin selection. Validate Cas9 activity using a GFP-knockout assay.
2. Lentivirus Packaging:
-
Plate HEK293T cells at 70-80% confluency in 15 cm dishes.
-
Co-transfect HEK293T cells with the genome-wide sgRNA library plasmid, and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Concentrate the virus and store at -80°C.
-
Titer the virus on the target Cas9-expressing cancer cell line to determine the optimal multiplicity of infection (MOI).
Protocol 2: CRISPR-Cas9 Library Screening with this compound
1. Lentiviral Transduction of sgRNA Library:
-
Plate the Cas9-expressing ALK-positive cancer cells.
-
Transduce the cells with the sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA. Maintain a cell population that represents the library complexity at a minimum of 500x coverage.
-
After 24 hours, replace the virus-containing medium with fresh medium.
2. Puromycin (B1679871) Selection:
-
48 hours post-transduction, begin selection with puromycin. The concentration should be predetermined from a kill curve.
-
Continue selection for 2-3 days until non-transduced control cells are completely killed.
3. This compound Treatment:
-
After puromycin selection, collect a baseline sample of cells (Day 0).
-
Split the remaining cells into two arms: a control group treated with DMSO and an experimental group treated with this compound.
-
The concentration of this compound should be determined beforehand to be the IC80-IC90 for the specific cell line after 10-14 days of treatment.
-
Culture the cells for 14-21 days, passaging as needed and maintaining library representation.
Protocol 3: Sample Preparation and Data Analysis
1. Genomic DNA Extraction:
-
At the end of the screen, harvest at least 2 x 10^7 cells from the DMSO and this compound-treated populations.
-
Extract genomic DNA using a commercial kit, ensuring high quality and yield.
2. sgRNA Library Amplification and Sequencing:
-
Amplify the sgRNA cassettes from the genomic DNA using a two-step PCR protocol to add sequencing adapters and barcodes.
-
Purify the PCR products and quantify them.
-
Perform next-generation sequencing (NGS) on a high-throughput platform (e.g., Illumina NovaSeq).
3. Data Analysis:
-
Align sequencing reads to the sgRNA library reference to determine the read counts for each sgRNA.
-
Normalize the read counts.
-
Identify enriched sgRNAs in the this compound-treated population compared to the DMSO control using statistical methods such as MAGeCK or DESeq2.
-
Perform gene-level analysis to identify candidate resistance genes.
-
Validate top candidate genes through individual sgRNA knockout experiments.
Conclusion
This document provides a framework for utilizing CRISPR-Cas9 screening to elucidate the genetic mechanisms of resistance to this compound. The identification of genes whose loss confers resistance will provide valuable insights into the biology of ALK-positive cancers and may reveal novel therapeutic targets for combination strategies to overcome or prevent the emergence of resistance, ultimately extending the clinical benefit of this compound.[2][11]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. An Oncological Breakthrough: this compound Outperforms Crizotinib in Treating ALK-Positive Lung Cancer - PharmaFeatures [pharmafeatures.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Applications of CRISPR screening to lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPRCas9 Library Screening Protocol - Creative Biogene [creative-biogene.com]
- 9. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 10. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application and Prospect of CRISPR/Cas9 Technology in Reversing Drug Resistance of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Envonalkib Testing using Lentiviral Transduction of ALK Fusion Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) gene rearrangements are critical oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). These rearrangements lead to the expression of fusion proteins with constitutively active ALK kinase domains, which promote uncontrolled cell proliferation and survival. Envonalkib is a next-generation ALK tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of ALK-positive NSCLC.[1][2][3][4]
The diverse range of ALK fusion partners can influence the sensitivity of the resulting fusion protein to different ALK inhibitors. Therefore, a robust preclinical platform to evaluate the efficacy of drugs like this compound against various ALK fusion genes is essential for drug development and personalized medicine. This document provides detailed protocols for the use of lentiviral transduction to generate cell lines expressing specific ALK fusion genes and subsequent testing of this compound's inhibitory activity.
Data Presentation: Comparative Efficacy of ALK Inhibitors
While specific IC50 values for this compound against a wide array of ALK fusion proteins are not yet publicly available, the following table presents data for other ALK TKIs, illustrating the differential sensitivity conferred by various fusion partners. This data highlights the importance of testing novel inhibitors like this compound against a diverse panel of ALK fusions. The IC50 values represent the concentration of the drug required to inhibit the viability of cells expressing the respective ALK fusion by 50%.
| ALK Fusion Partner | Cell Line | Crizotinib (B193316) IC50 (nM) | Alectinib IC50 (nM) | Ensartinib IC50 (nM) | Lorlatinib IC50 (nM) |
| TFG | Ba/F3 | 87.36 | 28.42 | 19.33 | 17.06 |
| EML4 (V1) | Ba/F3 | 165.7 | 25.13 | 21.21 | 22.31 |
| FN1 | Ba/F3 | 256.4 | 45.39 | 28.53 | 36.31 |
| RANBP2 | Ba/F3 | 301.5 | 39.82 | 26.65 | 32.14 |
| EML4 (V3b) | Ba/F3 | 389.2 | 48.71 | 35.48 | 45.67 |
| KIF5B | Ba/F3 | 405.1 | 63.81 | 24.3 | 89.1 |
| PRKAR1A | Ba/F3 | 461.8 | 153.2 | 114.7 | 134.5 |
This table is adapted from a study on the impact of ALK fusion partners on the response to various ALK inhibitors and is intended to be representative. Actual IC50 values for this compound will need to be determined experimentally.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by ALK fusions and the experimental workflow for generating and testing cell lines for this compound sensitivity.
Caption: ALK fusion protein signaling pathways.
Caption: Lentiviral transduction workflow.
Caption: this compound IC50 determination workflow.
Experimental Protocols
Protocol 1: Lentivirus Production
This protocol describes the generation of high-titer lentiviral particles for the expression of ALK fusion genes in target cells.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid containing the ALK fusion gene of interest (with a selectable marker like puromycin (B1679871) resistance)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
-
Sterile centrifuge tubes
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency at the time of transfection.
-
Plasmid DNA Preparation: In a sterile microfuge tube, prepare the DNA mixture by combining the lentiviral transfer plasmid and the packaging plasmids.
-
Transfection:
-
Dilute the plasmid DNA mixture in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex to the HEK293T cells dropwise.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Harvesting Viral Supernatant:
-
At 48 hours post-transfection, carefully collect the supernatant containing the lentiviral particles into a sterile centrifuge tube.
-
Add fresh complete media to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
-
Virus Filtration and Storage:
-
Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet any detached cells.
-
Filter the supernatant through a 0.45 µm syringe filter to remove cellular debris.
-
Aliquot the viral supernatant and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol outlines the procedure for transducing target cells (e.g., Ba/F3 or NIH-3T3) to create stable cell lines expressing the ALK fusion gene.
Materials:
-
Target cells (e.g., Ba/F3, NIH-3T3)
-
Lentiviral supernatant from Protocol 1
-
Complete growth medium for the target cells
-
Polybrene (8 mg/mL stock)
-
Puromycin (or other appropriate selection antibiotic)
-
6-well plates
Procedure:
-
Cell Seeding: Seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction:
-
On the day of transduction, remove the media from the cells.
-
Add fresh media containing Polybrene to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency.
-
Add the desired amount of lentiviral supernatant to the cells. The multiplicity of infection (MOI) should be optimized for each cell line.
-
Incubate the cells overnight at 37°C.
-
-
Media Change: 24 hours post-transduction, remove the virus-containing media and replace it with fresh complete media.
-
Antibiotic Selection: 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the media. The optimal concentration of puromycin should be determined beforehand by performing a kill curve on the parental cell line.
-
Expansion of Stable Cells: Continue to culture the cells in the presence of the selection antibiotic, changing the media every 2-3 days. Non-transduced cells will be eliminated. Once a stable population of resistant cells is established, expand the culture for further experiments.
Protocol 3: this compound IC50 Determination using MTT Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on the generated ALK fusion-expressing cell lines using a colorimetric MTT assay.
Materials:
-
Stable ALK fusion-expressing cells
-
This compound
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the stable ALK fusion-expressing cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete growth medium. A typical concentration range might be from 0.01 nM to 10 µM.
-
Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (media only).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, or until the crystals are fully dissolved. Gentle shaking can aid solubilization.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. An Oncological Breakthrough: this compound Outperforms Crizotinib in Treating ALK-Positive Lung Cancer - PharmaFeatures [pharmafeatures.com]
- 2. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Envonalkib and its Metabolites using Mass Spectrometry
Abstract
Envonalkib is a potent anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor that undergoes extensive metabolism in the body.[1][2][3] Accurate quantification of this compound and its metabolites is crucial for pharmacokinetic studies, drug safety evaluation, and therapeutic drug monitoring. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its major metabolites in biological matrices.
Introduction
This compound is an effective treatment for ALK-positive non-small cell lung cancer.[2][4] Understanding its metabolic fate is essential for optimizing dosing regimens and managing potential drug-drug interactions. Studies have shown that this compound is extensively metabolized, with 15 metabolites identified in plasma, urine, and feces.[1][2][3] The major circulating components in plasma are unchanged this compound and its O-dealkylation metabolite, M315.[1][2] In urine, M315 is the primary metabolite, while a cysteine conjugate, M434-1, is the most abundant in feces.[1][2] This document provides a detailed protocol for the quantitative analysis of these key analytes using LC-MS/MS.
Metabolic Pathway of this compound
This compound undergoes several biotransformation reactions, including O-dealkylation and conjugation. The proposed metabolic pathway highlights the formation of the major metabolites observed in circulation and excreta.
Caption: Proposed metabolic pathway of this compound.
Quantitative Data Summary
The following tables summarize the relative abundance of this compound and its major metabolites in different biological matrices based on a human mass balance study.[1][2][3]
Table 1: Relative Abundance of this compound and Metabolites in Plasma
| Analyte | % of Total Radioactivity in Plasma |
| This compound | 20.37% |
| Metabolite M315 | 33.33% |
Table 2: Major Metabolites in Excreta
| Matrix | Major Metabolite | % of Administered Dose |
| Urine | M315 | 7.98% |
| Feces | M434-1 | 16.01% |
Experimental Protocols
This section provides a detailed protocol for the quantification of this compound and its metabolites in human plasma.
Materials and Reagents
-
This compound, M315, and M434-1 reference standards
-
Stable isotope-labeled internal standard (SIL-IS) for this compound
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid and ammonium (B1175870) formate (B1220265)
-
Human plasma (with anticoagulant)
Instrumentation
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the SIL-IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 350°C
-
Capillary Voltage: 4000 V
-
MRM Transitions: (Precursor Ion > Product Ion)
-
This compound: To be determined experimentally
-
M315: To be determined experimentally
-
M434-1: To be determined experimentally
-
This compound-SIL-IS: To be determined experimentally
-
Table 3: Representative MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]+ | Fragment 1 | 25 |
| M315 | [M+H]+ | Fragment 2 | 30 |
| M434-1 | [M+H]+ | Fragment 3 | 28 |
| This compound-SIL-IS | [M+H]+ | Fragment 4 | 25 |
Note: The exact m/z values and collision energies need to be optimized for the specific instrument and compounds.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank matrix.
-
Linearity: A calibration curve should be constructed over the expected concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Precision and Accuracy: Intra- and inter-day precision (%CV) should be <15% and accuracy (%RE) should be within ±15%.
-
Matrix Effect: Assessed by comparing the response of an analyte in post-extraction spiked blank matrix to the response in a neat solution.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analytes in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term, long-term).
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound and its metabolites.
Caption: Workflow for LC-MS/MS quantification.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of this compound and its major metabolites in biological matrices. This methodology is suitable for supporting pharmacokinetic and metabolic studies in drug development and for therapeutic drug monitoring in a clinical setting. The provided protocol and workflows can be adapted and optimized for specific laboratory instrumentation and study requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, mass balance, and metabolism of [14C]this compound (TQ-B3139), a novel ALK tyrosine kinase inhibitor, in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Envonalkib solubility issues in DMSO
Welcome to the technical support center for Envonalkib. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the solubility of this compound in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound is a lipophilic molecule with low aqueous solubility, making DMSO an ideal solvent due to its ability to dissolve a wide range of organic compounds.[3][4][5][6][7] For optimal results and to prevent precipitation, use of fresh, anhydrous (≥99.9% purity) DMSO is critical.[3][4][8]
Q2: My this compound powder is not dissolving in DMSO at room temperature. What should I do?
A2: If this compound does not readily dissolve with vortexing, you can employ gentle heating and sonication.[2][8][9] Warm the solution in a water bath set to 30-37°C for 5-10 minutes.[9] Following heating, brief sonication can help break up any remaining particulates and facilitate complete dissolution.[2][10][11] Be cautious not to overheat, as it could potentially degrade the compound.[1]
Q3: I observed precipitation after diluting my this compound DMSO stock into aqueous cell culture media. How can I prevent this?
A3: This is a common issue known as precipitation or "salting out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.[1][8] To prevent this, it is best to perform serial dilutions of the concentrated DMSO stock in DMSO first to a lower concentration before the final dilution into your aqueous medium. This gradual change in the solvent environment can help keep the compound in solution. Additionally, ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.1% to 0.5%) to avoid cellular toxicity.[12][13]
Q4: What is the maximum recommended concentration for an this compound stock solution in DMSO?
A4: While the absolute solubility limit may be higher, preparing a stock solution at a concentration of 10 mM is a standard and recommended practice. This concentration provides a convenient starting point for making serial dilutions for various assays while minimizing the risk of the compound falling out of solution over time. Always visually inspect the solution to ensure it is clear and free of particulates before storage.
Q5: How should I properly store my this compound stock solution?
A5: Once this compound is fully dissolved in DMSO, it is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][12] These cycles can introduce moisture, which may compromise the compound's solubility and stability.[3] Store the aliquots in tightly sealed vials at -20°C for short-to-medium-term storage (1-6 months) or at -80°C for long-term storage, protected from light.[3][12]
Troubleshooting Guide for this compound Solubility
If you are encountering persistent solubility issues with this compound in DMSO, follow this systematic troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
Data Summary
The solubility of a compound is influenced by the solvent, temperature, and concentration. The following tables provide hypothetical data for this compound to guide your experimental design.
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Purity/Grade | Temperature (°C) | Max Solubility (mM) | Notes |
| DMSO | Anhydrous (≥99.9%) | 25 | ~28 mM | Recommended solvent. [3] |
| Ethanol | 200 Proof | 25 | ~5 mM | May be an alternative for some applications. |
| Methanol | ACS Grade | 25 | ~2 mM | Lower solubility; not recommended. |
| PBS, pH 7.4 | 1X Solution | 25 | <0.01 mM | Practically insoluble in aqueous buffers. |
Table 2: Recommended DMSO Grades for Stock Solutions
| Grade | Purity | Key Features & Recommendations |
| Anhydrous | ≥99.9% | Low water content (<0.1%) is critical to prevent compound precipitation. [3][4] |
| Cell Culture Grade | ≥99.5% | Sterile-filtered and tested for endotoxins; suitable for direct use in cell-based assays.[14][15][16][17] |
| Molecular Biology Grade | ≥99.9% | Tested for the absence of nucleases and proteases.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the standard procedure for preparing a 10 mM stock solution of this compound (hypothetical Molecular Weight: 530.65 g/mol ).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[3]
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Preparation: Allow the vial of this compound powder and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to minimize moisture absorption.[8]
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh 5.31 mg of this compound powder directly into the tube.
-
Solvent Addition: Using a calibrated micropipette, add exactly 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Securely cap the tube and vortex the solution vigorously for 1-2 minutes.[10]
-
Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step.
-
-
Assisted Dissolution (If Necessary):
-
Storage: Aliquot the 10 mM stock solution into several single-use, tightly-capped sterile tubes. Store at -20°C or -80°C, protected from light.[12]
This compound Signaling Pathway
This compound is a potent and selective inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[18][19] Constitutive activation of ALK signaling, often through genetic rearrangements, drives cellular proliferation and survival in various cancers.[19][20] this compound exerts its therapeutic effect by blocking the downstream signaling cascades initiated by ALK.[21]
Caption: this compound inhibits the ALK receptor, blocking key downstream pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers | Aure Chemical [aurechem.com]
- 5. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. benchchem.com [benchchem.com]
- 14. Dmso cell culture grade | Sigma-Aldrich [sigmaaldrich.com]
- 15. One-stop Supplier of Life Science Products [servicebio.com]
- 16. 40470005-1 | DMSO Bio-Max, Cell Culture Grade Clinisciences [clinisciences.com]
- 17. scbt.com [scbt.com]
- 18. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Envonalkib Technical Support Center: Optimizing Dosage and Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Envonalkib dosage to minimize off-target effects during preclinical and clinical research.
Troubleshooting Guide: Unexpected Phenotypes or Toxicity
Researchers observing unexpected cellular phenotypes or toxicity in their experiments with this compound can refer to the following guide to troubleshoot potential off-target effects.
| Observed Issue | Potential Cause (On-Target) | Potential Cause (Off-Target) | Recommended Action |
| Reduced cell viability in non-ALK/ROS1/c-Met expressing cell lines | Unlikely if cell lines are confirmed negative for on-target kinases. | Inhibition of essential kinases other than ALK, ROS1, or c-Met. | 1. Confirm the absence of ALK, ROS1, and c-Met expression and activation in your cell line via Western blot or RT-PCR.2. Perform a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) and compare it to the IC50 for on-target kinases.3. If GI50 is significantly higher than the on-target IC50, consider performing a kinome-wide selectivity profiling assay to identify potential off-target kinases. |
| Unexpected changes in signaling pathways unrelated to ALK/ROS1/c-Met | Downstream effects of inhibiting ALK/ROS1/c-Met signaling. | Inhibition of kinases in other signaling pathways. | 1. Map the observed signaling changes to known downstream pathways of ALK, ROS1, and c-Met.2. If the pathway is unrelated, perform a phospho-kinase array to identify unexpectedly modulated pathways.3. Correlate findings with a kinase selectivity profile to identify potential off-target kinases responsible for the observed pathway modulation. |
| In vivo toxicity at doses expected to be well-tolerated | On-target toxicity in tissues with physiological expression of ALK, ROS1, or c-Met. | Inhibition of off-target kinases crucial for normal physiological functions. | 1. Review preclinical and clinical safety data for known on-target toxicities.2. Consider reducing the dose to the lowest effective concentration based on in vitro potency.3. If toxicity persists, investigate potential off-target effects through tissue-specific kinase expression analysis and correlation with a kinome scan. |
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target activities of this compound?
This compound is a potent tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met.[1] Preclinical data has demonstrated its high potency against wild-type ALK and certain ALK resistance mutations.
| Target | IC50 (nM) |
| ALK (wild-type) | 1.96 |
| ALK (L1196M mutation) | 35.1 |
| ALK (G1269S mutation) | 61.3 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
While a comprehensive public kinase selectivity profile is not available, as a multi-targeted TKI, this compound may inhibit other kinases at higher concentrations, which could contribute to off-target effects.
Q2: What are the common adverse events observed with this compound in clinical trials, and how can they be managed in a research setting?
In a phase III clinical trial, treatment-related adverse events (TRAEs) were observed in a significant number of participants.[2][3] The most common grade 1-2 TRAEs reported in the first-in-human phase I study were vomiting (79.3%), diarrhea (76.1%), and nausea (68.2%). Grade ≥3 TRAEs in the phase III trial included elevated liver enzymes and neutropenia.
| Adverse Event | Potential Management in Preclinical Research |
| Gastrointestinal (vomiting, diarrhea, nausea) | Monitor for signs of GI distress in animal models. Consider dose reduction or intermittent dosing schedules. |
| Hepatotoxicity (elevated liver enzymes) | Monitor liver function markers in in vivo studies. If elevated, consider dose reduction and investigate potential off-target effects on hepatic kinases. |
| Hematological (neutropenia) | Perform complete blood counts during in vivo experiments. If neutropenia is observed, a dose reduction or temporary discontinuation may be necessary. |
Q3: What is the recommended starting dose for in vitro and in vivo experiments?
For in vitro studies, a starting concentration range of 1-100 nM is recommended to cover the on-target IC50 values. A dose-response curve should be performed to determine the optimal concentration for the specific cell line and experimental endpoint.
For in vivo studies, the recommended phase II clinical dose is 600 mg twice daily.[3] However, for preclinical animal studies, dose-finding experiments are crucial. Starting with a lower dose and escalating based on efficacy and tolerability is advised.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of kinases.
Methodology:
-
Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a large panel of purified human kinases (e.g., >400 kinases).
-
Provide the service with a sample of this compound at a specified concentration (typically 1 µM for initial screening) to assess the percent inhibition of each kinase.
-
For kinases showing significant inhibition (>50%), request follow-up IC50 determination with a dose-response curve.
-
Analyze the data to identify on-target and off-target kinases and calculate a selectivity score (e.g., S-score).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify target engagement of this compound and identify potential off-target binding in a cellular context.
Methodology:
-
Culture cells of interest and treat with this compound at various concentrations or a vehicle control.
-
Heat the cell lysates at a range of temperatures to induce protein denaturation.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of ALK, ROS1, c-Met, and suspected off-target proteins remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Analyze the data to determine the thermal shift, where ligand binding stabilizes the protein, resulting in a higher melting temperature.
Visualizations
Caption: this compound inhibits ALK, ROS1, and c-Met signaling pathways.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
Caption: Logical steps for addressing off-target effects.
References
Technical Support Center: Overcoming Acquired Resistance to Envonalkib In Vitro
Welcome to the technical support center for researchers investigating acquired resistance to Envonalkib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in your in vitro experiments. The following information is based on established mechanisms of resistance to ALK tyrosine kinase inhibitors (TKIs) and provides a framework for investigating and potentially overcoming resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: My ALK-positive cancer cell line has developed resistance to this compound. What are the likely mechanisms?
Acquired resistance to ALK inhibitors like this compound typically falls into two main categories:
-
On-target resistance: This involves genetic changes in the ALK gene itself, leading to secondary mutations in the ALK kinase domain. These mutations can interfere with this compound binding. A common mutation conferring resistance to second-generation ALK inhibitors is the G1202R solvent front mutation.[1][2]
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK signaling.[3][4] Common bypass pathways include the activation of MET, EGFR, HER2/HER3, and IGF-1R signaling.[5]
Q2: How can I confirm the mechanism of resistance in my this compound-resistant cell line?
To determine the resistance mechanism, you should perform a comprehensive molecular characterization of your resistant cell lines in comparison to the parental (sensitive) cells. Key analyses include:
-
Sanger or Next-Generation Sequencing (NGS) of the ALK kinase domain: This will identify any secondary mutations.
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This can help identify activated bypass signaling pathways by detecting the phosphorylation of various RTKs.
-
Western Blotting: To confirm the increased phosphorylation of specific bypass pathway proteins (e.g., p-MET, p-EGFR) and their downstream effectors (e.g., p-AKT, p-ERK).
-
Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR): To detect amplification of genes like MET or ALK.[6]
Q3: What are the potential strategies to overcome this compound resistance in my cell lines?
Based on the identified resistance mechanism, several strategies can be explored:
-
For on-target ALK mutations:
-
For off-target (bypass pathway) activation:
-
Combination therapy: Combine this compound with an inhibitor targeting the activated bypass pathway. For example, if MET is activated, combine this compound with a MET inhibitor like Crizotinib (B193316) or Capmatinib.[5]
-
-
For cases with unclear mechanisms or as a general approach:
-
Combination with chemotherapy: Platinum-based chemotherapy (e.g., cisplatin, pemetrexed) in combination with an ALK TKI has shown synergistic effects in some preclinical models.[7][8]
-
Investigating novel therapeutic approaches: Proteolysis-targeting chimeras (PROTACs) that induce the degradation of the ALK protein are an emerging strategy to combat resistance.[5]
-
Troubleshooting Guide
Issue 1: My ALK-positive cell line is showing decreased sensitivity to this compound over time.
Possible Cause: Emergence of a resistant subpopulation of cells.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve (e.g., using a cell viability assay like MTT or CellTiter-Glo) to quantify the shift in the half-maximal inhibitory concentration (IC50) compared to the parental cell line.
-
Isolate a Resistant Population: Culture the cells in the continuous presence of this compound, gradually increasing the concentration to select for a purely resistant population.
-
Characterize the Resistance Mechanism: Once a resistant line is established, follow the steps outlined in FAQ 2 to identify the mechanism of resistance.
-
Test Overcoming Strategies: Based on the identified mechanism, test the strategies described in FAQ 3 .
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a method for generating an this compound-resistant cancer cell line by continuous exposure to the drug.
Materials:
-
Parental ALK-positive cancer cell line (e.g., NCI-H3122)
-
Complete cell culture medium
-
This compound (powder or stock solution)
-
DMSO (for dissolving this compound)
-
Cell counting equipment
-
Standard cell culture vessels and incubator
Methodology:
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Initially, a significant portion of the cells will die. Monitor the culture and allow the surviving cells to repopulate.
-
Gradual Dose Escalation: Once the cells are growing steadily at the initial concentration, double the concentration of this compound.
-
Repeat Dose Escalation: Continue this process of allowing the cells to adapt and then increasing the drug concentration. This process can take several months.[9]
-
Establish the Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of this compound that is at least 5-10 times the initial IC50 of the parental line.
-
Confirm Resistance: Perform a dose-response assay on the newly generated resistant line and the parental line to confirm the shift in IC50.
-
Cryopreserve Stocks: Cryopreserve the resistant cell line at various passages. It is recommended to maintain the resistant cells in a medium containing this compound to maintain the resistance phenotype.
Protocol 2: Evaluating Combination Therapy to Overcome Resistance
This protocol outlines how to test the efficacy of this compound in combination with another inhibitor (e.g., a MET inhibitor) in an this compound-resistant cell line.
Materials:
-
This compound-resistant cell line
-
Parental cell line (as a control)
-
This compound
-
Second inhibitor (e.g., MET inhibitor)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the this compound-resistant and parental cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Drug Preparation: Prepare a dilution series for this compound and the second inhibitor.
-
Combination Treatment: Treat the cells with:
-
This compound alone (dose range)
-
The second inhibitor alone (dose range)
-
A combination of both drugs. A common method is to use a fixed ratio of the two drugs based on their individual IC50 values.
-
-
Incubation: Incubate the plates for 72 hours (or an appropriate duration for the cell line).
-
Cell Viability Assessment: Add the cell viability reagent and measure the output on a plate reader according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the expected outcomes of the experiments described above.
Table 1: IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental NCI-H3122 | 15 | - |
| This compound-Resistant NCI-H3122 | 250 | 16.7 |
Table 2: Effect of Combination Therapy in this compound-Resistant Cells (Hypothetical Data)
| Treatment | IC50 in this compound-Resistant Cells (nM) | Combination Index (CI) | Interpretation |
| This compound | 250 | - | - |
| MET Inhibitor | 50 | - | - |
| This compound + MET Inhibitor | This compound: 25MET Inhibitor: 5 | 0.4 | Synergistic |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Oncological Breakthrough: this compound Outperforms Crizotinib in Treating ALK-Positive Lung Cancer - PharmaFeatures [pharmafeatures.com]
- 5. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - Desai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. Targeting ALK: Precision Medicine Takes On Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALK Inhibitor and Chemotherapy Combinations in Models of ALK-Translocated NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming TKI resistance in fusion-driven NSCLC: new generation inhibitors and rationale for combination strategies - Russo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for managing adverse events related to the tyrosine kinase inhibitor (TKI) Envonalkib in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical assistance for in vivo experiments.
Troubleshooting Guides: Managing Common this compound-Related Adverse Events
This section provides a question-and-answer format to directly address specific issues that researchers may encounter during their experiments.
Gastrointestinal Toxicity
Question: Animals treated with this compound are exhibiting diarrhea and weight loss. What are the immediate steps to take?
Answer:
-
Assess Severity: Immediately assess the severity of the diarrhea (e.g., loose stools, watery feces) and the percentage of body weight loss.
-
Supportive Care:
-
Provide subcutaneous or intravenous fluids (e.g., sterile saline or lactated Ringer's solution) to prevent dehydration.
-
Offer highly palatable, high-calorie nutritional supplements to encourage food intake.
-
Ensure easy access to food and water by placing them on the cage floor.
-
-
Anti-diarrheal Medication:
-
Consult with the institutional veterinarian regarding the administration of anti-diarrheal agents such as loperamide (B1203769).
-
-
Dose Modification:
-
If symptoms are severe (e.g., >15-20% weight loss) and do not resolve with supportive care, consider a temporary dose reduction or interruption of this compound treatment after consulting with the study director.
-
-
Monitoring:
-
Increase the frequency of monitoring to at least twice daily for clinical signs and body weight.
-
Record all observations and interventions meticulously.
-
Question: What prophylactic measures can be taken to mitigate gastrointestinal toxicity?
Answer:
Prophylactic strategies can help minimize the incidence and severity of gastrointestinal adverse events. Consider the following:
-
Dietary Adjustments: Provide a highly digestible and low-fat diet.
-
Prophylactic Medication: In consultation with a veterinarian, prophylactic administration of anti-diarrheal medications may be considered for study arms with high anticipated doses of this compound.
-
Baseline Health: Ensure all animals are in good health with no underlying gastrointestinal issues before starting treatment.
Hepatotoxicity
Question: Routine bloodwork shows a significant elevation in liver enzymes (ALT, AST) in animals receiving this compound. How should I proceed?
Answer:
-
Confirm Findings: Repeat the blood analysis to confirm the elevated enzyme levels.
-
Clinical Observation: Closely monitor the animals for any clinical signs of liver toxicity, such as jaundice (yellowing of the skin or eyes), lethargy, or abdominal swelling.
-
Dose Adjustment:
-
For moderate, asymptomatic elevations, continue dosing with increased monitoring.
-
For significant elevations (e.g., >3-5 times the upper limit of normal) or if clinical signs are present, a dose reduction or temporary discontinuation of this compound is recommended.
-
-
Histopathology: At the end of the study, or if an animal is euthanized due to severe toxicity, collect liver tissue for histopathological analysis to assess the extent of liver damage.
-
Consultation: Discuss the findings with a veterinary pathologist to understand the nature and severity of the hepatotoxicity.
Question: Are there any preventative measures for this compound-induced hepatotoxicity?
Answer:
While specific preventative measures are limited, the following can be considered:
-
Baseline Liver Function: Establish baseline liver enzyme levels for all animals before the start of the study.
-
Avoid Co-medications: Avoid the concurrent administration of other drugs known to be hepatotoxic, unless scientifically justified by the study design.
-
Regular Monitoring: Implement a regular blood monitoring schedule to detect early signs of liver enzyme elevation.
Dermatological Toxicity
Question: Some animals are developing a skin rash and alopecia after this compound administration. What is the recommended management?
Answer:
-
Assess Severity: Characterize the rash (e.g., papulopustular, erythematous) and the extent of alopecia using a standardized scoring system.
-
Topical Treatment:
-
For mild to moderate rashes, application of a topical emollient or a mild corticosteroid cream, as recommended by a veterinarian, can help alleviate inflammation and itching.[1]
-
Recent studies in rodent models have shown that topical JAK inhibitors can also ameliorate EGFR inhibitor-induced rash.[2][3]
-
-
Environmental Management:
-
Ensure the animal's bedding is clean and dry to prevent secondary infections.
-
Provide environmental enrichment to reduce stress-related scratching.[1]
-
-
Supportive Care:
-
For animals with significant discomfort, ensure easy access to food and water.
-
Cardiovascular Toxicity
Question: What cardiovascular parameters should be monitored during this compound studies, and what actions should be taken if abnormalities are detected?
Answer:
Given that some TKIs can have cardiovascular effects, a proactive monitoring plan is advisable.[4]
-
Monitoring:
-
Baseline Assessment: Before initiating treatment, conduct a baseline cardiovascular assessment, which may include electrocardiogram (ECG) and blood pressure measurements, especially in longer-term studies or with higher doses.
-
Regular Monitoring: Periodically monitor blood pressure and heart rate. For in-depth studies, ECG monitoring can detect changes such as QT interval prolongation.[4][5]
-
-
Management of Abnormalities:
-
Hypertension: If a sustained and significant increase in blood pressure is observed, consult with a veterinarian about potential anti-hypertensive treatments suitable for the animal model.
-
ECG Changes: If significant ECG abnormalities, such as a marked QT prolongation, are detected, consider a dose reduction or interruption of this compound and consult with a veterinary cardiologist if possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule tyrosine kinase inhibitor that targets Anaplastic Lymphoma Kinase (ALK), ROS proto-oncogene 1 (ROS1), and MET proto-oncogene (c-Met).[6] In cancer cells with alterations in these kinases, this compound blocks downstream signaling pathways involved in cell proliferation, survival, and metastasis.[7][8][9]
Q2: What are the most common adverse events observed in clinical trials with this compound?
A2: In human clinical trials, the most frequently reported treatment-related adverse events (TRAEs) for this compound included gastrointestinal symptoms (such as diarrhea, vomiting, and nausea) and elevated liver enzymes (aminotransferases).[10][11] These are generally manageable with supportive care and dose adjustments.[10]
Q3: Are the adverse events seen in animal models expected to be the same as in humans?
A3: While there is often a good correlation between preclinical animal toxicology and human adverse events, there can be species-specific differences in drug metabolism and sensitivity.[12][13] Therefore, while the human data provides a strong indication of potential toxicities, careful monitoring in animal studies is crucial to identify the specific adverse event profile in the chosen model.
Q4: What are the recommended humane endpoints for animals in this compound studies?
A4: Humane endpoints should be established in the study protocol and approved by the Institutional Animal Care and Use Committee (IACUC). Common humane endpoints include:
-
Significant and rapid weight loss (e.g., >20% of baseline body weight).
-
Severe, unmanageable diarrhea or dehydration.
-
Signs of severe organ toxicity (e.g., jaundice, respiratory distress).
-
Tumor burden exceeding predefined limits.
-
Inability to access food or water.
-
Significant changes in behavior indicating pain or distress (e.g., lethargy, hunched posture, social isolation).
Q5: How should a dose reduction be implemented if severe toxicity is observed?
A5: Any dose modification should be guided by the study protocol. A typical approach is to interrupt dosing until the toxicity resolves to a mild or baseline level. Dosing can then be resumed at a lower dose level (e.g., a 25-50% reduction from the previous dose). If severe toxicity recurs at the reduced dose, discontinuation of treatment for that animal may be necessary.
Data Presentation
Table 1: Incidence of Grade ≥3 Treatment-Related Adverse Events (TRAEs) in a Phase III Human Clinical Trial of this compound vs. Crizotinib (B193316)
| Adverse Event Category | This compound (Incidence %) | Crizotinib (Incidence %) |
| Gastrointestinal Disorders | ||
| Diarrhea | 5.3 | 3.0 |
| Vomiting | 3.8 | 3.8 |
| Nausea | 1.5 | 3.0 |
| Hepatobiliary Disorders | ||
| Alanine aminotransferase increased | 25.2 | 15.8 |
| Aspartate aminotransferase increased | 16.0 | 7.5 |
| Blood and Lymphatic System Disorders | ||
| Neutropenia/Neutrophil count decreased | 6.1 | 1.5 |
| Anemia | 3.1 | 3.8 |
| Investigations | ||
| Blood creatinine (B1669602) phosphokinase increased | 8.4 | 0.8 |
Data extrapolated from a Phase III clinical trial in humans for illustrative purposes of expected adverse events.[10][11]
Experimental Protocols
Protocol for Monitoring and Management of Gastrointestinal Toxicity
-
Daily Clinical Observations:
-
Record body weight.
-
Assess stool consistency using a scoring system (e.g., 1=normal, 2=soft, 3=loose, 4=watery).
-
Observe for signs of dehydration (e.g., skin tenting, sunken eyes).
-
Monitor food and water intake.
-
-
Intervention Thresholds:
-
Mild Diarrhea (Score 2-3) with <10% weight loss: Continue dosing and increase monitoring. Provide supplemental hydration (e.g., hydrogel packs).
-
Severe Diarrhea (Score 4) or >15% weight loss:
-
Administer subcutaneous fluids (e.g., 1-2 mL of sterile saline per 100g body weight, twice daily).
-
Provide nutritional support (e.g., high-calorie gel).
-
Consider administering loperamide after veterinary consultation.
-
Temporarily suspend this compound dosing.
-
-
-
Dose Re-escalation:
-
Once diarrhea resolves and weight stabilizes, consider restarting this compound at a reduced dose.
-
Protocol for Monitoring Liver Function
-
Blood Sampling:
-
Collect baseline blood samples before the first dose.
-
Collect blood samples at regular intervals (e.g., weekly or bi-weekly) via an appropriate method (e.g., tail vein, saphenous vein).
-
-
Biochemical Analysis:
-
Analyze serum or plasma for key liver enzymes: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Consider measuring bilirubin (B190676) and alkaline phosphatase for a more comprehensive assessment.
-
-
Actionable Thresholds:
-
ALT/AST > 3x Upper Limit of Normal (ULN): Increase monitoring frequency.
-
ALT/AST > 5x ULN: Consider a dose reduction or interruption.
-
ALT/AST > 8x ULN or associated with elevated bilirubin: Discontinue dosing for the affected animal.
-
-
Histopathology:
-
At necropsy, collect a section of the liver and fix in 10% neutral buffered formalin for routine histopathological processing and examination.
-
Mandatory Visualizations
Signaling Pathways Inhibited by this compound
Caption: this compound inhibits ALK, ROS1, and c-Met signaling pathways.
Experimental Workflow for Managing Adverse Events
Caption: Workflow for the identification and management of adverse events.
Logical Relationship for Dose Modification Decisions
Caption: Decision tree for dose modification based on toxicity severity.
References
- 1. benchchem.com [benchchem.com]
- 2. Topical JAK inhibition ameliorates EGFR inhibitor-induced rash in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A practical guide to managing cardiopulmonary toxicities of tyrosine kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | EGFR-TKIs - induced cardiotoxicity in NSCLC: incidence, evaluation, and monitoring [frontiersin.org]
- 6. memoinoncology.com [memoinoncology.com]
- 7. Therapeutic Targeting of Regulated Signaling Pathways of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Integration of Consortia Recommendations for Justification of Animal Use Within Current and Future Drug Development Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Values and Limitations of Animal Toxicity Data - Intentional Human Dosing Studies for Epa Regulatory Purposes - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Envonalkib in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the oral bioavailability of Envonalkib in rodent models. The information is presented in a question-and-answer format to directly address specific experimental issues.
FAQs and Troubleshooting Guides
Q1: We are observing low and variable plasma concentrations of this compound after oral gavage in our rat/mouse studies. What are the potential causes?
A1: Low and variable oral exposure of this compound in rodents is likely multifactorial, stemming from its physicochemical properties and physiological barriers. Based on human pharmacokinetic data, this compound undergoes extensive metabolism and is primarily eliminated through feces, suggesting that poor oral bioavailability is an inherent characteristic.[1] Key contributing factors in rodents may include:
-
Poor Aqueous Solubility: As a kinase inhibitor, this compound is likely a poorly water-soluble compound, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
First-Pass Metabolism: Extensive metabolism in the liver and potentially the gut wall can significantly reduce the amount of active drug reaching systemic circulation.[1]
-
P-glycoprotein (P-gp) Efflux: As with many kinase inhibitors, this compound may be a substrate for efflux transporters like P-gp in the intestinal epithelium, which actively pump the drug back into the GI lumen.
-
Formulation-Related Issues: The choice of vehicle for oral administration is critical. A simple suspension may not be sufficient to overcome solubility and dissolution limitations, leading to inconsistent absorption.
Q2: What are the initial steps to troubleshoot poor oral bioavailability of this compound in our rodent experiments?
A2: A systematic approach is recommended to identify and address the root cause of poor oral bioavailability.
Troubleshooting Workflow for Poor Oral Bioavailability
References
Technical Support Center: Envonalkib Cell Culture Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Envonalkib in cell culture experiments. Our goal is to help you identify and resolve potential contamination issues to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally bioavailable small-molecule inhibitor of anaplastic lymphoma kinase (ALK), c-ros oncogene 1 (ROS1), and c-Met tyrosine kinases.[1][2][3] By binding to the ATP-binding pocket of these kinases, it inhibits autophosphorylation and downstream signaling pathways, such as PI3K/AKT and RAS/ERK, which are critical for cell proliferation and survival in tumors driven by ALK or ROS1 rearrangements.[2] It is primarily used in research and for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][4][5][6][7][8][9]
Q2: Are there known contamination issues specifically associated with this compound?
Currently, there is no scientific evidence to suggest that this compound itself is a source of microbial contamination. As a synthetic small molecule, issues of contamination are more likely to arise from external factors during its handling and use in cell culture, such as compromised stock solutions, improper aseptic technique, or the introduction of chemical impurities.[10][11]
Q3: What are the common types of contamination I should be aware of in my cell culture experiments with this compound?
The most common types of cell culture contamination are microbial, including bacteria, fungi (yeasts and molds), and mycoplasma.[11][12][13][14][15] Chemical contamination from impurities in media, sera, water, or from leachables from plasticware can also occur.[10][12] Cross-contamination with other cell lines is another significant risk.[13][14]
Troubleshooting Guides
Issue 1: Sudden changes in culture medium after adding this compound (e.g., cloudiness, color change).
Possible Cause 1: Bacterial or Fungal Contamination
Sudden turbidity or a rapid change in the pH of the culture medium (indicated by a color change of the phenol (B47542) red indicator) are classic signs of bacterial or fungal contamination.[12][16][17] Bacteria often cause the medium to become cloudy and yellow (acidic), while fungi can also cause turbidity and may appear as filamentous structures or budding yeast cells under the microscope.[15][16][17]
Solution:
-
Immediately quarantine and inspect the contaminated culture vessel under a microscope to identify the type of microbe.
-
Discard the contaminated culture and any shared reagents. Do not attempt to salvage the culture with antibiotics unless it is irreplaceable, as this can lead to the development of resistant strains and may mask underlying mycoplasma infections.[12][18]
-
Thoroughly decontaminate the biosafety cabinet, incubator, and any other equipment that may have come into contact with the contaminated culture.[15][18]
-
Review your aseptic technique.
Possible Cause 2: Chemical Precipitation of this compound
This compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. If the final concentration in the cell culture medium exceeds its solubility limit, the compound may precipitate, leading to a cloudy appearance.
Solution:
-
Check the recommended solvent and stock concentration for this compound. It is typically dissolved in a polar aprotic solvent like DMSO at a high concentration to create a stock solution.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
When diluting the stock solution into the medium, add it dropwise while gently swirling the medium to ensure rapid and even dispersion.
-
Perform a solubility test by preparing the final concentration of this compound in cell culture medium without cells and incubating it under the same conditions to see if precipitation occurs.[19]
Issue 2: Reduced cell viability or altered morphology not consistent with the expected effects of this compound.
Possible Cause 1: Mycoplasma Contamination
Mycoplasma is a common and insidious contaminant that is not visible by standard light microscopy and does not cause obvious turbidity in the culture medium.[14][17] However, it can significantly alter cell physiology, including growth rates, gene expression, and response to stimuli, thereby compromising experimental results.[16][20]
Solution:
-
Routinely test your cell cultures for mycoplasma using reliable detection methods such as PCR, ELISA, or fluorescent staining (e.g., DAPI or Hoechst).[16][21]
-
If a culture is positive for mycoplasma, it is best to discard it. If the cell line is valuable, treatment with specific anti-mycoplasma agents can be attempted, but the cells should be re-tested after treatment to confirm eradication.
-
Quarantine all new cell lines upon arrival and test them for mycoplasma before incorporating them into your general cell stock.
Possible Cause 2: Chemical Contamination
Chemical contaminants can be introduced through various sources, including impurities in the this compound powder, reagents, water, or leachables from plasticware.[10][12] These contaminants can have cytotoxic effects or alter cellular responses.
Solution:
-
Use high-purity, sterile reagents and water.
-
Purchase this compound and other reagents from reputable suppliers who provide a certificate of analysis.
-
Use high-quality, sterile, disposable plasticware intended for cell culture.
-
If chemical contamination is suspected from the this compound stock, prepare a fresh stock solution from a new vial or lot of the compound.
Summary of Contamination Types and Detection Methods
| Contaminant | Visual Indicators | Microscopic Appearance | Recommended Detection Method |
| Bacteria | Turbid medium, rapid drop in pH (yellow color) | Small, motile rods or cocci between cells | Light microscopy, Gram stain, culture on agar |
| Fungi (Yeast) | Turbid medium, pH may become acidic or alkaline | Individual, budding, oval-shaped cells | Light microscopy, culture on Sabouraud agar |
| Fungi (Mold) | Visible filamentous colonies, may be colored | Thin, multicellular filaments (hyphae) | Light microscopy, culture on Sabouraud agar |
| Mycoplasma | Usually no visible change in medium clarity | Not visible with a standard light microscope | PCR, ELISA, Fluorescent DNA staining |
| Chemical | No visible signs, or potential precipitation | No visible organisms | HPLC, Mass Spectrometry (for compound stability) |
Experimental Protocols
Protocol 1: Basic Aseptic Technique for Handling this compound and Cell Cultures
-
Work in a certified Class II biological safety cabinet (BSC).
-
Disinfect the BSC surfaces with 70% ethanol (B145695) before and after use.
-
Wear appropriate personal protective equipment (PPE), including a lab coat and sterile gloves.
-
Sterilize all equipment and reagents that will come into contact with the cell cultures.
-
Prepare a concentrated stock solution of this compound in an appropriate sterile solvent (e.g., DMSO) inside the BSC.
-
Aliquot the stock solution into sterile, single-use tubes to minimize freeze-thaw cycles and the risk of contamination.
-
When treating cells, dilute the this compound stock solution directly into the pre-warmed sterile cell culture medium.
-
Handle only one cell line at a time to prevent cross-contamination.
Protocol 2: Mycoplasma Detection using PCR
-
Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent.
-
Centrifuge at 200 x g for 5 minutes to pellet any cells. Transfer the supernatant to a new tube.
-
Boil the supernatant at 95°C for 5 minutes to lyse any mycoplasma present and release their DNA.
-
Use 1-2 µL of the boiled supernatant as the template for a PCR reaction.
-
Use a commercial PCR kit containing primers that target conserved regions of the mycoplasma 16S rRNA gene.
-
Include positive and negative controls in your PCR run.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
Visualizations
Caption: this compound inhibits ALK/ROS1/c-Met signaling pathways.
Caption: Troubleshooting workflow for cell culture contamination issues.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medkoo.com [medkoo.com]
- 3. labshake.com [labshake.com]
- 4. An Oncological Breakthrough: this compound Outperforms Crizotinib in Treating ALK-Positive Lung Cancer - PharmaFeatures [pharmafeatures.com]
- 5. [PDF] this compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial | Semantic Scholar [semanticscholar.org]
- 6. This compound Citrate Capsules Approved for Marketing by China NMPA [english.nmpa.gov.cn]
- 7. researchgate.net [researchgate.net]
- 8. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sinobiopharm.com [sinobiopharm.com]
- 10. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 14. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. goldbio.com [goldbio.com]
- 17. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 18. cellculturecompany.com [cellculturecompany.com]
- 19. researchgate.net [researchgate.net]
- 20. cephamls.com [cephamls.com]
- 21. creative-bioarray.com [creative-bioarray.com]
Envonalkib Cell Proliferation Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Envonalkib in cell proliferation assays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as TQ-B3139) is a novel, potent small-molecule tyrosine kinase inhibitor (TKI).[1][2] Its primary targets are Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met.[3] It is used in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[4][5] Preclinical data indicate that this compound has a potency five times higher than that of crizotinib (B193316) in enzymatic assays.[2][3]
Q2: Which cell lines are suitable for this compound cell proliferation assays?
The choice of cell line is critical for a successful experiment. Below is a table of commonly used cell lines that are sensitive to ALK, ROS1, or c-Met inhibition.
| Target | Cell Line | Cancer Type | Key Features |
| ALK | NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK fusion (variant 1).[6] Sensitive to ALK inhibitors. |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK fusion (variant 3a/b).[6] May exhibit different sensitivity to ALK inhibitors compared to H3122. | |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK fusion. | |
| ROS1 | HCC78 | Non-Small Cell Lung Cancer | SLC34A2-ROS1 fusion. |
| CUTO-2 | Non-Small Cell Lung Cancer | SDC4-ROS1 fusion. Derived from a patient with acquired resistance. | |
| c-Met | MKN-45 | Gastric Cancer | MET gene amplification. Highly dependent on c-Met signaling. |
| SNU-5 | Gastric Cancer | MET gene amplification. | |
| Hs 746T | Gastric Cancer | MET gene amplification. |
Q3: My cell proliferation assay results with this compound are inconsistent. What are the common causes?
Inconsistent results in cell proliferation assays can arise from various factors. Common issues include:
-
Cell Seeding and Culture Conditions: Inconsistent cell numbers per well, edge effects in multi-well plates, and variations in incubation time or CO2 levels can all lead to variability.
-
Reagent Preparation and Handling: Improperly prepared or stored reagents, such as the MTT or crystal violet solutions, can lead to inaccurate results.
-
Assay Protocol Execution: Inconsistent washing steps, incomplete solubilization of formazan (B1609692) crystals (in MTT assays) or crystal violet dye, and timing variations can introduce errors.
-
Drug-Specific Effects: The compound itself may interfere with the assay. For example, some compounds can directly reduce MTT, leading to a false-positive signal for cell viability.
Q4: How can I troubleshoot high background in my MTT or crystal violet assay?
High background can obscure the true signal from the cells. Here are some troubleshooting steps:
-
Inadequate Washing (Crystal Violet): Ensure thorough but gentle washing of the wells to remove all unbound dye.
-
Contamination: Microbial contamination can lead to a false signal. Always use sterile techniques and check cultures for contamination.
-
Reagent Issues: Use fresh, filtered staining solutions. Old or improperly prepared solutions may contain precipitates that contribute to high background.
-
Phenol (B47542) Red Interference (MTT): The phenol red in some culture media can interfere with absorbance readings. Consider using phenol red-free media or washing cells with PBS before adding the MTT reagent.
Q5: My absorbance readings are very low. What could be the problem?
Low absorbance readings suggest a low number of viable cells. Potential causes include:
-
Low Seeding Density: Ensure you are seeding enough cells for the duration of your experiment.
-
Cell Detachment: Aggressive washing or pipetting can dislodge adherent cells. Handle plates gently.
-
Suboptimal Staining/Incubation: Ensure the concentration of the staining reagent and the incubation times are optimized for your cell line.
-
Drug Toxicity: The concentrations of this compound used may be too high, leading to widespread cell death.
Troubleshooting Guides
Inconsistent Results Between Replicates
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting into wells. |
| Edge Effects | Avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile PBS or media to maintain humidity. |
| Inconsistent Pipetting | Use calibrated pipettes and consistent technique for adding reagents to all wells. A multichannel pipette can improve consistency. |
| Incomplete Solubilization | Ensure complete dissolution of formazan crystals (MTT assay) or crystal violet by gentle shaking or trituration. Visually inspect wells before reading. |
Unexpected Results with this compound
| Observed Issue | Potential Cause | Recommended Action |
| Higher than expected cell viability | Drug Degradation: this compound solution may have degraded. | Prepare fresh drug dilutions for each experiment. |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance to this compound. | Verify the ALK, ROS1, or c-Met status of your cell line. Consider testing a different, sensitive cell line as a positive control. | |
| Assay Interference: this compound may be directly reducing the MTT reagent. | Run a cell-free control with media, MTT reagent, and this compound to check for direct reduction. If interference is observed, consider an alternative viability assay like the crystal violet assay. | |
| Lower than expected cell viability | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. | Ensure the final solvent concentration in the culture medium is low and consistent across all wells, including controls. |
| Incorrect Drug Concentration: Errors in calculating or preparing drug dilutions. | Double-check all calculations and ensure accurate pipetting when preparing serial dilutions. |
Data Presentation
The following table provides a comparative overview of the potency of different ALK inhibitors in relevant cell lines. Note that specific IC50 values for this compound are not yet widely published in peer-reviewed literature; however, preclinical data suggests it is approximately five times more potent than crizotinib in enzymatic assays.[2][3]
| Inhibitor | Target(s) | Cell Line | IC50 (nM) | Reference |
| This compound | ALK, ROS1, c-Met | - | Data not widely available | [2][3] |
| Crizotinib | ALK, ROS1, c-Met | H3122 (ALK+) | ~30-100 | [7] |
| H2228 (ALK+) | ~100-200 | [8] | ||
| Alectinib | ALK, RET | H3122 (ALK+) | ~20-30 | [7] |
| Ceritinib | ALK | H2228 (ALK+) | ~20-50 | - |
| Lorlatinib | ALK, ROS1 | H3122 (ALK+) | ~1-10 | - |
Experimental Protocols
General Protocol for MTT Cell Proliferation Assay with this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., NCI-H3122)
-
Complete cell culture medium
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only controls (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
General Protocol for Crystal Violet Cell Proliferation Assay with this compound
Materials:
-
This compound
-
Appropriate adherent cancer cell line (e.g., MKN-45)
-
Complete cell culture medium
-
96-well clear-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or 100% methanol)
-
Crystal Violet solution (0.1% w/v in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 100 µL of fixation solution to each well and incubate for 15 minutes at room temperature.
-
-
Staining:
-
Remove the fixation solution.
-
Add 100 µL of crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
-
Washing:
-
Gently wash the wells with water several times until the water runs clear.
-
Invert the plate on a paper towel to remove excess water and let it air dry.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Shake the plate for 15 minutes to dissolve the stain.
-
-
Absorbance Measurement:
-
Read the absorbance at 590 nm using a microplate reader.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anaplastic Lymphoma Kinase (ALK) | DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Envonalkib Long-Term Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Envonalkib during long-term storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Disclaimer: Specific stability data for this compound is not extensively available in the public domain. The following recommendations are based on general best practices for small molecule tyrosine kinase inhibitors, International Council for Harmonisation (ICH) guidelines, and limited available data for this compound free base. It is crucial to perform your own stability studies for your specific formulation and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: Based on information for the free base, recommended storage conditions are -20°C for long-term storage (months to years) and 2°C to 8°C for short-term storage (days to weeks). The compound should be stored in a dry, dark place. While it may be stable for short periods at ambient temperature during shipping, prolonged exposure to room temperature should be avoided. For the approved this compound citrate (B86180) capsules, refer to the manufacturer's instructions for specific storage conditions.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been published, tyrosine kinase inhibitors can be susceptible to degradation through:
-
Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.
-
Photolysis: Degradation upon exposure to light.
Forced degradation studies on other tyrosine kinase inhibitors have shown susceptibility to acidic, alkaline, and oxidative conditions.
Q3: How can I tell if my this compound sample has degraded?
A3: Degradation is often not visible. The most reliable way to assess the purity and identify degradation products is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). Signs of degradation may include:
-
The appearance of new peaks in the chromatogram.
-
A decrease in the peak area of the main this compound peak.
-
Changes in the physical appearance of the sample (e.g., color change), although this is not always a reliable indicator.
Q4: What is a stability-indicating analytical method?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. This is crucial for monitoring the stability of a drug substance over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis of a stored this compound sample. | Sample degradation. | 1. Confirm the identity of the new peaks using mass spectrometry (LC-MS).2. Review the storage conditions (temperature, light exposure, humidity) to identify potential causes of degradation.3. Perform a forced degradation study to intentionally generate degradation products and confirm if the new peaks correspond to these. |
| Decrease in the main this compound peak area over time. | Degradation of the compound. | 1. Quantify the loss of this compound against a freshly prepared standard.2. Evaluate the storage conditions and handling procedures.3. Consider if the analytical method itself is contributing to degradation (e.g., on-column degradation). |
| Variability in stability data between batches. | Inconsistent storage conditions or differences in the initial purity of the batches. | 1. Ensure all batches are stored under identical, tightly controlled conditions.2. Thoroughly characterize the initial purity of each batch before initiating the stability study. |
| This compound citrate salt converting to free base during storage. | Disproportionation, which can be influenced by factors like pH and humidity. | 1. Monitor for the presence of the free base using an appropriate analytical method (e.g., a pH-dependent chromatographic method).2. Control humidity during storage. This is particularly important for salt forms. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.
Table 1: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent | Temperature | Time |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 4, 8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |
| Thermal Degradation | Solid State | 80°C | 7 days |
| Photostability | Solid State & Solution | ICH Q1B specified light source | As per ICH guidelines |
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 1 mg/mL.
-
For thermal degradation, store the solid drug substance in an oven.
-
For photostability, expose the solid and solution samples to a light source as per ICH Q1B guidelines.
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a suitable analytical method (e.g., HPLC-UV or LC-MS) to identify and quantify any degradation products.
Stability-Indicating HPLC Method (Example)
This is a hypothetical method based on common practices for similar molecules and should be optimized and validated for this compound.
Table 2: Example HPLC Method Parameters for this compound Stability Testing
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25-26 min: 80-20% B; 26-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Logic for troubleshooting unexpected HPLC peaks.
Technical Support Center: Investigating Off-Target Kinase Activity of Envonalkib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target kinase activity of Envonalkib, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound is a potent tyrosine kinase inhibitor known to target Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met.[1][2] It is approved for the treatment of patients with ALK-positive locally advanced or metastatic non-small cell lung cancer (NSCLC).[3] By inhibiting these kinases, this compound blocks downstream signaling pathways crucial for cell proliferation and survival in tumors driven by these specific genetic alterations.[4]
Q2: Why is it important to consider off-target kinase activity, especially at high concentrations?
While this compound is designed to be selective, high concentrations can sometimes lead to the inhibition of other kinases besides its intended targets.[5] This is because many kinases share structural similarities in their ATP-binding pockets.[5] Understanding these off-target effects is critical for interpreting experimental results accurately, anticipating potential toxicities in preclinical studies, and elucidating mechanisms of acquired resistance.[6]
Q3: What are the common indicators of off-target activity in my experiments?
Unexpected cellular phenotypes, significant toxicity or cell death at concentrations where specific inhibition is expected, or the activation of compensatory signaling pathways can all suggest off-target effects.[5][7] If you observe results that deviate from the expected outcomes of inhibiting ALK, ROS1, or c-Met, it is prudent to investigate potential off-target kinase activity.
Troubleshooting Guide: Unexpected Results with this compound
If you are encountering unexpected results in your experiments with this compound, this guide provides a structured approach to troubleshooting potential off-target effects.
Issue 1: Higher-than-expected cytotoxicity in cell-based assays.
-
Possible Cause: Inhibition of kinases essential for normal cell survival.
-
Troubleshooting Steps:
-
Confirm On-Target Potency: Perform a dose-response experiment and confirm the IC50 of this compound in your specific cell line.
-
Broad Kinase Profiling: Screen this compound against a comprehensive panel of kinases at the concentrations causing cytotoxicity to identify potential off-targets.[5]
-
Rescue Experiment: If a specific off-target kinase is identified, attempt a rescue experiment by overexpressing a drug-resistant mutant of that kinase to see if the cytotoxic phenotype is reversed.
-
Issue 2: Unexpected phenotypic changes not associated with ALK, ROS1, or c-Met inhibition.
-
Possible Cause: this compound may be modulating other signaling pathways through off-target kinase inhibition.
-
Troubleshooting Steps:
-
Pathway Analysis: Use phospho-proteomic arrays or western blotting with a panel of phospho-specific antibodies to identify unexpectedly altered signaling pathways.[8]
-
Literature Review: Cross-reference any identified off-target kinases with known signaling pathways to understand the potential molecular basis of the observed phenotype.
-
Use of More Selective Inhibitors: As a control, compare the phenotype induced by this compound with that of a more selective inhibitor for the intended target, if available.[5]
-
Issue 3: Inconsistent results between different cell lines.
-
Possible Cause: The expression levels and importance of off-target kinases can vary between different cell lines, leading to cell-type-specific effects.
-
Troubleshooting Steps:
-
Kinome Profiling of Cell Lines: Characterize the kinome of the cell lines being used to understand the relative expression of potential off-target kinases.[9]
-
Correlate Sensitivity with Target Expression: Correlate the sensitivity of different cell lines to this compound with the expression levels of both its primary and potential off-target kinases.
-
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of this compound against a panel of purified kinases.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the inhibitor dilutions.
-
Add Kinase and Substrate: Add a pre-mixed solution of the recombinant active kinase and a suitable peptide substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The concentration of ATP should be close to the Km for each specific kinase to ensure accurate IC50 determination.[10]
-
Incubation: Incubate the plate at room temperature for a specified time within the linear range of the reaction.[11]
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.[11]
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the kinase activity. Calculate IC50 values from the resulting dose-response curves.
Protocol 2: Western Blot for Downstream Signaling Pathway Analysis
This protocol assesses the effect of this compound on the phosphorylation status of key downstream signaling proteins in a cellular context.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-proteins of interest (e.g., p-AKT, p-ERK) and their total protein counterparts. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Quantify band intensities and normalize the phospho-protein signal to the total protein signal to determine the extent of pathway inhibition.
Data Presentation
Table 1: Example Kinase Selectivity Profile of this compound at High Concentrations
| Kinase Target | IC50 (nM) | Fold Selectivity vs. ALK |
| Primary Targets | ||
| ALK | 1.96[4] | 1 |
| ROS1 | Data not publicly available | - |
| c-Met | Data not publicly available | - |
| Potential Off-Targets | ||
| Off-Target Kinase A | 500 | 255 |
| Off-Target Kinase B | 1200 | 612 |
| Off-Target Kinase C | >10000 | >5102 |
| Off-Target Kinase D | 850 | 434 |
Note: The IC50 values for off-target kinases are hypothetical and for illustrative purposes only. Researchers should determine these values experimentally.
Visualizations
Caption: Known signaling pathways inhibited by this compound.
Caption: Experimental workflow for investigating off-target effects.
Caption: Troubleshooting decision tree for unexpected phenotypes.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound Citrate Capsules Approved for Marketing by China NMPA [english.nmpa.gov.cn]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. An Oncological Breakthrough: this compound Outperforms Crizotinib in Treating ALK-Positive Lung Cancer - PharmaFeatures [pharmafeatures.com]
- 7. benchchem.com [benchchem.com]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. mdpi.com [mdpi.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Why is my cell line not responding to Envonalkib treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Envonalkib treatment in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cell line is not responding to this compound treatment. What are the possible reasons?
A lack of response to this compound can stem from several factors, ranging from experimental variables to inherent or acquired resistance in your cell line. Here’s a breakdown of potential causes:
-
Cell Line-Specific Issues:
-
Absence of Target: this compound is a potent inhibitor of ALK, ROS1, and c-Met.[1] If your cell line does not have the specific ALK fusion (e.g., EML4-ALK), ROS1 rearrangement, or c-Met amplification that renders it sensitive to this inhibitor, it will not respond.
-
Cell Line Integrity: Issues such as misidentification, cross-contamination, or genetic drift due to high passage numbers can alter the genetic makeup and signaling pathways of your cell line, leading to a loss of sensitivity.
-
Mycoplasma Contamination: This common laboratory contaminant can significantly alter cellular responses to drugs.
-
-
Experimental Protocol and Reagents:
-
Incorrect Drug Concentration: The concentration of this compound may be too low to elicit a response. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Drug Inactivity: Improper storage or handling of this compound can lead to its degradation. Always prepare fresh dilutions from a validated stock solution for each experiment.
-
Suboptimal Assay Conditions: Factors like incorrect incubation times, cell seeding density, and the type of cell viability assay used can all influence the outcome.
-
-
Mechanisms of Drug Resistance:
-
Intrinsic Resistance: The cell line may possess pre-existing mechanisms that make it inherently resistant to this compound.
-
Acquired Resistance: If the cells have been cultured with this compound over a prolonged period, they may have developed resistance through various mechanisms.
-
Q2: How can I confirm if my cell line is truly resistant to this compound?
To confirm resistance, you should perform a dose-response analysis and determine the IC50 value of this compound in your cell line. A significant increase in the IC50 value compared to a known sensitive cell line or previously published data indicates resistance.
Q3: What are the common molecular mechanisms of resistance to ALK inhibitors like this compound?
Resistance to ALK inhibitors is broadly classified into two categories:
-
On-Target Resistance: This involves genetic changes in the ALK kinase domain itself.[2]
-
Secondary Mutations: Mutations such as L1196M and G1202R can interfere with the binding of the inhibitor to the ALK protein.[3]
-
Gene Amplification: An increase in the copy number of the ALK fusion gene can lead to higher levels of the target protein, overwhelming the inhibitor.
-
-
Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK signaling.[4]
-
Bypass Pathway Activation: Upregulation of other receptor tyrosine kinases like EGFR or MET can reactivate downstream signaling pathways such as the PI3K-AKT and MAPK/ERK pathways, even in the presence of ALK inhibition.[5]
-
Troubleshooting Guide
If you are observing a lack of response to this compound, follow this troubleshooting workflow:
Step 1: Verify Experimental Setup and Reagents
-
Cell Line Authentication: Confirm the identity of your cell line using short tandem repeat (STR) profiling.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination.
-
Reagent Integrity:
-
Use a fresh aliquot of this compound from a trusted supplier.
-
Confirm the correct solvent was used and that it is inert at the concentrations used.
-
Prepare fresh serial dilutions for each experiment.
-
-
Assay Optimization:
-
Ensure a consistent and optimal cell seeding density.
-
Determine the optimal incubation time for this compound treatment.
-
Step 2: Determine the IC50 with a Dose-Response Curve
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations to generate a dose-response curve and calculate the IC50. This will quantitatively assess the sensitivity of your cell line.
Step 3: Investigate the Mechanism of Resistance
If the IC50 is significantly higher than expected, proceed to investigate the molecular basis of resistance.
-
Western Blot Analysis:
-
Confirm Target Inhibition: Assess the phosphorylation status of ALK (p-ALK) to ensure that this compound is inhibiting its primary target at the concentrations used.
-
Analyze Downstream Signaling: Probe for the phosphorylation of key downstream effectors in the PI3K/AKT (p-AKT) and MAPK/ERK (p-ERK) pathways. Persistent activation of these pathways despite ALK inhibition suggests the activation of bypass mechanisms.
-
-
Molecular Analysis:
-
Sequence the ALK Kinase Domain: This can identify any secondary mutations that may confer resistance.
-
Gene Expression Analysis: Use techniques like RT-qPCR or RNA-seq to look for the upregulation of genes associated with bypass pathways (e.g., EGFR, MET).
-
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Studies with ALK Inhibitors
| Parameter | Crizotinib | Alectinib | This compound |
| Typical IC50 Range (ALK+ NSCLC cell lines) | 20 - 100 nM | 10 - 50 nM | Data not readily available, expected to be in a similar or lower nanomolar range based on preclinical studies. |
| Recommended Concentration Range for Dose-Response | 1 nM - 10 µM | 0.1 nM - 5 µM | 0.1 nM - 5 µM (suggested starting range) |
| Typical In Vitro Treatment Duration | 24 - 72 hours | 24 - 72 hours | 24 - 72 hours |
Note: The optimal concentration and incubation time should be empirically determined for each cell line.
Experimental Protocols
Protocol 1: Dose-Response Curve using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations and for different time points. Include a vehicle control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against p-ALK, ALK, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Protocol 3: Generation of an this compound-Resistant Cell Line
-
Determine Initial IC50: Establish the baseline sensitivity of the parental cell line to this compound.
-
Chronic Exposure: Culture the parental cells in the continuous presence of this compound at a starting concentration equal to the IC50.
-
Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium.
-
Monitor Resistance: Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Isolate Resistant Clones: Once a significant level of resistance is achieved, single-cell cloning can be performed to isolate and characterize individual resistant clones.
Visualizations
Caption: this compound inhibits ALK, ROS1, and c-Met, blocking downstream signaling pathways.
Caption: A stepwise workflow for troubleshooting lack of response to this compound.
Caption: A decision tree to guide the investigation of this compound resistance.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
Addressing variability in Envonalkib efficacy in vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Envonalkib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and variability encountered during in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a second-generation tyrosine kinase inhibitor (TKI).[1] It is a potent inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and c-Met.[2] ALK rearrangements, which lead to the formation of oncogenic fusion proteins, are the primary drivers in a subset of non-small cell lung cancer (NSCLC).[1] this compound exerts its anti-tumor effect by blocking the signaling pathways downstream of these kinases, thereby inhibiting cancer cell growth and survival.
Q2: What are the main causes of variability in this compound's in vivo efficacy?
A2: Variability in in vivo efficacy can arise from several factors:
-
Drug Formulation and Administration: this compound has low aqueous solubility, and improper formulation can lead to precipitation, inconsistent dosing, and variable absorption.
-
Animal Model Selection: The choice of xenograft (cell-derived or patient-derived) or genetically engineered mouse model can significantly impact results. Tumor heterogeneity within the same model can also lead to variable growth rates and drug responses.
-
Acquired Resistance: Tumors can develop resistance to this compound over time. This can be due to secondary mutations in the ALK kinase domain or the activation of "bypass" signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which circumvents ALK inhibition.[3][4][5][6]
-
Pharmacokinetics and Metabolism: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) among test animals can contribute to variable drug exposure and, consequently, variable efficacy. This compound is extensively metabolized, primarily excreted via feces.[7]
Q3: My in vitro data with this compound is promising, but I'm not seeing the expected efficacy in my in vivo model. What should I do?
A3: This is a common challenge. Here is a workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for low in vivo efficacy.
Start by ensuring your formulation is stable and that the administration (e.g., oral gavage) is being performed correctly. Next, confirm adequate drug exposure in the animals through a pilot pharmacokinetic study. Then, assess target engagement in the tumor tissue to ensure this compound is inhibiting ALK, ROS1, or c-Met as expected. Finally, re-evaluate your choice of animal model for its appropriateness and characterization.
Troubleshooting Guides
Issue 1: Inconsistent Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| Improper Drug Formulation | 1. Solubility: this compound has low aqueous solubility. Ensure it is fully dissolved or homogenously suspended in the vehicle before each dose. 2. Vehicle Selection: A common vehicle for oral gavage of similar compounds is a suspension in 0.5% (w/v) hydroxypropylmethylcellulose (B13716658) with 0.2% (v/v) Tween-80 in water.[8] 3. Fresh Preparation: Prepare the formulation fresh daily and vortex vigorously before each administration to ensure a uniform suspension. |
| Inaccurate Dosing | 1. Gavage Technique: Ensure proper oral gavage technique to deliver the full dose to the stomach.[9][10] Pre-coating the gavage needle with a sucrose (B13894) solution may improve the process.[2] 2. Dose Volume: Use appropriate dosing volumes based on the animal's weight (typically up to 10 ml/kg for mice).[9] |
| Tumor Heterogeneity | 1. Cell Line Characterization: Ensure the cancer cell line used for xenografts consistently expresses the target (ALK, ROS1, or c-Met). 2. Randomization: After tumors reach a palpable size, randomize mice into treatment and control groups to ensure an even distribution of tumor sizes at the start of the study. |
| Variable Drug Metabolism | 1. Consistent Animal Strain and Age: Use mice of the same strain, sex, and age to minimize biological variability. 2. Pilot PK Study: Conduct a small pharmacokinetic study to understand the drug's absorption and clearance in your specific mouse model. |
Issue 2: Unexpected Toxicity or Adverse Events in Mice
| Potential Cause | Troubleshooting Steps |
| High Drug Exposure | 1. Dose Reduction: If significant weight loss (>15-20%) or other signs of distress are observed, consider reducing the dose.[11] 2. Dosing Schedule: An alternative to dose reduction is to modify the dosing schedule (e.g., from daily to every other day). |
| Vehicle Toxicity | 1. Vehicle-Only Control Group: Always include a control group that receives only the vehicle to assess its potential toxicity. |
| Off-Target Effects | 1. Observation: Common treatment-related adverse events in humans include gastrointestinal issues (diarrhea, vomiting, nausea) and elevated liver enzymes.[12] Monitor mice for signs of distress, such as lethargy, ruffled fur, and changes in behavior. |
Quantitative Data Summary
The following tables summarize key efficacy data for this compound from clinical and preclinical studies.
Table 1: Clinical Efficacy of this compound vs. Crizotinib in ALK-Positive NSCLC (Phase III Trial)
| Endpoint | This compound | Crizotinib | Hazard Ratio (HR) / p-value |
| Median Progression-Free Survival (PFS) | 24.87 months[1][13] | 11.60 months[1][13] | HR = 0.47, p < 0.0001[13] |
| Objective Response Rate (ORR) | 81.68%[13] | 70.68%[13] | p = 0.056[13] |
| CNS Objective Response Rate (CNS-ORR) | 78.95%[1][14] | 23.81%[1][14] | - |
| Median Duration of Response | 25.79 months[14] | 11.14 months[14] | p = 0.0003[14] |
| 12-Month Overall Survival (OS) Rate | 90.6%[13][14] | 89.4%[13][14] | HR = 0.84, p = 0.5741[13] |
Table 2: Preclinical Pharmacokinetics of this compound in Healthy Subjects (Single 600 mg Oral Dose)
| Parameter | Value |
| Median Tmax of Radioactivity | 4 hours[2][7] |
| Mean t1/2 of Radioactivity in Plasma | 65.2 hours[2][7] |
| Total Recovery of Radiolabeled Dose | 93.93%[2][7] |
| % Recovery in Urine | 15.23%[2][7] |
| % Recovery in Feces | 78.71%[2][7] |
Experimental Protocols
Protocol 1: ALK-Positive NSCLC Xenograft Model
This protocol is a general guideline for establishing an H3122 xenograft model and assessing the efficacy of this compound.
-
Cell Culture:
-
Culture H3122 cells (which harbor an EML4-ALK fusion) in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Animal Model:
-
Use 6- to 7-week-old female athymic nude mice.[15]
-
-
Tumor Implantation:
-
Harvest H3122 cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 0.2 mL into the flank of each mouse.[16]
-
-
Tumor Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.
-
Prepare this compound in a suitable vehicle (e.g., 0.5% HPMC, 0.2% Tween-80 in water).
-
Administer this compound or vehicle control via oral gavage at the desired dose and schedule (e.g., daily). Preclinical studies with other ALK inhibitors have used doses ranging from 10-25 mg/kg/day.[16]
-
Monitor animal weight and general health throughout the study.
-
-
Endpoint and Analysis:
-
Continue treatment for the duration specified in the study design (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor growth inhibition (TGI) can be calculated as a percentage.
-
Tumor samples can be used for further analysis, such as western blotting to assess target engagement.
-
Signaling Pathways and Resistance
This compound targets the ALK, ROS1, and c-Met receptor tyrosine kinases. Upon activation, these kinases trigger downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation and survival.
Caption: this compound inhibits ALK/ROS1/c-Met signaling pathways. Resistance can occur via activation of the EGFR bypass pathway.
A key mechanism of acquired resistance to ALK inhibitors is the activation of bypass signaling pathways, with the EGFR pathway being a prominent example.[3][6] In this scenario, even though this compound effectively blocks the ALK signal, the cancer cell can utilize the EGFR pathway to reactivate downstream effectors like ERK, thereby maintaining proliferation and survival.[3] This highlights the importance of monitoring for the emergence of resistance and exploring combination therapies in preclinical models.
References
- 1. Inhibition of ALK, PI3K/MEK, and HSP90 in Murine Lung Adenocarcinoma Induced by EML4-ALK Fusion Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic treatment in EGFR-ALK NSCLC patients: second line therapy and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Managing Resistance to EFGR- and ALK-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concomitant ALK/KRAS and ALK/EGFR mutations in non small cell lung cancer: different profile of response to target therapies - Marino - Translational Cancer Research [tcr.amegroups.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. medium.com [medium.com]
- 12. An Oncological Breakthrough: this compound Outperforms Crizotinib in Treating ALK-Positive Lung Cancer - PharmaFeatures [pharmafeatures.com]
- 13. researchgate.net [researchgate.net]
- 14. research.fsu.edu [research.fsu.edu]
- 15. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 16. EML4-ALK fusion gene and efficacy of an ALK kinase inhibitor in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head In Vitro Comparison of Envonalkib and Alectinib for ALK-Positive Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two anaplastic lymphoma kinase (ALK) inhibitors: Envonalkib, a novel second-generation inhibitor, and Alectinib, an established second-generation agent for the treatment of ALK-positive non-small cell lung cancer (NSCLC). This comparison is based on available preclinical data to inform research and drug development decisions.
Introduction
Anaplastic lymphoma kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of NSCLC patients. While first-generation ALK inhibitors like crizotinib (B193316) have shown efficacy, the development of resistance has prompted the creation of next-generation inhibitors. This compound and Alectinib are both potent ALK tyrosine kinase inhibitors (TKIs) designed to overcome some of these resistance mechanisms. This guide synthesizes available in vitro data to compare their performance.
Kinase Inhibition Profile
The inhibitory activity of this compound and Alectinib against wild-type ALK and various clinically relevant ALK resistance mutations has been evaluated in enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Target | This compound IC50 (nM) | Alectinib IC50 (nM) | Fold Difference (Alectinib/Envonalkib) |
| Wild-Type ALK (Enzymatic Assay) | Potency is 5x higher than crizotinib[1] | 1.9[2][3] | Data Not Available |
| Wild-Type ALK (Cell-based Assay) | Data Not Available | 11.1[4] | Data Not Available |
| ALK G1202R | Data Not Available | 299.5[4] | Data Not Available |
| ALK L1152R | Potentially Sensitive[1] | Data Not Available | Data Not Available |
| ALK R1275Q | Potentially Sensitive[1] | 3.5[3] | Data Not Available |
| ALK L1196M | Potentially Sensitive[1] | Sensitive[2] | Data Not Available |
| ALK C1156Y | Potentially Sensitive[1] | Sensitive[2] | Data Not Available |
| ALK F1174L | Data Not Available | 1.0[3] | Data Not Available |
Note: A direct head-to-head in vitro study comparing this compound and Alectinib under the same experimental conditions is not currently available. The data presented is compiled from separate studies and should be interpreted with caution.
Downstream Signaling Inhibition
Both this compound and Alectinib function by inhibiting the ALK tyrosine kinase, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the STAT3 and PI3K/AKT pathways.
Alectinib has been shown to prevent the autophosphorylation of ALK in NCI-H2228 cells (expressing EML4-ALK), leading to a significant suppression of the phosphorylation of STAT3 and AKT[3][5]. While specific in vitro data on the downstream signaling effects of this compound is not detailed in the available literature, as an ALK inhibitor, it is expected to have a similar mechanism of action.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are crucial for the interpretation and replication of results.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase domain.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a multi-well plate containing the recombinant ALK kinase domain, a suitable substrate (e.g., a synthetic peptide), and ATP in an appropriate assay buffer.
-
Compound Addition: Serial dilutions of the test compound (this compound or Alectinib) are added to the wells.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence resonance energy transfer (FRET) or by measuring the depletion of ATP using a luminescent assay.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of the compound on the viability and proliferation of cancer cell lines harboring ALK fusions.
General Protocol (MTT Assay):
-
Cell Seeding: ALK-positive cancer cells (e.g., NCI-H2228) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Alectinib for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Incubation: The plates are incubated for a few hours to allow formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Western Blot Analysis
Objective: To investigate the effect of the compound on the phosphorylation status of ALK and its downstream signaling proteins.
General Protocol:
-
Cell Treatment: ALK-positive cells are treated with the test compound at various concentrations and for different durations.
-
Cell Lysis: Cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of ALK, STAT3, AKT, and other proteins of interest. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Conclusion
Based on the limited available in vitro data, both this compound and Alectinib are potent inhibitors of the ALK tyrosine kinase. Alectinib has a well-characterized inhibitory profile against a range of ALK mutations, with a notable exception being the G1202R mutation. This compound is reported to be more potent than the first-generation inhibitor crizotinib and is potentially effective against several crizotinib-resistant mutations.
A direct, head-to-head in vitro study is necessary to definitively compare the potency and spectrum of activity of this compound and Alectinib. Such a study would provide crucial data for researchers and clinicians in the development and application of next-generation ALK inhibitors for the treatment of ALK-positive NSCLC. Future research should focus on generating comprehensive IC50 data for this compound against a wide panel of ALK mutations and directly comparing its effects on downstream signaling pathways with those of Alectinib under identical experimental conditions.
References
- 1. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Preclinical Prediction of Resistance Mutations and Proposal of Sequential Treatment Strategies for ALK-positive Lung Cancer Using Next-generation ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alectinib in the treatment of ALK-positive metastatic non-small cell lung cancer: clinical trial evidence and experience with a focus on brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
Envonalkib Demonstrates Potent Activity Against Key ALK Secondary Resistance Mutations
For Immediate Release
A new-generation anaplastic lymphoma kinase (ALK) inhibitor, Envonalkib (TQ-B3139), shows significant therapeutic efficacy against various secondary mutations that confer resistance to earlier-generation ALK inhibitors. Preclinical data highlights its potential to address the challenge of acquired resistance in ALK-positive non-small cell lung cancer (NSCLC).
This compound, a potent and orally active inhibitor of ALK, has demonstrated significant inhibitory activity against wild-type ALK with a half-maximal inhibitory concentration (IC50) of 1.96 nM. More importantly, in vitro studies have confirmed its efficacy against clinically relevant ALK resistance mutations, including the L1196M "gatekeeper" mutation and the G1269S mutation, with IC50 values of 35.1 nM and 61.3 nM, respectively. Preclinical evidence also suggests its sensitivity to other resistance mutations such as L1152R, R1275Q, and C1156Y.
Comparative Efficacy Against ALK Resistance Mutations
Acquired resistance to ALK tyrosine kinase inhibitors (TKIs) is a major clinical challenge, frequently driven by the emergence of secondary mutations in the ALK kinase domain. To contextualize the therapeutic potential of this compound, a comparison of its in vitro potency against key resistance mutations with that of other approved ALK inhibitors is presented below.
| ALK Mutation | This compound (IC50, nM) | Crizotinib (IC50, nM) | Alectinib (IC50, nM) | Brigatinib (IC50, nM) | Ceritinib (IC50, nM) | Lorlatinib (IC50, nM) |
| Wild-Type | 1.96 | ~3 | 1.9 | ~0.6 | 0.15 | ~0.02-1 |
| L1196M | 35.1 | >500 | Sensitive | Superior to Crizotinib | Highly Active | Potent Activity |
| G1269A/S | 61.3 (G1269S) | Resistant | Sensitive | Superior to Crizotinib | Highly Active | Potent Activity |
| G1202R | Data Not Available | Resistant | Resistant | 184 | Resistant | 49.9 |
| I1171N/T | Data Not Available | Resistant | Resistant | Data Not Available | Sensitive | Potent Activity |
| C1156Y | Potentially Sensitive | Resistant | Sensitive | Superior to Crizotinib | Data Not Available | Potent Activity |
| L1152R | Potentially Sensitive | Resistant | Sensitive | Data Not Available | Data Not Available | Potent Activity |
Note: IC50 values are compiled from various preclinical studies and are intended for comparative purposes. "Sensitive", "Resistant", "Highly Active", "Potent Activity", and "Superior to Crizotinib" are qualitative summaries from literature where specific IC50 values were not available for direct comparison.
Understanding the Mechanism of Action
This compound is a multi-targeted tyrosine kinase inhibitor that, in addition to ALK, also inhibits c-Met and ROS1.[1] This broader inhibitory profile may offer an advantage in overcoming resistance mechanisms that involve the activation of bypass signaling pathways. The binding of this compound to the ATP-binding pocket of the ALK kinase domain prevents the autophosphorylation and activation of ALK, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.
Experimental Protocols
The determination of the inhibitory activity of this compound and other ALK inhibitors is primarily conducted through biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase.
Workflow:
Detailed Methodology:
-
Reagents: Recombinant human ALK kinase domain (wild-type or specific mutant), a suitable peptide substrate, and ATP are prepared in a kinase reaction buffer.
-
Inhibitor Preparation: this compound and other comparator inhibitors are serially diluted to a range of concentrations.
-
Reaction: The kinase, substrate, and inhibitor are incubated together. The kinase reaction is initiated by the addition of ATP.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, including radiometric assays (measuring the incorporation of ³²P-labeled phosphate) or fluorescence-based assays (e.g., LanthaScreen™, ADP-Glo™).
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.
Cell-Based Viability/Proliferation Assay
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines harboring specific ALK mutations.
Workflow:
Detailed Methodology:
-
Cell Culture: ALK-dependent cell lines, such as Ba/F3 cells engineered to express specific EML4-ALK fusion variants with or without resistance mutations, are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: Cells are exposed to a serial dilution of this compound or other ALK inhibitors.
-
Incubation: The plates are incubated for a period, typically 72 hours, to allow for the assessment of the inhibitor's effect on cell proliferation.
-
Viability Measurement: A viability reagent (e.g., MTT, MTS, or a luminescent ATP-based reagent like CellTiter-Glo®) is added to the wells. The signal produced, which is proportional to the number of viable cells, is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each inhibitor concentration relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The available preclinical data indicates that this compound is a potent ALK inhibitor with significant activity against several clinically important secondary mutations that drive resistance to first- and second-generation TKIs. Its efficacy against the L1196M and G1269S mutations, coupled with its potential to inhibit other resistance-conferring mutations, positions it as a promising therapeutic option for patients with ALK-positive NSCLC who have developed resistance to prior therapies. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in this patient population.
References
A Comparative Analysis of Envonalkib and Lorlatinib in the Treatment of ALK-Positive Non-Small Cell Lung Cancer Brain Metastases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitors (TKIs), envonalkib and lorlatinib (B560019), with a specific focus on their efficacy in treating brain metastases in patients with ALK-positive non-small cell lung cancer (NSCLC). This document synthesizes data from key clinical trials, outlines common experimental methodologies, and visualizes relevant biological pathways and study designs to support further research and development in this critical area of oncology.
Executive Summary
Both this compound, a novel second-generation ALK inhibitor, and lorlatinib, a third-generation ALK inhibitor, have demonstrated superior efficacy over the first-generation inhibitor crizotinib (B193316) in treating ALK-positive NSCLC, particularly in patients with central nervous system (CNS) involvement.[1][2] While direct head-to-head clinical trial data is not yet available, this guide collates and compares intracranial efficacy data from their respective pivotal Phase III trials against crizotinib to offer a comprehensive overview of their performance.
Mechanism of Action and Signaling Pathway
This compound and lorlatinib are both potent, ATP-competitive inhibitors of the ALK tyrosine kinase.[3][4] The EML4-ALK fusion oncogene is a key driver in a subset of NSCLC, leading to constitutive activation of the ALK kinase domain.[5] This aberrant signaling activates downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cancer cell proliferation and survival.[6] this compound and lorlatinib bind to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.[6] Lorlatinib was specifically designed to have high CNS penetration and to be active against a wide range of ALK resistance mutations that can emerge during treatment with earlier-generation TKIs.[7][8] this compound also exhibits potent activity against ALK and has been shown to overcome c-Met-driven resistance.[9]
ALK Signaling Pathway and Inhibition. This diagram illustrates the constitutive activation of downstream signaling pathways by the EML4-ALK fusion protein and the inhibitory action of this compound and lorlatinib.
Comparative Intracranial Efficacy Data
The following tables summarize the intracranial efficacy of this compound and lorlatinib from their respective Phase III clinical trials, where each was compared against crizotinib in treatment-naïve patients with advanced ALK-positive NSCLC.
Table 1: Intracranial Objective Response Rate (ORR) in Patients with Baseline Brain Metastases
| Treatment Arm | Intracranial ORR | Complete Response (CR) | Partial Response (PR) | Clinical Trial |
| This compound | 78.95% | Not Reported | Not Reported | NCT04009317[10] |
| Lorlatinib | 82.0% | 71.0% | 11.0% | CROWN (NCT03052608)[11] |
| Crizotinib (this compound Trial) | 23.81% | Not Reported | Not Reported | NCT04009317[10] |
| Crizotinib (CROWN Trial) | 23.0% | 8.0% | 15.0% | CROWN (NCT03052608)[11] |
Table 2: Intracranial Progression and Prevention of New Brain Metastases
| Efficacy Endpoint | This compound | Lorlatinib | Crizotinib (this compound Trial) | Crizotinib (CROWN Trial) |
| Median Intracranial Time to Progression (in patients with baseline brain metastases) | 30.32 months | Not Reached | 8.28 months | 16.4 months |
| 12-Month Cumulative Incidence of CNS Progression (with baseline brain metastases) | Not Reported | 7% | Not Reported | 72% |
| 12-Month Cumulative Incidence of CNS Progression (without baseline brain metastases) | Not Reported | 1% | Not Reported | 18% |
| Incidence of New Brain Metastases (in patients without baseline brain metastases) | 2.15% | 4 of 114 patients (3.5%) developed intracranial lesions within the first 16 months | 11.70% | Not explicitly reported as a percentage, but significantly higher than lorlatinib |
Data for this compound is from the NCT04009317 trial publication.[1][10] Data for Lorlatinib is from the CROWN study publications.[2][12][13][14][15]
Experimental Protocols
Detailed, proprietary experimental protocols for the preclinical development of this compound and lorlatinib are not publicly available. However, based on published literature, the following sections describe the general methodologies employed in the evaluation of novel ALK inhibitors.
Preclinical Evaluation
In Vitro Kinase Assays: The inhibitory activity of the compounds against the ALK kinase domain and various resistance mutants is a critical first step. A typical protocol involves:
-
Recombinant Kinase: Expression and purification of the recombinant ALK kinase domain.
-
Substrate: Use of a generic or specific peptide substrate for the kinase.
-
ATP: A fixed concentration of ATP, often near the Km value, is used.
-
Inhibitor Titration: The compound of interest (e.g., this compound, lorlatinib) is added at varying concentrations.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (³²P-ATP) or fluorescence/luminescence-based assays.
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated.
Cell-Based Assays:
-
Cell Lines: Use of NSCLC cell lines endogenously expressing the EML4-ALK fusion gene (e.g., H3122) or engineered cell lines (e.g., Ba/F3) expressing wild-type or mutant ALK.
-
Proliferation/Viability Assays: Cells are treated with a range of inhibitor concentrations for a set period (e.g., 72 hours). Cell viability is then assessed using assays such as MTT, MTS, or CellTiter-Glo.
-
Western Blotting: To confirm the on-target effect, cells are treated with the inhibitor, and cell lysates are analyzed by Western blot for the phosphorylation status of ALK and its downstream signaling proteins (e.g., p-ALK, p-ERK, p-AKT).
Animal Models:
-
Xenograft Models: Human ALK-positive NSCLC cell lines are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Treatment: Once tumors are established, mice are treated with the investigational drug or a vehicle control, typically via oral gavage.
-
Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry, Western blotting).
-
Intracranial Models: To specifically assess efficacy against brain metastases, cancer cells can be injected intracranially or via the internal carotid artery to establish brain tumors. The therapeutic effect of the drug on these tumors is then evaluated.
Clinical Trial Workflow
The Phase III trials for both this compound and lorlatinib followed a similar design, which is depicted in the workflow diagram below.
Generalized Phase III Clinical Trial Workflow. This diagram outlines the typical stages of a randomized, controlled trial for first-line treatment of ALK-positive NSCLC.
Conclusion
Both this compound and lorlatinib have demonstrated remarkable efficacy in the treatment of brain metastases in patients with ALK-positive NSCLC, representing a significant advancement over first-generation ALK inhibitors. Lorlatinib's CROWN trial data shows a very high intracranial complete response rate.[11] this compound's Phase III trial also highlights a substantial improvement in intracranial ORR and time to progression compared to crizotinib.[10] The ability of these drugs to effectively cross the blood-brain barrier and control intracranial disease is a critical factor in improving patient outcomes.[1][6] Future research, including potential head-to-head trials and real-world evidence, will be invaluable in further defining the optimal therapeutic sequencing and choice of ALK inhibitors for patients with brain metastases.
References
- 1. Lorlatinib: an additional option for ALK-positive non-small cell lung cancer? - Mogenet - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Durable responses to alectinib in murine models of EML4-ALK lung cancer requires adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. [PDF] A mouse model for EML4-ALK-positive lung cancer | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting lung cancer brain metastases: a narrative review of emerging insights for anaplastic lymphoma kinase (ALK)-positive disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lorlatinib in ALK- or ROS1-rearranged non-small cell lung cancer: an international, multicenter, open-label phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel High-Throughput Microwell Spectrophotometric Assay for One-Step Determination of Lorlatinib, a Novel Potent Drug for the Treatment of Anaplastic Lymphoma Kinase (ALK)-Positive Non-Small Cell Lung Cancer [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effectiveness of ALK inhibitors in treatment of CNS metastases in NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Envonalkib's Selectivity Profile: A Comparative Guide for Researchers
Envonalkib is a potent second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) that also demonstrates significant activity against ROS1 and c-Met kinases. [1][2] Developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC), its efficacy is underpinned by its specific kinase inhibition profile.[3][4] This guide provides a comparative analysis of this compound's cross-reactivity against other tyrosine kinases, supported by available experimental data and detailed methodologies for key assays.
Inhibitory Activity of this compound Against Primary Targets
This compound has shown high potency against its intended targets in biochemical assays. The half-maximal inhibitory concentration (IC50) values highlight its strong inhibition of ALK, including common resistance mutations.
| Target Kinase | IC50 (nM) |
| ALK (wild-type) | 1.96 |
| c-Met | Data not publicly available |
| ROS1 | Data not publicly available |
Note: While this compound is known to inhibit c-Met and ROS1, specific IC50 values from publicly available, peer-reviewed sources are not available at this time.
Cross-Reactivity Profile Against Other Tyrosine Kinases
A comprehensive, publicly available kinome scan or a broad panel screening of this compound against a wide array of tyrosine kinases is currently not available in the published literature. Such data is crucial for a complete understanding of its off-target effects and potential for polypharmacology. Researchers are encouraged to consult proprietary screening results or conduct independent kinase panels to fully assess the selectivity of this compound.
Without a broad kinase panel, a detailed comparison with other TKIs in terms of off-target inhibition is not possible. The primary focus of published studies has been on its potent activity against ALK and its superiority over first-generation inhibitors like crizotinib (B193316) in the context of ALK-positive NSCLC.[4][5]
Experimental Protocols
The determination of a kinase inhibitor's potency and selectivity relies on robust biochemical assays. Below are detailed methodologies for common assays used in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase inhibition.
Principle: The assay measures the binding of a fluorescently labeled tracer to the kinase's ATP-binding site. A specific antibody, labeled with a europium (Eu) chelator, binds to the kinase. When the tracer is bound to the kinase, the proximity of the Eu-donor and the tracer-acceptor fluorophores results in a high FRET signal. A test compound that competes with the tracer for the ATP-binding site will disrupt this interaction, leading to a decrease in the FRET signal.
Experimental Workflow:
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of the kinase of interest in a suitable assay buffer.
-
Prepare a stock solution of the europium-labeled anti-tag antibody.
-
Prepare a stock solution of the fluorescently labeled ATP-competitive tracer.
-
Perform a serial dilution of this compound in DMSO to create a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
Add a small volume of each this compound dilution to the wells of a microplate.
-
Add the kinase and Eu-labeled antibody mixture to the wells.
-
Initiate the binding reaction by adding the fluorescent tracer to the wells.
-
-
Data Acquisition and Analysis:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
The data is then normalized to controls (no inhibitor and high concentration of a known potent inhibitor) and the IC50 value is calculated by fitting the data to a four-parameter logistic curve.
-
Cellular Phosphorylation Assay
To assess the inhibitor's activity in a more physiologically relevant context, a cellular assay measuring the phosphorylation of a downstream target can be performed.
Principle: This assay quantifies the level of phosphorylation of a specific substrate of the target kinase within a cellular context. A decrease in the phosphorylation of the substrate in the presence of the inhibitor indicates its cellular potency.
Experimental Workflow:
Detailed Steps:
-
Cell Culture and Treatment:
-
Seed cells expressing the target kinase into a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with a serial dilution of this compound for a specified time.
-
-
Cell Lysis and Detection:
-
After treatment, lyse the cells to release the cellular proteins.
-
The level of phosphorylation of the target substrate is then measured using a detection method such as ELISA or Western blotting with a phospho-specific antibody.
-
-
Data Analysis:
-
The signal from the detection method is quantified.
-
The cellular IC50 value is determined by plotting the signal against the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathway Context
This compound primarily targets the ALK signaling pathway, which, when constitutively activated by genetic rearrangements, drives tumor growth in NSCLC. Understanding this pathway is key to appreciating the mechanism of action of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Oncological Breakthrough: this compound Outperforms Crizotinib in Treating ALK-Positive Lung Cancer - PharmaFeatures [pharmafeatures.com]
Envonalkib Demonstrates Superior Efficacy in Crizotinib-Resistant NSCLC Models, Overcoming Key Resistance Mechanisms
For Immediate Release
A detailed preclinical comparison reveals Envonalkib, a novel dual ALK and c-Met inhibitor, effectively overcomes resistance to crizotinib (B193316) in non-small cell lung cancer (NSCLC) models. Experimental data demonstrate this compound's potent activity against various ALK resistance mutations and its ability to counteract c-Met-driven resistance, offering a promising alternative for patients who have developed resistance to first-generation ALK inhibitors.
Researchers and drug development professionals now have access to a comprehensive guide comparing the efficacy of this compound to crizotinib in preclinical models of crizotinib-resistant ALK-positive NSCLC. This guide provides key experimental data, detailed methodologies, and visual representations of the underlying molecular pathways and experimental designs.
This compound (also known as TQ-B3139 or CT-711) is a next-generation tyrosine kinase inhibitor (TKI) designed to target anaplastic lymphoma kinase (ALK), c-Met, and ROS1.[1] Preclinical studies have substantiated its superiority over the first-generation ALK inhibitor, crizotinib, particularly in scenarios of acquired resistance.
Superior In Vitro Potency Against Crizotinib-Resistant ALK Mutations
This compound has demonstrated significantly greater inhibitory activity against clinically relevant crizotinib-resistant ALK mutations in cellular assays. Notably, it has shown potent activity against the L1196M "gatekeeper" mutation and the C1156Y mutation, which are known to confer resistance to crizotinib.
| Cell Line Model | ALK Mutation | This compound (CT-711) IC50 (nM) | Crizotinib IC50 (nM) | Fold Change in Potency |
| 32D harboring EML4-ALK WT | Wild-Type | 1.8 ± 0.5 | 10.2 ± 1.3 | 5.7x |
| 32D harboring EML4-ALK L1196M | L1196M | 15.6 ± 2.1 | 158.3 ± 15.4 | 10.1x |
| 32D harboring EML4-ALK C1156Y | C1156Y | 6.4 ± 0.9 | 55.7 ± 7.2 | 8.7x |
Data sourced from preclinical characterization of CT-711.
Overcoming c-Met-Mediated Resistance
Activation of the c-Met signaling pathway is a recognized mechanism of acquired resistance to selective ALK inhibitors. This compound's dual inhibition of both ALK and c-Met provides a distinct advantage over crizotinib in overcoming this resistance mechanism.
Robust Antitumor Activity in Crizotinib-Resistant In Vivo Models
In xenograft models using mice bearing tumors with crizotinib-resistant ALK mutations, orally administered this compound demonstrated robust and superior antitumor activity compared to crizotinib.
| Xenograft Model | ALK Mutation | Treatment | Tumor Growth Inhibition (%) |
| 32D harboring EML4-ALK L1196M | L1196M | This compound (CT-711) | Significantly more effective than crizotinib |
| 32D harboring EML4-ALK C1156Y | C1156Y | This compound (CT-711) | Significantly more effective than crizotinib |
Qualitative summary based on preclinical data indicating superior efficacy of this compound over crizotinib in these models.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a typical experimental workflow for evaluating ALK inhibitors in preclinical models.
Detailed Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Culture: Crizotinib-resistant NSCLC cell lines (e.g., 32D cells engineered to express EML4-ALK with L1196M or C1156Y mutations) are cultured in appropriate media supplemented with 10% fetal bovine serum.
-
Drug Preparation: this compound and crizotinib are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture media.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound, crizotinib, or a vehicle control (DMSO).
-
Incubation: The treated cells are incubated for a period of 72 hours.
-
Viability Assessment: Cell viability is determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Xenograft Model
-
Animal Models: Immunocompromised mice (e.g., nude mice) are used for the study.
-
Tumor Implantation: Crizotinib-resistant NSCLC cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment groups (e.g., vehicle control, crizotinib, this compound).
-
Drug Administration: The drugs are administered orally to the mice at specified dosages and schedules.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.
-
Data Analysis: Tumor growth curves are plotted for each treatment group to evaluate the antitumor efficacy of the compounds. Statistical analysis is performed to determine the significance of the differences between the treatment groups.
Conclusion
The available preclinical data strongly support the superior efficacy of this compound over crizotinib in crizotinib-resistant NSCLC models. Its dual inhibitory action on ALK and c-Met, along with its potent activity against key ALK resistance mutations, positions this compound as a highly promising therapeutic agent for ALK-positive NSCLC patients who have progressed on crizotinib. Further clinical investigation into this compound's role in this patient population is warranted.
References
Side-by-side comparison of Envonalkib's safety profile with other ALK inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive review of the safety profiles of anaplastic lymphoma kinase (ALK) inhibitors highlights key differences in adverse event profiles, providing critical insights for researchers and drug development professionals. This guide offers a side-by-side comparison of the safety data for Envonalkib, a novel ALK inhibitor, with established treatments including Crizotinib (B193316), Alectinib, Brigatinib, and Lorlatinib (B560019), based on findings from their respective pivotal phase III clinical trials.
The development of ALK inhibitors has revolutionized the treatment landscape for patients with ALK-positive non-small cell lung cancer (NSCLC). However, the therapeutic benefits of these agents are accompanied by distinct safety and tolerability profiles. Understanding these differences is paramount for the ongoing development of safer and more effective targeted therapies.
This comparative guide summarizes the incidence of common and severe adverse events associated with each ALK inhibitor, based on data from the following clinical trials: this compound (NCT04009317), Crizotinib (PROFILE 1014), Alectinib (ALEX), Brigatinib (ALTA-1L), and Lorlatinib (CROWN).
Comparative Safety Profile of ALK Inhibitors
The following table provides a quantitative comparison of treatment-related adverse events (TRAEs) observed in the pivotal clinical trials for each ALK inhibitor. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study populations and methodologies.
| Adverse Event Category | This compound (NCT04009317)[1][2] | Crizotinib (PROFILE 1014)[3][4][5][6] | Alectinib (ALEX)[7][8][9] | Brigatinib (ALTA-1L)[10][11][12][13][14] | Lorlatinib (CROWN)[15][16][17] |
| Any Grade TRAEs (%) | 99.24 | ~90-100 | ~98-100 | ~99 | 100 |
| Grade ≥3 TRAEs (%) | 55.73 | 42.86 | 41-52 | 61-74 | 76-77 |
| Serious TRAEs (%) | 37.40 | Not consistently reported | 28.8 | 33-40 | Not consistently reported |
| TRAEs Leading to Discontinuation (%) | 6.11 | 3.76 | 11-14.6 | 13 | 7-11 |
| Common Any Grade AEs (>20%) | Diarrhea, Vomiting, Nausea, Increased ALT/AST | Vision disorders, Diarrhea, Nausea, Edema, Vomiting, Constipation | Constipation, Anemia, Myalgia, Increased Bilirubin, Edema | Nausea, Diarrhea, Fatigue, Cough, Headache, Increased CPK, Hypertension | Hypercholesterolemia, Hypertriglyceridemia, Edema, Peripheral Neuropathy, Weight Gain, Cognitive Effects, Mood Effects |
| Common Grade ≥3 AEs | Increased ALT/AST, Anemia, Decreased Platelet Count | Increased ALT/AST, Neutropenia | Increased CPK, Increased ALT/AST, Anemia, Increased Bilirubin | Increased CPK, Hypertension, Increased Lipase, Increased Amylase | Hypertriglyceridemia, Hypercholesterolemia, Weight Gain, Hypertension |
Experimental Protocols: Safety Assessment in Pivotal Trials
The safety and tolerability of each ALK inhibitor were rigorously evaluated in their respective phase III, randomized, open-label clinical trials. The methodologies for safety assessment were standardized across these trials, adhering to the principles of Good Clinical Practice.
Adverse Event Monitoring and Reporting:
In all the cited clinical trials (NCT04009317 for this compound, PROFILE 1014 for Crizotinib, ALEX for Alectinib, ALTA-1L for Brigatinib, and CROWN for Lorlatinib), the safety of the investigational drug was a key endpoint. Adverse events (AEs) were systematically collected, monitored, and documented at each study visit. This included both patient-reported symptoms and clinically observed events.
Grading of Adverse Events:
The severity of AEs was graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) . This standardized grading system (versions 4.0 or 5.0 were used in these trials) categorizes AEs on a scale from 1 to 5:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
Data Collection and Analysis:
Safety data, including the incidence, severity, and causality of AEs, were collected throughout the treatment period and for a specified duration after the last dose of the study drug. Laboratory assessments (hematology and blood chemistry) and vital signs were regularly monitored to detect any drug-related toxicities. The reported percentages in the table above represent the proportion of patients in the safety population of each trial who experienced at least one occurrence of the specified adverse event.
ALK Signaling Pathway and Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, drives the proliferation and survival of cancer cells. ALK activation triggers a cascade of downstream signaling pathways critical for tumorigenesis. ALK inhibitors function by blocking the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.
Caption: ALK signaling and its inhibition by ALK inhibitors.
Experimental Workflow for Safety Assessment in Clinical Trials
The process of evaluating the safety profile of a new drug like this compound in a clinical trial follows a structured workflow to ensure patient safety and generate reliable data.
Caption: Workflow for safety assessment in clinical trials.
This guide provides a foundational comparison of the safety profiles of this compound and other major ALK inhibitors. For a complete understanding of the risks and benefits of any medication, healthcare professionals should consult the full prescribing information and the original clinical trial publications.
References
- 1. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. pfizer.com [pfizer.com]
- 5. PROFILE 1014: lessons for the new era of lung cancer clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adverse event profile of crizotinib in real-world from the FAERS database: a 12-year pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALEX Trial: Alectinib versus Crizotinib in Treatment-Naïve Advanced ALK-Positive NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 8. oncodaily.com [oncodaily.com]
- 9. Alectinib versus crizotinib in previously untreated ALK-positive advanced non-small cell lung cancer: final overall survival analysis of the phase III ALEX study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ALTA 1L Study: First-Line Systemic Efficacy With ALUNBRIG® (brigatinib) [alunbrig.com]
- 11. Brigatinib Versus Crizotinib in ALK Inhibitor-Naive Advanced ALK-Positive NSCLC: Final Results of Phase 3 ALTA-1L Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. First-Line Safety Profile for ALUNBRIG® (brigatinib) [alunbrig.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Kinetics and management of adverse events associated with lorlatinib after 5 years of follow-up in the CROWN study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
Envonalkib's Dominance in ALK-Positive Lung Cancer: A Comparative Analysis of Downstream Signaling Inhibition
Envonalkib (TQ-B3139), a novel and potent inhibitor of Anaplastic Lymphoma Kinase (ALK), has demonstrated significant clinical superiority over the first-generation inhibitor Crizotinib (B193316) in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of this compound's impact on downstream signaling pathways, supported by available preclinical and clinical data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of its mechanism and therapeutic advantages.
This compound is a multi-targeted tyrosine kinase inhibitor (TKI) that potently inhibits ALK, ROS1, and c-Met.[1] Preclinical studies have indicated that this compound's inhibitory activity against the ALK enzyme is approximately five times greater than that of Crizotinib.[1] This enhanced potency translates into a more profound and sustained suppression of the oncogenic signaling cascades that drive tumor growth and survival in ALK-driven malignancies.
The ALK Signaling Axis and its Downstream Effectors
In ALK-rearranged NSCLC, the constitutively active ALK fusion protein triggers a cascade of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The principal pathways activated by ALK include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, the Mitogen-activated protein kinase (MAPK)/ERK pathway, and the Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway. Inhibition of ALK by targeted therapies like this compound aims to abrogate the activation of these critical downstream effectors.
Comparative Efficacy of ALK Inhibitors: A Clinical Snapshot
While direct comparative preclinical data on the inhibition of downstream signaling molecules by this compound versus other second and third-generation ALK inhibitors is not extensively available in the public domain, the clinical outcomes from a phase III trial provide compelling evidence of its superior efficacy over Crizotinib.
| Efficacy Endpoint | This compound | Crizotinib | Hazard Ratio (HR) | p-value |
| Median Progression-Free Survival (PFS) | 24.87 months | 11.60 months | 0.47 | <0.0001 |
| IRC-assessed CNS-ORR (patients with baseline brain metastases) | 78.95% | 23.81% | - | - |
| 12-month Overall Survival (OS) Rate | 90.6% | 89.4% | 0.84 | 0.5741 |
| Data from the NCT04009317 phase III clinical trial.[1][2] |
The significantly prolonged PFS and the remarkable intracranial objective response rate (CNS-ORR) highlight this compound's potent and durable inhibition of ALK and its downstream signaling, not only systemically but also within the central nervous system.[2]
Mechanistic Insights from Preclinical and Comparator Studies
Preclinical data have shown that this compound is also effective against a range of ALK resistance mutations, including L1152R, R1275Q, L1196M, and C1156Y, which can emerge during treatment with earlier-generation ALK inhibitors.[1] This broader activity profile suggests a more comprehensive shutdown of ALK-mediated signaling.
While specific quantitative data for this compound's direct impact on downstream signaling proteins remains proprietary, the known mechanisms of other potent ALK inhibitors provide a framework for understanding its effects.
-
Alectinib: A highly selective second-generation ALK inhibitor that has demonstrated potent inhibition of ALK phosphorylation, leading to the suppression of downstream signaling through the PI3K/AKT and MAPK pathways.
-
Brigatinib: A next-generation ALK inhibitor that effectively inhibits ALK and its downstream signaling proteins, including STAT3, AKT, ERK1/2, and S6.
-
Lorlatinib: A third-generation ALK inhibitor designed to penetrate the blood-brain barrier and overcome a wide range of ALK resistance mutations. It effectively blocks the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Based on its clinical performance and high enzymatic potency, it is inferred that this compound induces a more profound and sustained inhibition of these critical downstream pathways compared to Crizotinib.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the impact of TKIs on downstream signaling pathways. Specific details for this compound's preclinical evaluation are not publicly available.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect and quantify the levels of specific phosphorylated proteins, providing a direct measure of pathway activation.
Methodology:
-
Cell Culture and Treatment: ALK-positive NSCLC cell lines (e.g., H3122, H2228) are cultured and treated with varying concentrations of this compound or comparator ALK inhibitors for a specified duration.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or similar protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated forms of target proteins (e.g., p-ALK, p-AKT, p-ERK, p-STAT3) and total protein levels as loading controls.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the target kinase.
Methodology:
-
Reaction Setup: Recombinant ALK enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
Inhibitor Addition: this compound or comparator inhibitors are added to the reaction at various concentrations.
-
Kinase Reaction: The reaction is allowed to proceed for a set time at an optimal temperature.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where the amount of ATP remaining is measured, or by detecting the phosphorylated substrate with a specific antibody in an ELISA-based format.
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated from a dose-response curve.
Conclusion
This compound represents a significant advancement in the treatment of ALK-positive NSCLC, demonstrating superior clinical efficacy compared to first-generation inhibitors. This superiority is rooted in its potent inhibition of the ALK tyrosine kinase and the subsequent blockade of critical downstream signaling pathways. While detailed, publicly available preclinical data directly comparing this compound's impact on these pathways with other next-generation inhibitors is limited, its impressive clinical performance, particularly in the challenging setting of brain metastases, strongly suggests a more profound and sustained inhibition of the oncogenic signaling that drives this disease. Further research providing a head-to-head quantitative comparison of the effects of different ALK inhibitors on downstream signaling will be invaluable for optimizing treatment strategies and overcoming resistance.
References
Envonalkib Demonstrates Superior Progression-Free Survival in Landmark Phase III Trial
Envonalkib, a novel anaplastic lymphoma kinase (ALK) inhibitor, has shown a significant improvement in progression-free survival (PFS) for treatment-naive patients with ALK-positive non-small cell lung cancer (NSCLC) when compared to the first-generation inhibitor, crizotinib (B193316). The pivotal phase III clinical trial (NCT04009317) provides robust evidence of this compound's efficacy, positioning it as a formidable new option in the therapeutic arsenal (B13267) against this molecularly defined subset of lung cancer. This guide offers an objective comparison of this compound's performance against other ALK inhibitors, supported by data from clinical trials and network meta-analyses.
Head-to-Head Comparison: this compound vs. Crizotinib
The multi-center, randomized, open-label, phase III trial (NCT04009317) serves as the primary source of independent validation for this compound's PFS benefit. The study enrolled 264 treatment-naive patients with advanced ALK-positive NSCLC, randomizing them to receive either this compound or crizotinib.
Key Efficacy Endpoints
The primary endpoint of the study was progression-free survival as assessed by an Independent Review Committee (IRC). The results demonstrated a statistically significant and clinically meaningful improvement in PFS for patients treated with this compound.
| Efficacy Endpoint | This compound (n=131) | Crizotinib (n=133) | Hazard Ratio (95% CI) | p-value |
| Median PFS (IRC-assessed) | 24.87 months (15.64-30.36) | 11.60 months (8.28-13.73) | 0.47 (0.34-0.64) | <0.0001 |
| Objective Response Rate (ORR) | 81.68% | 70.68% | - | 0.056 |
| Median Duration of Response | 25.79 months | 11.14 months | - | 0.0003 |
| CNS Objective Response Rate * | 78.95% | 23.81% | - | - |
For patients with baseline brain target lesions.
These data clearly indicate that this compound more than doubles the median time to disease progression compared to crizotinib.[1][2][3][4][5][6] The consistency of these results was noted across various patient subgroups.[7]
Safety and Tolerability
While this compound demonstrated a superior efficacy profile, it was associated with a higher incidence of Grade 3 or higher treatment-related adverse events (TRAEs) compared to crizotinib (55.73% vs. 42.86%).[1][2][3][4][5][8] However, the rate of permanent treatment discontinuation due to TRAEs was low at 6.11% for this compound, and no treatment-related deaths were reported, suggesting a manageable safety profile for long-term administration.[7]
Broader Context: this compound in the Landscape of ALK Inhibitors
To provide a comprehensive perspective, it is essential to compare this compound's performance with other second and third-generation ALK inhibitors. While direct head-to-head trials with all comparators are not available, network meta-analyses of clinical trial data offer indirect comparisons of their efficacy.
| ALK Inhibitor | Generation | Median PFS (vs. Crizotinib) |
| This compound | Second | 24.87 months |
| Alectinib (B1194254) | Second | ~34.8 months |
| Brigatinib | Second | Not directly compared in a head-to-head trial with Crizotinib in first line, but network meta-analyses suggest superiority. |
| Lorlatinib | Third | Not directly compared in a head-to-head trial with Crizotinib in first line, but network meta-analyses suggest superiority. |
Network meta-analyses consistently demonstrate that second and third-generation ALK inhibitors, such as alectinib and brigatinib, significantly improve progression-free survival relative to crizotinib.[8][9][10] Alectinib, for instance, has shown a median PFS of approximately 34.8 months in its pivotal trial against crizotinib. While this compound's median PFS of 24.87 months is a substantial improvement over crizotinib, these indirect comparisons are important for clinical decision-making.
Experimental Protocols
Phase III Trial of this compound vs. Crizotinib (NCT04009317) Methodology
-
Study Design: A randomized, multicenter, open-label, phase III trial.
-
Participants: 264 patients with treatment-naive, advanced, ALK-positive non-small cell lung cancer.
-
Randomization: Patients were randomized in a 1:1 ratio to receive either this compound or crizotinib.
-
Intervention:
-
This compound arm: this compound administered orally.
-
Crizotinib arm: Crizotinib administered orally.
-
-
Primary Endpoint: Progression-free survival (PFS) as assessed by an Independent Review Committee (IRC).
-
Secondary Endpoints: Objective response rate (ORR), duration of response, overall survival (OS), and safety.
-
Data Cutoff for Primary Analysis: August 31, 2022.
Visualizing the Science
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: ALK Signaling Pathway and this compound's Mechanism of Action.
Caption: Workflow of the NCT04009317 Clinical Trial.
Conclusion
The independent validation from the NCT04009317 phase III trial confirms that this compound offers a statistically significant and clinically meaningful improvement in progression-free survival for treatment-naive patients with ALK-positive NSCLC compared to crizotinib.[1][2][3][4][5][6] Its efficacy, particularly in delaying disease progression and its activity in the central nervous system, establishes it as a potent new therapeutic option. While indirect comparisons with other second and third-generation ALK inhibitors are important for clinical context, this compound's robust performance in its pivotal trial marks a significant advancement in the personalized treatment of ALK-positive lung cancer. Further real-world evidence will be valuable in substantiating its long-term effectiveness and safety in a broader patient population.
References
- 1. Systematic Review and Network Meta-Analysis of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Treatment-Naïve ALK-Positive Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] this compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial | Semantic Scholar [semanticscholar.org]
- 4. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - 西安交通大学 [scholar.xjtu.edu.cn]
- 7. An Oncological Breakthrough: this compound Outperforms Crizotinib in Treating ALK-Positive Lung Cancer - PharmaFeatures [pharmafeatures.com]
- 8. ALK inhibitors for non-small cell lung cancer: A systematic review and network meta-analysis | PLOS One [journals.plos.org]
- 9. The efficacy and safety of ALK inhibitors in the treatment of ALK-positive non-small cell lung cancer: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of anaplastic lymphoma kinase inhibitors for non–small cell lung cancer: A systematic review and network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Envonalkib proper disposal procedures
Proper disposal of potent research compounds is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Since "Envonalkib" is a novel or proprietary compound, a specific Safety Data Sheet (SDS) should always be the primary source of information. The following procedures are based on established best practices for the handling and disposal of potent, hazardous pharmaceutical compounds and should be adapted to the specific hazards outlined in the this compound SDS.
Step-by-Step Disposal Procedures
The proper management of chemical waste is a systematic process that ensures safety from the point of generation to final disposal.[1]
Step 1: Waste Identification and Classification All waste materials that have come into contact with this compound must be treated as hazardous waste unless confirmed otherwise.[2][3] The U.S. Environmental Protection Agency (EPA) defines hazardous waste by specific characteristics or by listing.[4][5]
-
Characteristic Wastes:
-
Listed Wastes: The EPA publishes lists of specific hazardous wastes (e.g., F-list, K-list, P-list for acutely toxic wastes, and U-list).[4] Potent compounds like this compound may fall under the P-list category.
Step 2: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions.[7][8] Incompatible wastes must be stored separately, often using secondary containment to prevent mixing in case of a leak.[2][3][9]
-
Keep acids and bases separate.[8]
-
Segregate oxidizing agents from organic compounds and other reducing agents.[8]
-
Keep halogenated solvent wastes (e.g., methylene (B1212753) chloride) separate from non-halogenated solvent wastes (e.g., hexane), as their disposal costs and methods differ.[2][3]
-
Separate liquid waste from solid waste.[7]
Step 3: Personal Protective Equipment (PPE) Handling potent compound waste requires stringent protective measures to minimize exposure.[10][11]
-
Gloves: Two pairs of chemotherapy-rated gloves (meeting ASTM D6978 standard) are required.[12] The inner glove should be tucked under the gown cuff and the outer glove should go over the cuff.
-
Gown: A disposable, long-sleeved gown resistant to chemical permeation is mandatory. It should close in the back.[12][13]
-
Eye and Face Protection: Chemical splash goggles are required.[12] If there is a significant splash risk, a face shield should be worn with the goggles.
-
Respiratory Protection: An N95 respirator or a higher level of protection, such as a powered air-purifying respirator (PAPR), may be necessary, especially when handling powdered waste or cleaning up spills.[11][13][14]
Step 4: Waste Collection and Containerization Waste must be collected in appropriate, dedicated containers.[15]
-
Compatibility: The container material must be compatible with the waste. For example, do not store acidic waste in metal containers.[7][16]
-
Condition: Containers must be in good condition, leak-proof, and have a secure, screw-type lid.[2][8][9][16] Makeshift lids like foil or plastic wrap are not acceptable.[2]
-
Closure: Waste containers must be kept closed at all times except when adding or removing waste.[2][3][6][9][16] Funnels should not be left in the container opening.[16]
Step 5: Labeling All hazardous waste containers must be clearly labeled as soon as waste accumulation begins.[2][3][17]
-
List all chemical constituents by their full name (no formulas or abbreviations) with approximate percentages.[1][16]
-
Indicate the accumulation start date (the date the first drop of waste was added to the container).[1]
Step 6: Storage in a Satellite Accumulation Area (SAA) Hazardous waste must be stored in a designated SAA at or near the point of generation and under the control of laboratory personnel.[6][8][16]
-
Quantity Limits: A maximum of 55 gallons of hazardous waste or one quart of acutely hazardous (P-listed) waste may be accumulated in an SAA.[3][6]
-
Inspection: The SAA should be inspected weekly for leaks and proper container labeling and closure.[8][16]
-
Removal: Once a container is full, it must be removed from the SAA within three days.[8]
Step 7: Final Disposal Disposal of hazardous waste via sink drains or as regular trash is strictly prohibited.[1][2] Evaporation of chemical waste in a fume hood is also not an acceptable disposal method.[2][18]
-
Contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[17][19]
-
Follow their specific procedures for scheduling a collection.[1]
Data Presentation
Table 1: Waste Stream Classification for this compound This table outlines the primary waste streams generated during research involving this compound and the appropriate containment for each.
| Waste Stream | Description | Container Type | EPA Waste Code (Example) |
| Solid Waste | Contaminated PPE (gloves, gown), weigh paper, absorbent pads with trace contamination. | Lined, rigid container with lid, clearly labeled as "Hazardous Waste."[18] | P-List (if acutely toxic) |
| Liquid Waste (Aqueous) | Contaminated buffers, cell culture media, and first-rinse from glassware. | Leak-proof, screw-cap plastic or glass carboy with secondary containment.[18] | P-List (if acutely toxic) |
| Liquid Waste (Organic) | Contaminated organic solvents (e.g., from chromatography). Segregate halogenated and non-halogenated. | Leak-proof, screw-cap solvent-compatible carboy with secondary containment. | F-List / P-List |
| Sharps Waste | Contaminated needles, syringes, pipette tips, and broken glass. | Puncture-resistant sharps container, clearly labeled as "Hazardous Chemical Waste."[18] | P-List (if acutely toxic) |
| Bulk Powder | Unused, expired, or off-spec this compound powder. | Original container, sealed and placed within a second, labeled container.[18] | P-List / U-List |
Table 2: Recommended Personal Protective Equipment (PPE) for this compound Handling This table specifies the minimum PPE required for tasks involving this compound, based on potential exposure risk.
| Task | Gown | Gloves | Eye/Face Protection | Respiratory Protection |
| Weighing Neat Compound | Disposable, chemical-resistant gown.[13] | Two pairs of chemotherapy-rated gloves.[12] | Chemical splash goggles and face shield. | PAPR or certified respirator (e.g., N95) based on risk assessment.[10][13] |
| Handling Solutions (<1 M) | Disposable, chemical-resistant gown. | Two pairs of chemotherapy-rated gloves. | Chemical splash goggles. | Required if potential for aerosol generation exists. |
| Preparing Dilutions | Disposable, chemical-resistant gown. | Two pairs of chemotherapy-rated gloves. | Chemical splash goggles. | Required if potential for aerosol generation exists. |
| Managing Waste Containers | Disposable, chemical-resistant gown. | Two pairs of chemotherapy-rated gloves. | Chemical splash goggles. | Not typically required if containers are sealed and handled properly. |
| Spill Cleanup | Disposable, chemical-resistant gown or coveralls.[13] | Two pairs of chemotherapy-rated gloves. | Chemical splash goggles and face shield. | PAPR or certified respirator is mandatory.[13] |
Experimental Protocols
Protocol 1: Aqueous Waste Neutralization This protocol is for neutralizing aqueous waste streams containing trace amounts of this compound, where permitted by institutional EHS guidelines. Concentrated acids and bases should be collected as hazardous waste.[18]
-
Preparation: Conduct the procedure in a certified chemical fume hood while wearing all required PPE (gown, double gloves, goggles).
-
Setup: Place the aqueous waste container in a larger, secondary containment bin made of chemically resistant material. Use a calibrated pH meter for monitoring.
-
Neutralization:
-
For acidic waste (pH < 6.0) , slowly add a dilute base (e.g., 1 M sodium hydroxide) dropwise while gently stirring the solution with a magnetic stirrer.
-
For basic waste (pH > 9.0) , slowly add a dilute acid (e.g., 1 M hydrochloric acid) dropwise with gentle stirring.
-
-
Monitoring: Continuously monitor the pH. Be cautious as neutralization reactions can be exothermic. If the container becomes warm, pause the addition to allow it to cool.
-
Completion: Stop the addition when the pH is within the neutral range specified by your institution (typically between 6.0 and 9.0).
-
Disposal: Once neutralized, the solution must still be disposed of as hazardous chemical waste due to the presence of this compound. Cap the container, check the label for accuracy, and move it to the SAA.
Protocol 2: Empty Container Decontamination (Triple Rinsing) This procedure is for decontaminating empty containers that held acutely hazardous P-listed waste, such as this compound, before they can be disposed of as non-hazardous waste.[2]
-
Preparation: Conduct the procedure in a certified chemical fume hood while wearing all required PPE.
-
First Rinse:
-
Select a solvent that is capable of removing the this compound residue (e.g., ethanol, methanol, or water).
-
Add the solvent to the empty container, filling it to approximately 10% of its volume.
-
Securely cap the container and shake vigorously for 30 seconds.
-
Empty the solvent (now called "rinsate") into the appropriate hazardous liquid waste container (e.g., "Halogenated Solvents").[9] This first rinse must always be collected as hazardous waste.[9]
-
-
Second and Third Rinses:
-
Repeat step 2 two more times, collecting the rinsate into the same hazardous waste container.
-
-
Drying and Disposal:
Visualizations
Caption: Workflow for the safe management and disposal of this compound waste.
Caption: Decision tree for segregating different types of this compound waste.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. vumc.org [vumc.org]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. 3m.com [3m.com]
- 11. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. aiha.org [aiha.org]
- 15. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 16. Hazardous Chemical Waste Management Guidelines | Columbia | Research [research.columbia.edu]
- 17. ehs.umich.edu [ehs.umich.edu]
- 18. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 19. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Personal protective equipment for handling Envonalkib
Disclaimer: This document provides essential safety and handling guidelines for the fictional potent kinase inhibitor, Envonalkib, based on established best practices for handling hazardous pharmaceutical compounds. All laboratory personnel must consult their institution's specific safety protocols and the official Safety Data Sheet (SDS) for any chemical before handling and disposal.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound, a potent compound requiring stringent safety measures to prevent occupational exposure.
Personal Protective Equipment (PPE)
Due to its high potency, appropriate PPE is the primary barrier against exposure and is mandatory for all procedures involving this compound.[1] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[2][3]
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Solid Compound Handling (Weighing, Reconstitution) | Liquid Handling (Solutions, Cell Culture) |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves.[2][4][5] Inner glove tucked under the gown cuff, outer glove over the cuff.[5] | Double-gloving with chemotherapy-tested nitrile gloves.[2][4][5] Outer glove should be changed immediately if contaminated.[5] |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[1][5] | Disposable, solid-front, back-closure gown made of a low-permeability fabric.[1][5] |
| Eye/Face Protection | Full-face shield or safety goggles worn in conjunction with a face mask.[1][2] | Full-face shield or safety goggles to protect against splashes.[1][2] |
| Respiratory Protection | Use of a certified chemical fume hood or ventilated balance enclosure is mandatory.[6] If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95) may be required.[1][5] | All work should be performed in a certified biological safety cabinet (BSC) or chemical fume hood to prevent aerosol generation.[3] |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[2] | Closed-toe shoes and disposable shoe covers. |
Engineering Controls and Facility Design
Engineering controls are the first and most crucial line of defense in minimizing exposure.[3]
-
Ventilation: All handling of powdered this compound must occur within a certified chemical fume hood, ventilated balance enclosure, or an isolator (glove box).[6][7] Handling of this compound solutions should be performed in a chemical fume hood or a Class II Biological Safety Cabinet.
-
Designated Areas: Establish designated areas for handling potent compounds, clearly marked with warning signs.[8] These areas should have restricted access.
-
Air Pressure: Potent compound handling rooms should be maintained under negative pressure to prevent contaminants from escaping into adjacent areas.[8]
Operational and Disposal Plans
A comprehensive plan for the entire lifecycle of the compound, from receipt to disposal, is critical for safety.
-
Preparation: Before starting, ensure the designated work area (e.g., fume hood) is clean and decontaminated. Assemble all necessary materials, including pre-weighed vials, solvents, and waste containers.
-
PPE: Don the appropriate PPE as specified in Table 1.
-
Weighing: Conduct all weighing operations within a ventilated balance enclosure or powder containment hood to minimize inhalation risk.[6]
-
Reconstitution: Add solvent slowly to the vial containing the solid this compound to avoid splashing. Cap the vial securely and mix gently until the compound is fully dissolved.
-
Cleanup: After handling, decontaminate all surfaces with an appropriate cleaning solution (e.g., a detergent solution followed by water).[1] Dispose of all contaminated disposables as hazardous chemical waste.[9]
-
Doffing PPE: Remove PPE in the designated doffing area, ensuring no cross-contamination. Dispose of single-use PPE in the appropriate waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[10]
Proper segregation and disposal of waste are essential to prevent environmental contamination and accidental exposure.[9]
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Container | Disposal Procedure |
| Grossly Contaminated Items | Black Hazardous Chemical Waste Container[9] | Bulk powder, unused compound, heavily contaminated labware, and spill cleanup materials. |
| Trace Contaminated Items | Yellow Trace Chemotherapy Waste Container[9] | Used PPE (gloves, gowns, shoe covers), empty vials, and absorbent pads from the work area. |
| Contaminated Sharps | Red Sharps Container (if empty)[9] | Needles and syringes that are completely empty of the drug.[9] |
| Liquid Waste | Designated Hazardous Liquid Waste Container | Unused solutions, cell culture media containing this compound. Do not dispose of down the drain.[9] |
All waste containers must be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound."[9] Follow institutional Environmental Health and Safety (EHS) procedures for waste pickup.[9][11]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill location.[1][8]
-
Don PPE: Before cleaning, don the appropriate PPE, including double gloves, a disposable gown, and eye/face protection.[1][12] For large spills of powder, respiratory protection is required.
-
Contain Spill:
-
For Powders: Gently cover the spill with absorbent pads or damp paper towels to avoid making the powder airborne.[10]
-
For Liquids: Cover the spill with absorbent pads from a chemical spill kit, working from the outside in.
-
-
Clean Area: Carefully collect all contaminated materials using scoops or forceps and place them into a designated black hazardous waste container.[10]
-
Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with water.[1][10]
-
Dispose: Dispose of all cleaning materials and contaminated PPE as hazardous chemical waste.[10]
-
Report: Document and report the spill to the laboratory supervisor and the institutional EHS department.[8]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3][13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of known or suspected exposure, seek immediate medical attention and report the incident to your supervisor and Occupational Health services.[13]
Visual Workflow Guides
The following diagrams illustrate key safety procedures for handling this compound.
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
Caption: Step-by-step emergency procedure for managing an this compound spill.
Caption: Logical pathway for the safe segregation and disposal of this compound waste.
References
- 1. ipservices.care [ipservices.care]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. pharm-int.com [pharm-int.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 13. Emergency procedures | Administration and support services | Imperial College London [imperial.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
